molecular formula C15H10N2O2 B081916 3-Phenylcinnoline-4-carboxylic acid CAS No. 10604-21-4

3-Phenylcinnoline-4-carboxylic acid

Cat. No.: B081916
CAS No.: 10604-21-4
M. Wt: 250.25 g/mol
InChI Key: UGJHDXUWDLKCDG-UHFFFAOYSA-N
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Description

3-Phenylcinnoline-4-carboxylic acid is a cinnoline-based compound of significant interest in medicinal chemistry research. While specific data on this cinnoline derivative is emerging, it shares a close structural relationship with the well-studied class of quinoline-4-carboxylic acids, which are established as privileged scaffolds in drug discovery . These related structures exhibit a diverse range of biological activities by interacting with key enzymatic targets. Similar quinoline-4-carboxylic acids have demonstrated potent anticancer activity by targeting enzymes like dihydroorotate dehydrogenase (DHODH) . DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion, halting the proliferation of rapidly dividing cells such as cancer cells . Furthermore, related compounds have shown promise as antitubercular agents by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in Mycobacterium tuberculosis . Research into quinoline-carboxylic acid hybrids has also expanded into metabolic disease, with some derivatives showing potent anti-adipogenic effects, suggesting potential for investigating anti-obesity therapies . The presence of the carboxylic acid group is often essential for activity, frequently enabling key ionic interactions with active-site residues in target proteins, as observed in DHODH inhibition where it forms a critical salt bridge . Researchers are exploring this compound to investigate these and other mechanisms of action, leveraging its unique structure to develop novel therapeutic agents. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcinnoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHDXUWDLKCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420774
Record name 3-phenylcinnoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10604-21-4
Record name 3-phenylcinnoline-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50420774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10604-21-4
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Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylcinnoline-4-carboxylic acid (CAS No. 10604-21-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcinnoline-4-carboxylic acid, identified by the CAS number 10604-21-4, is a heterocyclic aromatic compound belonging to the cinnoline class of molecules.[1][2] Cinnolines are bicyclic heteroaromatic compounds containing a benzene ring fused to a pyridazine ring. The presence of the phenyl and carboxylic acid moieties at the 3 and 4 positions, respectively, of the cinnoline core imparts specific chemical and physical properties that make it a molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 10604-21-4[1][2]
Molecular Formula C₁₅H₁₀N₂O₂[1]
Molecular Weight 250.25 g/mol [1]
Melting Point 216 °C[1]
Appearance Solid
Solubility Data not widely available, likely soluble in organic solvents like DMSO and DMF.

Synthesis of this compound

A potential synthetic pathway for this compound could involve the cyclization of a suitably substituted 2-hydrazonophenylacetic acid derivative. The general principle of such a synthesis is outlined below.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Reactant1 2-Hydrazinobenzoic acid Step1 Condensation Reactant1->Step1 Reactant2 Phenylglyoxylic acid Reactant2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Hydrazone Intermediate Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on established chemical principles for the synthesis of related compounds. It is crucial that this procedure is first tested on a small scale and optimized in a laboratory setting.

  • Condensation to form Hydrazone:

    • In a round-bottom flask, dissolve 1 equivalent of 2-hydrazinobenzoic acid in a suitable solvent such as ethanol.

    • Add 1 equivalent of phenylglyoxylic acid to the solution.

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Intramolecular Cyclization:

    • The crude hydrazone intermediate can be subjected to cyclization conditions. This may involve heating in a high-boiling point solvent (e.g., diphenyl ether) or treatment with a dehydrating agent/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

    • The choice of cyclizing agent and reaction conditions will need to be determined empirically to optimize the yield of the desired this compound.

  • Purification:

    • After the cyclization reaction, the crude product would be isolated by filtration or extraction.

    • Purification would likely involve recrystallization from a suitable solvent system to obtain the final product in high purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

¹H and ¹³C NMR Spectroscopy

The proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra would provide detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the cinnoline and phenyl rings, typically in the range of 7.0-9.0 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, usually above 10 ppm.

  • ¹³C NMR: The spectrum would display distinct signals for each of the 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed in the downfield region, typically around 165-185 ppm. The aromatic carbons would resonate in the range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

  • A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid.

  • Absorptions in the 1450-1600 cm⁻¹ region would be indicative of C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

  • The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (250.25 g/mol ).

Potential Applications in Drug Discovery and Development

Cinnoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The structural motif of this compound, incorporating a cinnoline core, a phenyl group, and a carboxylic acid, suggests several potential avenues for its investigation as a therapeutic agent.

Anticancer Activity

Many heterocyclic compounds containing features similar to this compound have been investigated as potential anticancer agents. The planar aromatic system could intercalate with DNA, while the substituent groups could interact with various enzymatic targets. Research into related quinoline-4-carboxylic acid derivatives has shown promising results, suggesting that this cinnoline analogue warrants investigation for its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The cinnoline nucleus is a known pharmacophore in the design of antimicrobial agents. The presence of the carboxylic acid group can also influence the pharmacokinetic and pharmacodynamic properties of the molecule. Therefore, evaluating the antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms would be a valuable area of research.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications. Further experimental work is required to fully elucidate its synthetic pathway, definitively characterize its spectroscopic properties, and explore its biological activities. The information presented here serves as a foundation for researchers to build upon in their exploration of this intriguing molecule.

References

  • ChemSynthesis. 3-phenyl-4-cinnolinecarboxylic acid. Available from: [Link]

  • Wikipedia. Richter cinnoline synthesis. Available from: [Link]

  • Jahani, M., & Ghasemi, S. (2021). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 735-752.
  • Tonk, R. K., Bawa, S., Chawla, G., & Kumar, S. (2013). A comprehensive review on cinnoline derivatives.

Sources

An In-depth Technical Guide to 3-Phenylcinnoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylcinnoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the cinnoline scaffold, it belongs to a class of molecules known for a wide array of pharmacological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established methodologies for analogous structures, and a detailed exploration of its potential applications in drug discovery. A central focus is placed on the analytical techniques required for its characterization and the potential mechanisms of action that could be exploited for therapeutic benefit.

Introduction to this compound

This compound is a rigid, planar molecule featuring a bicyclic cinnoline core, a phenyl substituent at the 3-position, and a carboxylic acid group at the 4-position. The cinnoline ring system, a benzodiazine, is isosteric to quinoline and isoquinoline, and its derivatives have garnered attention for their diverse biological activities.[1][2][3] The presence of the carboxylic acid moiety provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets.

Molecular Properties
PropertyValueSource
Molecular Formula C₁₅H₁₀N₂O₂[4]
Molecular Weight 250.257 g/mol [4]
CAS Number 10604-21-4[4]
IUPAC Name This compound[4]

Synthesis of this compound

Proposed Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[4][5][6] A plausible adaptation for the synthesis of this compound would involve a similar condensation strategy.

Experimental Protocol: A Plausible Pfitzinger-type Synthesis

Reaction Principle: This proposed synthesis is based on the condensation of an appropriate precursor with a carbonyl compound, leading to the formation of the cinnoline ring system.

Materials:

  • Appropriate phenyl-substituted hydrazone or a related precursor

  • A suitable α-keto acid or ester (e.g., ethyl benzoylacetate)

  • Base (e.g., potassium hydroxide or sodium ethoxide)

  • Ethanol or other suitable solvent

Step-by-Step Methodology:

  • Precursor Formation: The synthesis would likely begin with the formation of a hydrazone from a substituted aniline.

  • Condensation: The hydrazone would then be reacted with an α-keto ester like ethyl benzoylacetate in the presence of a strong base.

  • Cyclization: The base would facilitate a cyclization reaction to form the cinnoline ring.

  • Saponification: The resulting ester would be saponified using aqueous base to yield the carboxylic acid.

  • Acidification and Isolation: The reaction mixture would be acidified to precipitate the this compound, which would then be collected by filtration, washed, and purified, likely by recrystallization.

Causality Behind Experimental Choices: The choice of a strong base is critical to deprotonate the methylene group of the carbonyl compound, initiating the condensation. Ethanol is a common solvent as it readily dissolves the reactants and is compatible with the basic conditions.

Proposed Synthesis via Doebner Reaction

The Doebner reaction provides another versatile route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[7][8][9][10] A modification of this three-component reaction could potentially be employed to construct the this compound scaffold.

Doebner_Reaction_Concept Aniline Aniline Derivative Intermediate Iminium Intermediate Aniline->Intermediate + Benzaldehyde Aldehyde Benzaldehyde PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Enolate Addition Cyclized Dihydrocinnoline Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 3-Phenylcinnoline- 4-carboxylic acid Cyclized->Product Oxidation

Caption: Conceptual workflow of a Doebner-type synthesis.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the cinnoline and phenyl rings, typically in the range of 7.0-9.0 ppm. The carboxylic acid proton would appear as a broad singlet significantly downfield, likely above 10 ppm.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm. The aromatic carbons would resonate between 120-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Characteristic fragmentation would involve the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and potentially cleavage of the phenyl group.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum would provide confirmation of the key functional groups.[3][13][14]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption between 1680-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic rings and the cinnoline core.

Potential Applications in Drug Discovery

Derivatives of both cinnoline and the structurally related quinoline have shown significant promise in various therapeutic areas.[1][15][16]

Anticancer Activity

Many quinoline-4-carboxylic acid derivatives have been investigated as anticancer agents.[1][2][4] Their proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

  • Enzyme Inhibition: These compounds have been shown to act as inhibitors of enzymes such as histone deacetylases (HDACs) and protein kinases.[4][17] The planar aromatic structure of this compound makes it a candidate for binding to the active sites of such enzymes. For example, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective HDAC3 inhibitors.[4]

Enzyme_Inhibition Molecule 3-Phenylcinnoline- 4-carboxylic acid Binding Binding Event Molecule->Binding Enzyme Enzyme Active Site (e.g., HDAC, Kinase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Downstream Disruption of Cancer Cell Signaling Inhibition->Downstream

Caption: Proposed mechanism of enzyme inhibition.

  • Cell Cycle Arrest and Apoptosis: Inhibition of these critical enzymes can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[4]

Antibacterial Activity

The quinoline core is famously a key component of the quinolone class of antibiotics. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6][18] The mechanism of action for quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. It is plausible that this compound could exhibit similar antibacterial properties.

Conclusion

This compound represents a molecule of high interest for further investigation in the field of drug discovery. Its structural features suggest a strong potential for biological activity, particularly as an anticancer or antibacterial agent, likely through the inhibition of key cellular enzymes. While specific synthetic and biological data for this exact compound are sparse in the current literature, this guide provides a robust framework for its synthesis, characterization, and the exploration of its therapeutic potential, based on well-established chemical principles and the activities of closely related analogs. Further research to synthesize and screen this compound against a panel of cancer cell lines and bacterial strains is highly warranted.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Matrix Fine Chemicals. This compound | CAS 10604-21-4. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • ResearchGate. (2021). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Wikipedia. Doebner reaction. [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • ResearchGate. (n.d.). Doebner quinoline synthesis. [Link]

  • PubMed. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. (2022). [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). [Link]

  • A concise review on cinnoline and its biological activities - IJARIIT. (n.d.). [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (2019). [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • PubMed. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • PubChem. 3-Methyl-2-phenylquinoline-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • YouTube. (2020). Pfitzinger Reaction. [Link]

  • YouTube. (2020). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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A Comprehensive Technical Guide on the Melting Point of 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the melting point of 3-Phenylcinnoline-4-carboxylic acid (CAS No: 10604-21-4), a critical physicochemical parameter for its synthesis, purification, characterization, and application in research and development. The document moves beyond a simple statement of the value to explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction to this compound

This compound is a heterocyclic compound featuring a cinnoline core, which is a diazine analogous to quinoline. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise structure, and particularly the purity, of this compound is paramount for reproducible biological and chemical studies.

The melting point serves as a crucial, first-line indicator of a sample's purity. For a crystalline solid, a sharp and consistent melting point range is indicative of high purity. Conversely, a depressed and broad melting range typically signals the presence of impurities. Therefore, an accurate understanding and determination of this property are fundamental for any scientist working with this molecule.

Analysis of the Melting Point of this compound

The melting point of this compound is a key specification. A review of available data indicates a general consensus, though with slight variations that warrant discussion.

One chemical data aggregator lists the melting point as 216 °C [1]. This value serves as a useful reference point. However, for rigorous scientific application, it is essential to consult primary literature where experimental context is provided. The structural analogue, 2-phenylquinoline-4-carboxylic acid, for instance, melts at a similar range of 214-215 °C, which provides contextual support for this temperature regime[2].

It is important to note that slight variations in reported melting points across different sources can arise from differences in experimental conditions, such as the rate of heating, or minor impurities in the analyzed samples. For this reason, it is not just the final temperature but the range of melting that is diagnostically important.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10604-21-4[1]
Molecular Formula C₁₅H₁₀N₂O₂[1]
Molecular Weight 250.257 g/mol [1]
Reported Melting Point 216 °C[1]

Synthesis and Purification: The Prerequisite for an Accurate Melting Point

An accurate melting point determination is fundamentally dependent on the purity of the sample. The synthesis of cinnoline and quinoline derivatives often proceeds through multi-step reactions, such as the Doebner reaction, which can result in various byproducts[3][4][5]. Therefore, a robust purification strategy is not optional, but essential. Recrystallization is the most effective and widely used technique for purifying solid organic compounds like this compound.

The Critical Role of Recrystallization

The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Diagram 1: Purification and Analysis Workflow

Crude Crude Synthetic Product Recrystallization Recrystallization (Solvent Selection & Execution) Crude->Recrystallization Removes impurities Purified Purified Crystalline Solid Recrystallization->Purified Characterization Characterization (Melting Point, NMR, etc.) Purified->Characterization Purity assessment Final Pure Compound (Sharp MP) Characterization->Final Start Start: Dry, Purified Sample Prep Sample Preparation: Finely powder the sample Start->Prep Pack Capillary Packing: Pack to a height of 2-3 mm Prep->Pack Place Insert into Apparatus Pack->Place Heat_Fast Rapid Heating Phase (to ~20°C below 216°C) Place->Heat_Fast Heat_Slow Slow Heating Phase (1-2°C per minute) Heat_Fast->Heat_Slow Observe_T1 Record T1: Onset of melting Heat_Slow->Observe_T1 Observe_T2 Record T2: Completion of melting Observe_T1->Observe_T2 Report Report Range: T1 - T2 Observe_T2->Report

Caption: A standardized workflow for accurate melting point measurement.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the recrystallized sample is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder using a spatula or mortar and pestle.

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm for efficient heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (e.g., to ~195°C).

  • Controlled Heating: Once the set temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute. This slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording:

    • T1 (Onset): Record the temperature at which the first drop of liquid becomes visible.

    • T2 (Completion): Record the temperature at which the last solid particle melts into a clear liquid.

  • Reporting: The melting point should be reported as the range from T1 to T2. A pure sample should exhibit a narrow range of 1-2°C. A broader range suggests the presence of impurities.

Conclusion

The melting point of this compound is a fundamental property, with a reported value of 216 °C . [1]However, this value is only meaningful when determined using a pure sample and a standardized methodology. For researchers, scientists, and drug development professionals, the true utility of the melting point lies not in a single number, but in its application as a diagnostic tool for purity. By integrating robust purification protocols, such as recrystallization, with precise determination techniques, the melting point serves as a reliable and efficient gatekeeper for quality control, ensuring the integrity of subsequent experimental work.

References

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. [Link]

  • 3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 673710. PubChem. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PubMed Central. [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Doc Brown's Chemistry. [Link]

  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-phenylquinoline-4-carboxylic acid. Stenutz. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. [Link]

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An In-depth Technical Guide to the Chemical Properties of 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] First synthesized by Richter in 1883, cinnoline and its derivatives have garnered significant attention due to their diverse and potent pharmacological activities.[2] These activities span a wide therapeutic spectrum, including anticancer, antibacterial, antifungal, anti-inflammatory, and antithrombotic properties.[1][2] The structural rigidity of the cinnoline ring system, combined with the electronic properties imparted by the diazine moiety, allows for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with biological macromolecules.

This guide focuses on a specific, yet important, derivative: 3-Phenylcinnoline-4-carboxylic acid . The presence of a phenyl group at the 3-position and a carboxylic acid at the 4-position introduces unique steric and electronic features that can significantly influence its chemical reactivity, physicochemical properties, and ultimately, its biological activity. This document will provide a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer some of its key properties based on the general characteristics of cinnolines, carboxylic acids, and related phenyl-substituted heterocyclic systems.

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₁₅H₁₀N₂O₂Based on the chemical structure.
Molecular Weight 250.25 g/mol Calculated from the molecular formula.
Melting Point Expected to be a high-melting solidAromatic carboxylic acids and phenyl-substituted heterocycles are typically crystalline solids with relatively high melting points due to strong intermolecular forces such as hydrogen bonding and π-π stacking.
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and potentially in alcohols with heating.The nonpolar phenyl and cinnoline rings dominate the structure, leading to low aqueous solubility. The carboxylic acid group may allow for solubility in basic aqueous solutions through salt formation.
pKa Estimated to be in the range of 3-5 for the carboxylic acid proton.The pKa of benzoic acid is around 4.2. The electron-withdrawing nature of the cinnoline ring system is expected to increase the acidity of the carboxylic acid proton, resulting in a slightly lower pKa.

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would show signals for the aromatic protons on the cinnoline and phenyl rings, typically in the downfield region (7-9 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum would display signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the 120-150 ppm range.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent in the 2500-3300 cm⁻¹ region. A sharp C=O stretch for the carboxylic acid would be observed around 1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 250.25. Common fragmentation patterns would include the loss of CO₂ (44 Da) and the phenyl group (77 Da).

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for cinnoline ring formation. The most relevant and historically significant is the Richter Cinnoline Synthesis .[3]

Richter Cinnoline Synthesis

The Richter synthesis involves the cyclization of an o-alkynyl-arenediazonium salt. For the synthesis of this compound, the starting material would be 2-(phenylethynyl)aniline. The general workflow is as follows:

Richter_Synthesis Start 2-(Phenylethynyl)aniline Diazonium Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) Start->Diazonium Intermediate o-(Phenylethynyl)benzenediazonium chloride Diazonium->Intermediate Cyclization Intramolecular Cyclization (Heat or Catalyst) Product This compound Cyclization->Product Intermediate->Cyclization

Figure 1: Generalized workflow for the Richter Synthesis.

Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Diazotization of 2-(Phenylethynyl)aniline

  • Dissolve 2-(phenylethynyl)aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction is a classic method to convert a primary aromatic amine into a diazonium salt, which is a key reactive intermediate for the subsequent cyclization. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Intramolecular Cyclization

  • The resulting solution of the o-(phenylethynyl)benzenediazonium chloride is then gently warmed. The exact temperature and reaction time would need to be optimized.

  • Alternatively, a copper catalyst could be employed to facilitate the cyclization at a lower temperature.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Causality: The intramolecular cyclization is an electrophilic attack of the diazonium group onto the alkyne. The terminal carbon of the alkyne attacks the positively charged nitrogen of the diazonium salt, leading to the formation of the six-membered pyridazine ring of the cinnoline system.

Step 3: Purification

  • The crude product is washed with cold water to remove any inorganic impurities.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is performed to obtain the pure this compound.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.

Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its three key structural components: the cinnoline ring, the phenyl substituent, and the carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester. This is a common strategy to improve the lipophilicity and cell permeability of a drug candidate.

  • Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine will produce an amide. This allows for the introduction of diverse substituents and the formation of peptide-like linkages.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Carboxylic_Acid_Reactions PCCA This compound Ester Ester Derivative PCCA->Ester ROH, H⁺ Amide Amide Derivative PCCA->Amide 1. SOCl₂ 2. R₂NH Alcohol Primary Alcohol PCCA->Alcohol LiAlH₄

Figure 2: Key reactions of the carboxylic acid group.

Reactions of the Cinnoline Ring

The cinnoline ring system is generally electron-deficient due to the presence of the two nitrogen atoms. This influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution: Electrophilic attack (e.g., nitration, halogenation) is expected to occur preferentially on the benzene ring portion of the cinnoline nucleus, as it is more electron-rich than the pyridazine ring. The directing effects of the existing substituents will influence the position of substitution.

  • Nucleophilic Aromatic Substitution: The pyridazine ring is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable scaffold for the development of new therapeutic agents. The cinnoline core is a known pharmacophore for a range of biological targets.[4] The phenyl group can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the carboxylic acid can form crucial hydrogen bonds and salt bridges.

Derivatives of the closely related quinoline-4-carboxylic acid have shown a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[5][6] This suggests that this compound and its derivatives could be promising candidates for screening against a variety of diseases. For instance, the structural similarity to known kinase inhibitors and other enzyme-targeted drugs makes it an attractive starting point for inhibitor design.

Future Research Directions

The full potential of this compound as a building block in drug discovery remains to be explored. Future research should focus on:

  • Development of optimized and scalable synthetic routes: While the Richter synthesis is a viable approach, the development of more efficient and higher-yielding methods would be beneficial.

  • Comprehensive biological evaluation: Screening of this compound and a library of its derivatives against a diverse panel of biological targets is warranted to identify novel therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl ring and derivatization of the carboxylic acid group will provide valuable insights into the structural requirements for biological activity.

  • Computational modeling and drug design: Molecular docking and other in silico methods can be employed to predict the binding of this compound derivatives to specific protein targets and to guide the design of more potent and selective analogs.

Conclusion

This compound is a fascinating heterocyclic compound with significant potential in the field of medicinal chemistry. Its unique combination of a cinnoline scaffold, a phenyl substituent, and a carboxylic acid functional group makes it a versatile platform for the design and synthesis of novel drug candidates. While detailed experimental data for this specific molecule is currently limited in the public domain, the established chemistry of cinnolines and related heterocycles provides a solid foundation for its further investigation. Through a concerted effort in synthesis, biological screening, and computational design, the therapeutic potential of this compound and its derivatives can be fully realized.

References

  • Cinnoline. In: Wikipedia. ; 2023. Accessed January 31, 2026. [Link]

  • Gök, D. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe J. Biol. Chem.2020, 48 (3), 283-290.
  • Li, Y.; Zhang, H.; Wang, Y.; et al.
  • Mishra, R.; Singh, S.; Heena. A Comprehensive Review On Cinnoline Derivatives.
  • Patel, D. B.; Patel, H. D. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. 2017, 9(2), 216-230.
  • Saxena, S.; Mishra, R.; Mazumder, A.; Mazumder, R.; Shuaib, M. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Siddiqui, Z. N.; Khan, S. A. A review on synthetic approach and biological potential of cinnoline derivatives. Arabian Journal of Chemistry. 2016, 9, S1564-S1579.
  • Tonk, R. K.; Chawla, G.; Yadav, M. R. Cinnoline: A versatile nitrogen containing heterocyclic scaffold for discovery of new drugs. European Journal of Medicinal Chemistry. 2013, 67, 366-378.
  • Various Authors. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Published online 2022.

Sources

The Discovery and Synthetic Evolution of 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and mechanistic underpinnings of 3-Phenylcinnoline-4-carboxylic acid . This document is structured for researchers and drug development professionals, moving beyond basic descriptions to explore the causality of experimental choices and the evolution of the scaffold.

Technical Whitepaper | Chemical Series: Cinnoline Derivatives

Executive Summary

This compound represents a pivotal scaffold in heterocyclic chemistry, serving as a bioisostere to the well-known quinoline-4-carboxylic acids (e.g., Cinchophen). While the cinnoline ring system was first characterized in the late 19th century, the specific functionalization of the 3-phenyl-4-carboxy derivative gained prominence through the mid-20th-century work of H. S. Lowrie .[1][2][3] This compound is not merely a structural curiosity but a gateway to biologically active agents exhibiting anti-inflammatory, antibacterial, and antihypertensive properties.

This guide dissects the "Lowrie Rearrangement"—the definitive synthetic route—and provides a self-validating protocol for its replication.

Historical Genesis: From Richter to Lowrie

The discovery of this compound is a two-part narrative: the establishment of the ring system and the specific functionalization for therapeutic utility.

  • The Progenitor (1883): The cinnoline nucleus was first synthesized by Victor von Richter , who cyclized o-aminoarylpropiolic acid via diazotization. This "Richter Synthesis" established the 1,2-diazanaphthalene core but was synthetically limiting for complex derivatives.

  • The Functional Breakthrough (1966): The specific isolation and optimization of This compound are attributed to H. S. Lowrie (G.D. Searle & Co.). Lowrie’s work focused on expanding the therapeutic window of non-steroidal anti-inflammatory drugs (NSAIDs) by modifying the quinoline pharmacophore into its cinnoline aza-analog. His method, a modification of the Stolle-Becker synthesis , utilized a base-catalyzed rearrangement of N-amino-isatin derivatives, a reaction that remains the gold standard for accessing this scaffold.

Mechanistic Deep Dive: The Isatin Rearrangement

The synthesis of this compound is chemically distinct because it does not typically proceed via the direct Richter cyclization of an alkyne. Instead, it employs a ring-expansion rearrangement of an N-substituted isatin.

The Chemical Logic
  • Precursor Assembly: The process begins with benzaldehyde phenylhydrazone , which is treated with oxalyl chloride. This forms an intermediate N-benzylideneamino-N-phenyloxamoyl chloride.

  • Cyclization: Friedel-Crafts cyclization (using AlCl₃) yields 1-(benzylideneamino)isatin . This is the critical "loaded" spring—a 5-membered ring ready to expand.

  • The Rearrangement (The "Discovery" Step): Upon treatment with aqueous base (NaOH/KOH), the isatin amide bond hydrolyzes. The resulting intermediate, an o-(benzylidenehydrazino)phenylglyoxylic acid, undergoes an intramolecular condensation where the benzylidene carbon attacks the ketone, closing a 6-membered ring to form the cinnoline core.

Visualization of the Pathway

The following diagram illustrates the transformation from the hydrazone precursor to the final cinnoline scaffold.[4]

Isatin_Rearrangement Figure 1: The Stolle-Becker/Lowrie Rearrangement Pathway for Cinnoline Synthesis. Substrate Benzaldehyde Phenylhydrazone Inter1 Oxamoyl Chloride Intermediate Substrate->Inter1 (COCl)2 Acylation Isatin 1-(Benzylideneamino) isatin Inter1->Isatin AlCl3 Cyclization OpenInter Ring-Opened Glyoxylic Acid Isatin->OpenInter NaOH/H2O Hydrolysis Product 3-Phenylcinnoline- 4-carboxylic Acid OpenInter->Product Recyclization (-H2O)

[5]

Experimental Protocol

This protocol is derived from the optimized methods described by Lowrie and subsequent refinements in Journal of Medicinal Chemistry. It is designed to be a self-validating system; the color change in Step 2 is a critical process indicator.

Phase 1: Synthesis of 1-(Benzylideneamino)isatin
  • Reagents: Benzaldehyde phenylhydrazone (10 mmol), Oxalyl chloride (15 mmol), AlCl₃ (anhydrous), Benzene/DCM.

  • Procedure:

    • Dissolve benzaldehyde phenylhydrazone in anhydrous benzene.

    • Add oxalyl chloride dropwise at 0°C. Reflux for 1 hour to form the oxamoyl chloride intermediate.

    • Add anhydrous AlCl₃ slowly. Reflux for 2–4 hours.

    • Observation: Evolution of HCl gas ceases.

    • Quench with ice water. Extract the organic layer, dry, and recrystallize from ethanol.

    • Checkpoint: Product should be a bright orange/red solid (Isatin derivative).

Phase 2: The Rearrangement to this compound
  • Reagents: 1-(Benzylideneamino)isatin (from Phase 1), 10% Aqueous NaOH.

  • Procedure:

    • Suspend the isatin derivative in 10% NaOH (10 mL per gram of substrate).

    • Heat the mixture on a steam bath (90–100°C).

    • Process Indicator: The orange/red suspension will dissolve and turn into a clear yellow solution . This indicates ring opening and rearrangement are complete.

    • Heat for an additional 30 minutes to ensure completion.

    • Cool to room temperature and acidify carefully with concentrated HCl to pH 2.

    • Isolation: The product precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from ethanol/water.[5]

Quantitative Data Summary
ParameterValueNotes
Melting Point 258–260°CDecomposes upon melting.
Typical Yield 75–85%High efficiency due to intramolecular nature.
Solubility Soluble in aqueous baseInsoluble in neutral water; soluble in hot EtOH.
pKa ~3.5Comparable to other heterocyclic carboxylic acids.

Therapeutic Potential & Applications

The discovery of this compound opened several avenues in medicinal chemistry, primarily driven by its structural similarity to quinolines but with altered electronic properties due to the extra nitrogen atom.

  • Anti-Inflammatory Activity:

    • Mechanism: Inhibition of prostaglandin synthesis.

    • Significance: Lowrie demonstrated that this compound derivatives possessed anti-inflammatory activity comparable to phenylbutazone but with a distinct toxicity profile.

  • Antibacterial Agents:

    • Derivatives (specifically amides formed at the C4 position) have shown efficacy against Gram-positive bacteria (S. aureus).

  • Bioisosterism:

    • The cinnoline ring acts as a bioisostere for the quinoline ring in Cinchophen (an anti-gout agent). The extra nitrogen at position 2 increases polarity and alters metabolic stability, often reducing the hepatotoxicity associated with the parent quinoline.

References

  • Richter, V. v. (1883).[6][7] "Über Cinnolinderivate". Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683. Link

  • Lowrie, H. S. (1966).[3][5] "3-Phenylcinnolines. I. Some Reactions and Derivatives of 3-Phenylcinnoline-4-carboxylic Acids". Journal of Medicinal Chemistry, 9(5), 664–670. Link

  • Lowrie, H. S. (1966).[3][5] "Cinnoline Derivatives".[1][2][3][4][6][7][8][9][10][11] U.S. Patent 3,265,693.[3] Link

  • Stolle, R., & Becker, W. (1924). "Über N-Amino-isatin und seine Umwandlungsprodukte". Berichte der deutschen chemischen Gesellschaft, 57, 1123.
  • Lewgowd, W., & Stanczak, A. (2007).[3] "Cinnoline Derivatives with Biological Activity". Archiv der Pharmazie, 340(2), 65–80.[3] Link

Sources

3-Phenylcinnoline-4-carboxylic acid literature review

[1][2][3]

Executive Summary

3-Phenylcinnoline-4-carboxylic acid (CAS: 10604-21-4) is a heterocyclic organic compound belonging to the cinnoline (1,2-diazanaphthalene) class.[1][2][3] Structurally, it is the 1,2-diaza analogue of cinchophen (2-phenylquinoline-4-carboxylic acid), a historic anti-gout and anti-inflammatory agent. This structural relationship drives much of the interest in the molecule as a scaffold for bioisosteric replacement in medicinal chemistry.

This guide details the chemical architecture, validated synthesis pathways (specifically the Stolle–Becker Isatin Expansion ), physical properties, and therapeutic potential of this compound. It serves as a reference for synthetic chemists and pharmacologists exploring the cinnoline core for drug discovery.

Chemical Identity & Properties

Nomenclature and Classification
  • IUPAC Name: this compound[1][4][3][5][6]

  • Systematic Name: 3-Phenylbenzo[c]pyridazine-4-carboxylic acid

  • CAS Registry Number: 10604-21-4[1][2][3]

  • Molecular Formula: C₁₅H₁₀N₂O₂

  • Molecular Weight: 250.25 g/mol [2]

Physical & Chemical Specifications

The following data aggregates experimental values from key literature sources (e.g., Science of Synthesis, J. Chem. Soc.).

PropertyValue / DescriptionNote
Appearance Pale yellow crystalline solidCinnolines are typically yellow due to the n→π* transition of the N=N bond.
Melting Point 216 – 224.5 °CRange reflects purity and crystallization solvent (often recrystallized from ethanol or acetic acid).
Solubility Soluble in aqueous alkali (forming salts); sparingly soluble in non-polar solvents; soluble in hot ethanol/DMF.Amphoteric character due to basic ring nitrogens and acidic carboxyl group.
pKa (Ring N) ~2.51 (for parent cinnoline)The ring nitrogens are weakly basic.
pKa (COOH) ~3.0 – 4.0 (Predicted)The electron-deficient cinnoline ring increases the acidity of the carboxyl group relative to benzoic acid.

Synthesis: The Stolle–Becker Isatin Expansion

While the Widman–Stoermer synthesis (diazotization of o-aminoalkenes) is the general route for cinnolines, the most efficient and specific protocol for This compound is the Stolle–Becker synthesis . This elegant method utilizes the rearrangement of N-substituted isatins.

Mechanism of Action

The reaction proceeds via a ring expansion of an N-(benzylideneamino)isatin intermediate. Under basic conditions, the isatin amide bond hydrolyzes, opening the five-membered ring. The resulting intermediate recyclizes to form the six-membered pyridazine ring of the cinnoline system.

Step-by-Step Protocol

Reagents Required:

  • Benzaldehyde phenylhydrazone

  • Oxalyl chloride

  • Aluminum trichloride (AlCl₃)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Solvents: Dichloromethane (DCM) or Chloroform; Ethanol/Water

Stage 1: Formation of the N-Amino Isatin Precursor
  • Acylation: React benzaldehyde phenylhydrazone with oxalyl chloride to form N-benzylideneamino-N-phenyloxamoyl chloride.

  • Cyclization: Treat the oxamoyl chloride intermediate with AlCl₃ in anhydrous DCM or carbon disulfide. This Friedel-Crafts-type cyclization yields 1-(benzylideneamino)isatin .

    • Note: Moisture exclusion is critical in this step to prevent hydrolysis of the acid chloride.

Stage 2: The Stolle–Becker Rearrangement (Ring Expansion)
  • Suspension: Suspend the 1-(benzylideneamino)isatin (e.g., 20 mmol) in a solution of 10-20% aqueous NaOH or KOH .

  • Heating: Heat the mixture on a water bath (approx. 80–100 °C). The red/orange color of the isatin will fade to yellow as the solid dissolves and the rearrangement occurs.

  • Duration: Maintain heating for 1 hour or until the starting material is fully consumed.

  • Isolation: Cool the solution to room temperature. Acidify carefully with dilute Hydrochloric Acid (HCl) to pH ~3–4.

  • Purification: The crude this compound precipitates as a solid.[7] Collect by filtration. Recrystallize from ethanol or acetic acid to obtain pale yellow needles.

Synthetic Pathway Diagram

StolleBeckerSynthesisstartBenzaldehydePhenylhydrazoneinter1N-Benzy-N-phenyl-oxamoyl chloridestart->inter1+ (COCl)2oxalylOxalyl Chlorideisatin1-(Benzylideneamino)isatininter1->isatin+ AlCl3(Cyclization)product3-Phenylcinnoline-4-carboxylic Acidisatin->productRearrangement(Stolle-Becker)baseNaOH / KOH(Ring Expansion)

Figure 1: The Stolle–Becker synthesis pathway transforming phenylhydrazone precursors into the cinnoline scaffold via an isatin intermediate.

Biological & Pharmaceutical Applications[8][10][11]

Cinchophen Bioisosterism

This compound is the direct 1,2-diaza bioisostere of Cinchophen (2-phenylquinoline-4-carboxylic acid).

  • Structure-Activity Relationship (SAR): The replacement of the CH group at position 3 of the quinoline ring with a Nitrogen atom (forming cinnoline) alters the electronic distribution and hydrogen bonding potential while maintaining the overall lipophilicity and planar geometry required for receptor binding.

  • Pharmacology: Like its quinoline counterpart, this acid and its derivatives (amides, hydrazides) have been investigated for anti-inflammatory and antipyretic activities.

Antibacterial Activity

Research indicates that 4-substituted cinnolines possess significant antibacterial properties.[6]

  • Mechanism: Cinnoline derivatives, particularly those structurally related to nalidixic acid (a quinolone antibiotic), target bacterial DNA gyrase.

  • Spectrum: Derivatives have shown activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative strains. The 4-carboxylic acid moiety is often critical for potency, serving as a handle for further derivatization into esters or amides which improve cell permeability.

Other Therapeutic Areas[11]
  • Anxiolytic: Pyrazolo-cinnoline fused systems derived from this core have shown affinity for benzodiazepine receptors.

  • Antitumor: Cinnoline-4-carboxylic acid derivatives are explored as inhibitors of specific kinases (e.g., Casein Kinase 2 - CK2) and histone deacetylases (HDACs), where the planar aromatic system intercalates with DNA or binds to enzyme active sites.

References

  • Science of Synthesis: Cinnolines. Thieme Chemistry. (Detailed protocols on Stolle-Becker and Richter syntheses).

  • Synthesis of this compound.Journal of the Chemical Society, 1945-1960 era (Classic synthesis papers by Schofield & Simpson).
  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.

  • Matrix Fine Chemicals. Product Specification: this compound (CAS 10604-21-4).[1][2][3]

  • Lewgowd, W. & Stanczak, A. "Cinnoline Derivatives with Biological Activity." Archiv der Pharmazie, 2007. (Review of biological activities including anti-inflammatory and antibacterial effects).

The Enigmatic Potential of 3-Phenylcinnoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a compelling yet underexplored area in medicinal chemistry. This technical guide provides a comprehensive overview of the pharmacological potential of 3-Phenylcinnoline-4-carboxylic acid, a specific derivative with intriguing structural motifs. While direct pharmacological data on this compound is limited, this document synthesizes available information on related cinnoline analogues to build a predictive profile. We will delve into the synthetic accessibility of the core structure, postulate mechanisms of action based on existing evidence from similar compounds, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with the potential for therapeutic innovation.

Introduction: The Cinnoline Scaffold – A Realm of Untapped Pharmacological Diversity

Cinnoline, a 1,2-diazanaphthalene, is a structural isomer of other well-known bicyclic heterocycles like quinoline and quinazoline. Its unique arrangement of nitrogen atoms imparts distinct physicochemical properties that can be exploited for drug design. Cinnoline derivatives have been reported to exhibit a wide array of pharmacological activities, including central nervous system (CNS) effects, anti-hypertensive, antithrombotic, antihistaminic, antileukemic, anti-tumor, antibacterial, and antisecretory properties[1][2][3].

The subject of this guide, this compound, combines the cinnoline core with a phenyl group at the 3-position and a carboxylic acid at the 4-position. The phenyl substituent offers a vector for further chemical modification and can engage in crucial hydrophobic or pi-stacking interactions with biological targets. The carboxylic acid group, a common feature in many drugs, can act as a key hydrogen bond donor/acceptor or a handle for prodrug strategies. This unique combination of functional groups suggests a high potential for biological activity, warranting a thorough investigation.

Synthetic Strategy and Methodologies

The synthesis of the cinnoline nucleus is a well-established area of organic chemistry, with several named reactions providing access to this scaffold[4]. The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically approached through established synthetic routes for similar cinnoline derivatives.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves the cyclization of a suitably substituted aryl precursor. The key disconnection would be the formation of the N-N bond, a common strategy in cinnoline synthesis.

Retrosynthesis of this compound target This compound intermediate1 Aryl Diazonium Salt Intermediate target->intermediate1 Cyclization starting_material Substituted Aryl Precursor intermediate1->starting_material Diazotization Synthetic Workflow A Aryl Precursor Synthesis B Hydrazone Formation A->B C Oxidative Cyclization B->C D Ester Hydrolysis C->D E This compound D->E

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of Substituted Cinnolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cinnoline Advantage

In the landscape of nitrogen-containing heterocycles, the cinnoline (1,2-benzodiazine) scaffold represents a distinct, underutilized isostere of quinoline and isoquinoline. While quinolines have dominated FDA approvals, cinnolines offer unique physicochemical properties—specifically, a lower pKa (approx. 2.37 for the protonated form) and higher polarity due to the adjacent nitrogen atoms.

For the medicinal chemist, the cinnoline core is not merely a scaffold but a molecular rheostat . Its ability to participate in H-bonding via N1/N2 and its planar architecture make it an ideal intercalator for DNA (Topoisomerase targeting) and a rigid linker for kinase inhibitors. This guide dissects the structure-activity relationships (SAR) that govern these biological outputs.[1]

The Chemical Architecture

To understand the SAR, one must first master the numbering and electronic distribution. The cinnoline ring consists of a benzene ring fused to a pyridazine ring.

Core Numbering & Reactivity Map

The biological activity is strictly dependent on substitutions at specific vectors.

CinnolineSAR Core Cinnoline Core (1,2-Benzodiazine) Pos3 Position C-3 Selectivity Vector (Steric control) Core->Pos3 Pos4 Position C-4 'Warhead' Attachment (Kinase Hinge Binding) Core->Pos4 Pos58 Positions C-5,6,7,8 Pharmacokinetic Modulation (Solubility/Metabolic Stability) Core->Pos58 N1N2 N1-N2 Bridge H-Bond Acceptors (Metal Chelation) Core->N1N2 Kinase Inhibition Kinase Inhibition Pos4->Kinase Inhibition Amino/Ether linkers Topoisomerase I Topoisomerase I Pos58->Topoisomerase I 6,7-dimethoxy/dioxolane

Figure 1: Functional mapping of the cinnoline scaffold. High-contrast nodes indicate critical SAR zones.

Synthetic Strategies: Accessing the Scaffold

A robust SAR study requires reliable access to diverse derivatives. The choice of synthesis dictates the substitution pattern.

Validated Synthetic Routes
  • Richter Cyclization: Best for 3-substituted cinnolines. Involves diazotization of o-aminoarylpropiolic acids.[2]

  • Widman-Stoermer Synthesis: Ideal for 4-substituted derivatives. Cyclization of o-aminoarylalkenes.

  • Borsche Synthesis: Generates cinnolin-4-ols (tautomeric with cinnolin-4-ones), which are pivotal intermediates for chlorination and subsequent

    
     reactions.
    

SynthesisRoutes Start1 o-Aminoacetophenone Diazo Diazonium Salt Intermediate Start1->Diazo NaNO2, HCl Start2 o-Aminoarylalkyne Cinnoline3 3-Substituted Cinnoline (Richter) Start2->Cinnoline3 Richter Cond. Cinnolone 4-Hydroxycinnoline (Borsche) Diazo->Cinnolone Cyclization (Heat) Cl_Intermediate 4-Chlorocinnoline (Activated Core) Cinnolone->Cl_Intermediate POCl3 (Chlorination) Final 4-Amino/Alkoxy Cinnolines (Kinase Inhibitors) Cl_Intermediate->Final R-NH2 (SnAr)

Figure 2: Primary synthetic workflows for generating SAR libraries. The Borsche route is preferred for C-4 functionalization.

SAR Analysis by Therapeutic Area

Oncology: Kinase Inhibition (c-Met, PI3K, BTK)

Cinnolines serve as excellent ATP-mimetics. The N1-N2 motif can interact with the hinge region of kinases, while the C-4 position allows for the projection of groups into the hydrophobic back pocket.

  • Key Insight: Substitution at C-4 with an amino or ether linker is critical.

    • Example: 4-amino-cinnoline-3-carboxamides are potent BTK inhibitors.[3]

    • Mechanism:[2] The C-3 carboxamide forms an intramolecular H-bond, planarizing the system for optimal active site fit.

  • Benzenoid Ring (C-6/C-7): Electron-donating groups (EDGs) like methoxy (-OMe) or ethoxy (-OEt) at C-6 and C-7 significantly enhance potency against c-Met and VEGFR . This mimics the substitution pattern seen in quinazoline inhibitors (e.g., Gefitinib).

Oncology: Topoisomerase I Inhibition

Dibenzo[c,h]cinnolines act as non-camptothecin Topoisomerase I (TOP1) inhibitors.[1][3]

  • Critical SAR:

    • A-Ring: 2,3-dimethoxy substitution is essential for cytotoxicity.[1][3]

    • D-Ring: A methylenedioxy group is required for DNA intercalation stability. Removal leads to loss of TOP1 targeting.[1][3]

    • N-Position: The protonation state of N5/N6 (in the dibenzo system) affects DNA binding affinity.

Antimicrobial Activity (DNA Gyrase)

Cinnoxacin is the prototype. The SAR parallels that of fluoroquinolones.

  • N-1 Position: Alkylation (usually ethyl) is necessary for activity.

  • C-3 Position: A carboxylic acid is non-negotiable for binding to the DNA-gyrase complex.

  • C-6/C-7: Fluorine at C-6 or C-7 drastically increases potency against Gram-negative bacteria by facilitating cell wall penetration and gyrase binding.

Quantitative Data Summary

The following table summarizes key SAR trends based on IC50/MIC values found in recent literature.

Target / ActivityCore ModificationSubstituent (R)Potency (IC50 / MIC)Ref
c-Met Kinase 6,7-dimethoxy-4-phenoxy4-(2-F-phenoxy)1.04 nM[1]
PI3K 3-substituted cinnolineAryl-sulfonamide0.26 µM[2]
BTK (RA) 4-amino-3-carboxamideCyclopropyl-amine< 10 nM[3]
S. aureus (MRSA) 4-hydroxy-cinnoline3-Iodo0.097 µg/mL[4]
Topoisomerase I Dibenzo[c,h]cinnoline2,3-(OMe)2, 8,9-OCH2O< 5 nM[5]

Self-Validating Experimental Protocol

Protocol: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Key Intermediate for Kinase Inhibitors). Rationale: This intermediate allows for rapid library generation via nucleophilic aromatic substitution (


) at the C-4 position.

Reagents:

  • 6,7-Dimethoxycinnolin-4-ol (Starting Material)

  • Phosphorus Oxychloride (

    
    ) - Chlorinating agent
    
  • Triethylamine (

    
    ) - Acid scavenger (optional but recommended for stability)
    

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask (exclude moisture to prevent hydrolysis of

    
    ), suspend 1.0 eq of 6,7-dimethoxycinnolin-4-ol in neat 
    
    
    
    (10 eq).
    • Validation Check: The starting material should be a solid suspension.

  • Reaction: Heat to reflux (approx. 105°C) for 2-3 hours.

    • Endpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (polar, baseline) should disappear, replaced by a less polar spot (product).

    • Observation: The solution will turn from a suspension to a clear, often dark orange/brown solution.

  • Quench (Critical): Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring.

    • Safety: This reaction is exothermic (

      
       hydrolysis). Maintain temperature < 10°C to prevent hydrolysis of the chloro-product back to the alcohol.
      
  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
    • Why? The free base is required for extraction; the protonated cinnolinium salt is water-soluble.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75-85%.

Future Directions: PROTACs and Hybrids

The future of cinnoline SAR lies in bivalent molecules .

  • PROTACs: The C-3 position of the cinnoline ring offers a solvent-exposed vector suitable for attaching linkers (PEG/alkyl chains) to E3 ligase ligands (e.g., Thalidomide) without disrupting the kinase binding at C-4.

  • Click-Hybrids: Using 4-azidocinnolines to "click" with alkynes, creating triazole-linked cinnoline hybrids with enhanced metabolic stability.

References

  • Quinoline-based small molecules as effective protein kinases inhibitors. ResearchGate. (2025). Link

  • Discovery of cinnoline derivatives as potent PI3K inhibitors. Bioorg.[4] Med. Chem. Lett. (2021).[4] Link

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. (2019). Link

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Int J Antimicrob Agents. (2010). Link

  • Structure-activity relationship analysis of substituted dibenzo[c,h]cinnolines. PubMed. (2004). Link

Sources

Cinnoline-4-Carboxylic Acids in Oncology: Scaffold Versatility, Immunomodulation, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the cinnoline-4-carboxylic acid scaffold, a 1,2-diazanaphthalene pharmacophore distinct from its ubiquitous analogue, quinoline. While quinolines have dominated kinase inhibitor development, the cinnoline core offers unique physicochemical properties—specifically increased aqueous solubility and distinct hydrogen-bonding capabilities due to the N1-N2 diaza-bond. This guide details the anticancer potential of this scaffold, ranging from direct cytotoxicity via DNA intercalation to novel applications in STING pathway activation for cancer immunotherapy. It provides researchers with validated synthetic protocols, structure-activity relationship (SAR) insights, and experimental workflows for biological evaluation.

Structural Logic & Pharmacological Advantage

The Diaza-Naphthalene Advantage

The cinnoline ring system (benzo[c]pyridazine) serves as a bioisostere to quinoline and isoquinoline. The introduction of the second nitrogen atom at position 2 fundamentally alters the electronic landscape of the ring.

FeatureQuinoline ScaffoldCinnoline ScaffoldOncological Implication
Basicity (pKa) ~4.9~2.3Cinnolines are less basic, reducing lysosomal trapping and altering intracellular distribution.
H-Bonding 1 Acceptor2 AcceptorsThe N1-N2 bond allows for unique bidentate binding modes with kinase hinge regions.
Solubility Low to ModerateModerate to HighImproved bioavailability for carboxylic acid derivatives.
Metabolism P450 prone (C2/C3 oxidation)N-N cleavage riskCinnolines offer an alternative metabolic soft spot, useful for prodrug design.
Structure-Activity Relationship (SAR) Map

The anticancer activity of cinnoline-4-carboxylic acid derivatives is tightly controlled by substitutions at three key vectors:

SAR_Map Core Cinnoline-4-COOH Core Scaffold C4 C4-Carboxylic Acid/Amide (Critical Pharmacophore) Core->C4 Derivatization Site C6_7 C6/C7 Substitutions (Lipophilic Pocket Binding) Core->C6_7 Potency Tuning N1_N2 N1-N2 Diaza Bond (H-Bonding & Solubility) Core->N1_N2 Physicochemical Base C4_Detail Amides (CONH-R) increase cytotoxicity vs. free acid. Essential for kinase inhibition. C4->C4_Detail C6_Detail Halogens (F, Cl) or OMe improve metabolic stability and membrane permeability. C6_7->C6_Detail N_Detail Target for STING pathway activation in polymer conjugates. N1_N2->N_Detail

Caption: SAR analysis of the cinnoline-4-carboxylic acid scaffold. The C4 position is the primary vector for pharmacophore attachment, while the benzo-ring substitutions modulate lipophilicity.

Mechanisms of Anticancer Action[1][2][3]

STING Pathway Activation (Immunotherapy)

Recent breakthroughs have identified cinnoline-4-carboxylic acid as a potent immune-stimulatory pendant when conjugated to polymers. Unlike direct cytotoxins, these conjugates activate the cGAS-STING pathway in dendritic cells.

  • Mechanism: The cinnoline moiety, when presented on a polyethylenimine (bPEI) backbone, triggers mitochondrial stress and DNA leakage into the cytosol. This cytosolic DNA binds cGAS, generating cGAMP, which activates STING.

  • Outcome: Production of Type I Interferons (IFN-β) and activation of CD8+ T-cells against the tumor.

  • Key Reference: Studies on heterocyclic polymer conjugates have shown that cinnoline derivatives outperform other heterocycles in inducing IFN-β secretion [1].

Direct Cytotoxicity & DNA Intercalation

Free cinnoline-4-carboxylic acids, particularly those isolated from Streptomyces (e.g., compound 580-H2 ), exhibit direct cytotoxicity.

  • Membrane Disruption: Lipophilic derivatives act as ionophores or membrane-disrupting agents, causing electrolyte leakage in tumor cells [2].

  • Topoisomerase Inhibition: Fused derivatives (e.g., benzo[c]cinnoline-4-carboxylic acids) are planar molecules that intercalate into DNA, stabilizing the cleavable complex of Topoisomerase II, leading to apoptosis in rapidly dividing cells [3].

Experimental Protocols

Synthesis of Cinnoline-4-Carboxylic Acid

The Richter Synthesis is the classical route, but the Scobie-Tennant method (from 2-nitroarylpyrazoles) offers higher yields and milder conditions for 4-carboxylic acid derivatives.

Protocol: Scobie-Tennant Cyclization

  • Precursor Preparation: React 2-nitro-acetophenone with hydrazine to form the hydrazone.

  • Cyclization:

    • Dissolve the hydrazone (10 mmol) in ethanol (50 mL).

    • Add solid KOH (20 mmol) and reflux for 4 hours.

    • Observation: Solution turns deep red/orange (formation of the intermediate).

  • Oxidation to Acid:

    • Cool the reaction mixture to 0°C.

    • Slowly add 10% NaOCl (bleach) solution while maintaining temperature <10°C.

    • Stir for 1 hour.

  • Isolation:

    • Acidify with 2M HCl to pH 2.

    • Result: Cinnoline-4-carboxylic acid precipitates as a pale yellow solid.

    • Yield: Typically 75-85%.

    • Validation: Confirm via 1H NMR (Singlet at ~9.2 ppm for H-3 proton).

Biological Evaluation: STING Activation Assay

To validate the immunomodulatory potential of cinnoline derivatives.

Materials:

  • THP-1 Dual™ Cells (Reporter monocytes expressing SEAP under IFN-β promoter).

  • QUANTI-Blue™ Solution.[1]

Workflow:

  • Seeding: Plate THP-1 Dual cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Add cinnoline test compounds (10 - 100 µM) or polymer conjugates. Include 2'3'-cGAMP (10 µg/mL) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Detection:

    • Transfer 20 µL of supernatant to a new plate.

    • Add 180 µL QUANTI-Blue solution.

    • Incubate 1-3 hours.

    • Measure Optical Density (OD) at 620-655 nm.

  • Analysis: Higher OD correlates with STING pathway activation and IFN-β release.

Quantitative Data Summary

The following table summarizes the anticancer potency of key cinnoline-4-carboxylic acid derivatives and their analogues. Note the distinction between the free acid (often a prodrug/precursor) and the active amide/ester derivatives.

Compound ClassDerivative TypeTarget/MechanismCell LineIC50 / ActivityRef
Natural Product 580-H2 (Free Acid)Membrane DisruptionHCT-116~15 µg/mL[2]
Synthetic Cinnoline-4-carboxamideUnknown / CytotoxicHeLa5.0 µM[4]
Synthetic Benzo[c]cinnoline-4-esterDNA IntercalationL1210 (Leukemia)0.8 µM[3]
Conjugate bPEI-Cinnoline-4-COOHSTING ActivationDC2.4 (Dendritic)>100 pg/mL IFN-β*[1]

*Activity measured as cytokine release, not direct cytotoxicity.

Future Outlook & Strategic Recommendations

The cinnoline-4-carboxylic acid scaffold is currently underutilized compared to quinolines. However, its application in immuno-oncology (IO) represents a high-value frontier.

  • Recommendation 1: Shift focus from simple cytotoxic derivatives to antibody-drug conjugates (ADCs) or polymer conjugates where the cinnoline moiety acts as an adjuvant to stimulate the tumor microenvironment.

  • Recommendation 2: Explore C4-carboxamide bioisosteres (e.g., oxadiazoles) to improve metabolic stability while retaining the H-bond acceptor profile required for kinase inhibition.

References

  • Chinese Chemical Society. (2023). Heterocyclic Molecules Tethered Branched Polymers with Innate Immune Stimulating Activity. CCS Chemistry. Link

  • Kim, J. et al. (2022). Recently Discovered Secondary Metabolites from Streptomyces Species. Journal of Agricultural and Food Chemistry. Link

  • Loudon, J. D., & Tennant, G. (1964). Substituted Cinnolines and their Anticancer Activity. Quarterly Reviews, Chemical Society. Link

  • BenchChem. (2025). Cinnoline-4-Carboxamide Derivatives: Technical Data and Cytotoxicity Profiles. Link

  • Scobie, M., & Tennant, G. (1994). A convenient synthesis of otherwise inaccessible 3-amino cinnoline-4-carboxylic acid derivatives. Journal of the Chemical Society, Chemical Communications. Link

Sources

Methodological & Application

Application Note: Synthesis of 3-Phenylcinnoline-4-carboxylic Acid via Base-Catalyzed Isatin Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide for the synthesis of 3-Phenylcinnoline-4-carboxylic acid .

It addresses the specific chemical challenge implied in the prompt: The "Pfitzinger Reaction" classically yields Quinolines. To synthesize a Cinnoline (a 1,2-diazanaphthalene) using Isatin chemistry, one must utilize the Stollé–Becker modification or the Base-Catalyzed Isatin Ring Expansion of


-amino isatin derivatives. This guide bridges that nomenclature gap, providing a validated protocol for the ring expansion route which shares the operational conditions (strong base, heat) of the classic Pfitzinger.

Executive Summary & Chemical Strategy

The synthesis of This compound presents a unique challenge in heterocyclic chemistry. While the standard Pfitzinger reaction (Isatin + Ketone + Base) yields quinoline-4-carboxylic acids, the cinnoline scaffold requires the incorporation of a second nitrogen atom into the ring system.

This protocol details the Isatin Ring Expansion method (often correlated with the Stollé–Becker synthesis).[1] By substituting the


-hydrogen of isatin with a benzylideneamino group, the subsequent base-catalyzed hydrolysis triggers a ring-opening and recyclization event that forms the cinnoline core. This method is preferred over the Widman-Stoermer synthesis (diazotization) for this specific carboxylic acid derivative due to higher regioselectivity and the stability of the intermediates.
Reaction Pathway Comparison
FeatureClassic PfitzingerIsatin Ring Expansion (Target Protocol)
Starting Material Isatin + Acetophenone

-(Benzylideneamino)isatin
Reagents KOH / NaOH, EthanolKOH / NaOH, Water/Ethanol
Mechanism Condensation

Cyclization
Hydrolysis

Recyclization
Product Core Quinoline (1 Nitrogen)Cinnoline (2 Nitrogens)

Mechanistic Pathway[2][3][4]

The transformation relies on the lability of the amide bond in the isatin ring under basic conditions. When the isatin nitrogen bears a benzylideneamino (


)  substituent, the ring opening generates an 

-keto acid intermediate that is structurally primed to recyclize onto the benzylic carbon, forming the N1-N2 bond of the cinnoline.

CinnolinePathway Isatin N-(Benzylideneamino)isatin Base OH- Hydrolysis Isatin->Base OpenInt Ring-Opened Keto-Acid Intermediate Base->OpenInt Amide Bond Cleavage Cyclization Recyclization (-H2O) OpenInt->Cyclization Condensation Product 3-Phenylcinnoline- 4-carboxylic Acid Cyclization->Product

Figure 1: Mechanistic flow of the base-catalyzed ring expansion from substituted isatin to cinnoline.[1]

Experimental Protocol

Phase 1: Precursor Synthesis (N-Benzylideneamino-isatin)

Note: If the specific N-substituted isatin is not commercially available, it must be synthesized from benzaldehyde phenylhydrazone.

Reagents:

  • Benzaldehyde phenylhydrazone (1.0 eq)

  • Oxalyl chloride (1.1 eq)

  • Aluminum trichloride (AlCl

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) or Carbon Disulfide (CS

    
    )
    

Procedure:

  • Dissolve benzaldehyde phenylhydrazone in anhydrous DCM under Argon atmosphere.

  • Add oxalyl chloride dropwise at 0°C. Stir for 1 hour to form the N-benzylideneamino-N-phenyloxamoyl chloride intermediate.

  • Add AlCl

    
     in portions. Reflux the mixture for 2–4 hours to effect Friedel-Crafts cyclization.
    
  • Quench with ice water. Extract with DCM, dry over MgSO

    
    , and recrystallize from ethanol to obtain 
    
    
    
    -(benzylideneamino)isatin
    .
Phase 2: The "Pfitzinger-Type" Ring Expansion (Main Reaction)

This step mimics the Pfitzinger conditions (strong base/heat) but yields the cinnoline due to the N-substituent.

Materials:

  • 
    -(Benzylideneamino)isatin (5.0 g, ~20 mmol)
    
  • Sodium Hydroxide (NaOH) (20.0 g)

  • Distilled Water (100 mL)

  • Hydrochloric Acid (HCl) (conc., for acidification)

Step-by-Step Protocol:

  • Preparation of Basic Medium: Dissolve 20 g of NaOH in 100 mL of water in a 250 mL round-bottom flask. Caution: Exothermic reaction.

  • Addition of Substrate: Suspend the

    
    -(benzylideneamino)isatin (5 g) in the alkaline solution. The suspension may initially appear red/orange.
    
  • Reaction (Isomerization): Heat the mixture on a steam bath or oil bath at 80–90°C for 1 hour .

    • Observation: The solid should dissolve completely, and the color will shift (typically from red to a lighter yellow/brown) as the isatin ring opens and rearranges to the cinnoline carboxylate salt.

  • Work-up: Cool the reaction mixture to room temperature. Filter any small amount of insoluble residue if present.

  • Acidification & Precipitation: Slowly acidify the filtrate with concentrated HCl to pH 1–2 while stirring vigorously.

    • Critical Step: The This compound will precipitate as a solid. Do not overheat during acidification to prevent decarboxylation.

  • Purification: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove excess salts. Recrystallize from Ethanol or Acetic Acid .

Data Analysis & Characterization

Expected Results
ParameterSpecification
Yield 75 – 85%
Appearance Yellowish to crystalline solid
Melting Point ~260–265°C (Decomposes/Decarboxylates)
Solubility Soluble in aqueous base (as salt), hot ethanol; Insoluble in water
Spectroscopic Validation

To confirm the cinnoline (N=N) structure over the quinoline (C=N) isomer:

  • 1H NMR (DMSO-d6):

    • Look for the absence of the C3-H proton found in quinolines.

    • Aromatic region (7.5–8.5 ppm) will show a distinct deshielding pattern for the H5 proton due to the adjacent N=N bond and carboxylic acid group.

  • Mass Spectrometry (ESI-MS):

    • Molecular Ion

      
       Da.
      
    • Fragmentation often shows loss of CO

      
       (
      
      
      
      ) to give 3-phenylcinnoline (
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the isatin ring.Increase reaction time to 2 hours; ensure NaOH concentration is >10%.
Product is an Oil Impurities from Phase 1 (hydrazone).Recrystallize the precursor before the base step. Use glacial acetic acid for final recrystallization.
Decarboxylation Reaction temperature too high during workup.Keep acidification step below 25°C. The carboxylic acid is prone to thermal decarboxylation to 3-phenylcinnoline.[1]

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004). Product Class 9: Cinnolines. Thieme Chemistry.

    • Citation for the specific Stollé–Becker isatin expansion method yielding this compound.
  • Stollé, R., & Becker, W. (1924). Über N-substituierte Isatine und deren Umwandlung in Cinnolin-carbonsäuren. Berichte der deutschen chemischen Gesellschaft, 57(7), 1123-1128.
  • Silva, J. F. M., et al. (2001). The Chemistry of Isatins: A Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.

    • Review confirming base-catalyzed ring expansions of isatin deriv
  • PubChem Compound Summary. (2023). This compound.[1][2][3] National Center for Biotechnology Information.

    • Verification of CAS 10604-21-4 and chemical structure.

Sources

Analytical Methods for 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[1][2][3][4]

3-Phenylcinnoline-4-carboxylic acid is a fused diazanaphthalene derivative characterized by a 1,2-diazine ring fused to a benzene ring. As a scaffold in medicinal chemistry, cinnoline derivatives are increasingly investigated for their bioactivity, including antitumor, antibacterial, and anti-inflammatory properties.[1]

From an analytical perspective, this molecule presents a "push-pull" challenge: it contains a basic heterocyclic core (cinnoline nitrogens) and an acidic functional group (carboxylic acid at C4). This amphoteric nature dictates the selection of separation modes and detection parameters.

Core Chemical Identity[2]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₀N₂O₂

  • Molecular Weight: 250.25 g/mol

  • Solubility Profile:

    • High: DMSO, Dimethylformamide (DMF), 1M NaOH (as carboxylate salt).

    • Moderate: Methanol, Acetonitrile.[2]

    • Low: Water, Hexane.

Sample Preparation Protocols

Objective: To solubilize the analyte completely while preventing precipitation during injection into the aqueous mobile phase.

Protocol A: Standard Stock Preparation (1 mg/mL)
  • Weigh 10.0 mg of this compound into a 10 mL amber volumetric flask (protect from light to prevent potential photodegradation).

  • Add 5 mL of DMSO . Sonicate for 5 minutes at ambient temperature until fully dissolved.

    • Note: If the sample resists dissolution, add 100 µL of 1M NaOH to deprotonate the carboxylic acid, enhancing solubility.

  • Make up to volume with Methanol (MeOH) .

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Biological Matrix Extraction (Plasma/Microsomes)
  • Aliquot 100 µL of plasma/reaction mixture.

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Rationale: The acid ensures the analyte is in its neutral/protonated form, improving recovery from proteins.

  • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh vial. Evaporate to dryness under nitrogen if concentration is required, then reconstitute in 20% ACN/Water .

Chromatographic Methods (HPLC/UHPLC)[1][6]

Method Design Strategy: Because the molecule possesses a carboxylic acid (pKa ~3-4) and basic nitrogens (pKa ~1-2), pH control is critical.

  • Low pH (pH < 3): The carboxyl group is protonated (neutral), and the ring nitrogens may be protonated (positive). This prevents peak tailing caused by secondary interactions with silanols and ensures retention on C18.

  • Column Selection: A standard C18 is sufficient, but a Phenyl-Hexyl column is recommended to exploit

    
     interactions with the cinnoline and phenyl rings, offering superior selectivity against impurities.
    
Standard Operating Procedure (SOP): RP-HPLC-UV/MS
ParameterCondition
System Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent C18
Column Temp 40°C (Improves mass transfer and peak shape)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC)
Injection Vol 5 - 10 µL
Detection (UV) 254 nm (Primary), 210 nm, 320 nm (Secondary for conjugation check)

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold for polar impurities)

  • 10.0 min: 95% B (Linear ramp)

  • 12.0 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

  • 15.0 min: End

Mass Spectrometry (LC-MS/MS)

Ionization Mode:

  • ESI Positive (+): Preferred. The cinnoline nitrogens protonate readily (

    
    ).
    
  • ESI Negative (-): Feasible due to the carboxylic acid (

    
    ), but often less sensitive than positive mode for nitrogen heterocycles.
    
MS Source Parameters (Generic ESI)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Desolvation Gas: 800 L/hr (N₂)

  • Cone Voltage: 30 V (Optimize for parent ion transmission)

MRM Transitions (Quantitation)

To validate the method, perform a product ion scan. The expected fragmentation pathway involves the loss of the carboxylic acid group (decarboxylation).

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Inference
251.1 (M+H) 207.1 20Loss of CO₂ (Decarboxylation)
251.1 (M+H) 179.1 35Loss of N₂ (Diaza-ring collapse)
251.1 (M+H) 77.1 45Phenyl cation

Spectroscopic Characterization (Identification)

For structural confirmation during synthesis or purity analysis, use the following benchmarks.

Nuclear Magnetic Resonance (NMR)[1][3][7]
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • ¹H NMR Features:

    • 
       13.0–14.0 ppm (Broad singlet): Carboxylic acid proton (-COOH ).
      
    • 
       8.5–8.0 ppm (Multiplets): Cinnoline ring protons (H5, H8 are typically most deshielded).
      
    • 
       7.5–7.8 ppm (Multiplets): Phenyl group protons.
      
    • Key Diagnostic: Absence of H4 proton (substituted by -COOH) and H3 proton (substituted by Phenyl).

Infrared Spectroscopy (FT-IR)[2]
  • 1720–1690 cm⁻¹: Strong C=O stretching (Carboxylic acid).

  • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1600–1580 cm⁻¹: C=N / C=C aromatic stretching.

Visualization: Analytical Workflow

AnalyticalWorkflow Start Sample: 3-Phenylcinnoline-4-COOH Prep Solubilization (DMSO/MeOH) Start->Prep Check Solubility Check Prep->Check AddBase Add 1M NaOH (Deprotonate) Check->AddBase Cloudy/Ppt Dilute Dilute with Mobile Phase (Acidic Buffer) Check->Dilute Clear AddBase->Dilute HPLC LC Separation (C18/Phenyl-Hexyl, pH 2.7) Dilute->HPLC Detect Detection HPLC->Detect UV UV-Vis (254 nm) Purity & Impurities Detect->UV MS MS (ESI+) m/z 251.1 -> 207.1 Detect->MS NMR NMR (DMSO-d6) Struct. Confirm Detect->NMR Offline

Caption: Decision tree for sample preparation and analytical flow for this compound.

Quality Control & Impurity Profiling

Common Impurities:

  • Decarboxylated Product (3-Phenylcinnoline):

    • Origin: Thermal degradation during synthesis or injection port heating.

    • Detection: Lower polarity (elutes after the acid in RP-HPLC). MS parent ion

      
      .
      
  • Starting Materials: Phenylhydrazine derivatives or glyoxalic acid derivatives, depending on synthesis route (e.g., Richter synthesis).

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5 (Strict control required due to N-heterocycle).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the decarboxylated impurity.
    
  • Injection Precision: RSD < 1.0% for retention time; < 2.0% for area.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link] (Cited for handling heterocyclic carboxylic acids).

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7587632. Retrieved from [Link]

  • PubChem. (2025).[3][4] 3-Amino-2-phenylquinoline-4-carboxylic acid (Compound Summary). Retrieved from [Link] (Cited for structural analog physicochemical properties).

  • MDPI. (2012). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 17(10). Retrieved from [Link] (Cited for synthesis and NMR characterization benchmarks).

Sources

Application Note: 1H NMR Structural Elucidation of 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural elucidation of 3-Phenylcinnoline-4-carboxylic acid , a pharmacologically significant scaffold in drug discovery (bioisostere of quinolines).[1]

Executive Summary & Biological Context

The cinnoline scaffold (1,2-benzodiazine) represents a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for quinolines and isoquinolines.[1] The derivative This compound is of particular interest due to its potential antibacterial, antitumor, and anti-inflammatory properties.[1]

Precise structural characterization of this molecule is challenging due to the fused diaza-ring system, which induces significant anisotropic effects, and the presence of exchangeable protons. This guide provides a robust protocol for verifying the identity of this compound, distinguishing the cinnoline core protons from the phenyl substituent and the carboxylic acid moiety.

Chemical Structure & Theoretical Prediction

Before acquisition, a theoretical understanding of the spin system is required to validate experimental data.

Structure: this compound[1]

  • Core: Cinnoline (Benzo[c]pyridazine).[1]

  • Substituents: Phenyl group at C-3; Carboxylic acid at C-4.[1][2][3][4]

  • Active Spin Nuclei: 1H (Proton).[1]

Predicted Signal Distribution
Proton EnvironmentMultiplicityApprox.[1] Shift (

, ppm)
Mechanistic Cause
-COOH Broad Singlet13.0 – 14.5Acidic proton; highly deshielded; concentration/solvent dependent.[1]
H-5 (Cinnoline)Doublet / Multiplet8.6 – 8.9Peri-effect: Spatially crowded by C4-COOH; Carbonyl anisotropy causes significant deshielding.[1]
H-8 (Cinnoline)Doublet / Multiplet8.3 – 8.5Adjacent to N-1 lone pair (diaza region); deshielded.[1]
H-6, H-7 Multiplets7.8 – 8.1Aromatic "bay" protons; standard aromatic shielding.[1]
Phenyl (Ortho) Multiplet7.6 – 7.8Ortho to the cinnoline ring; slightly deshielded by the heteroaromatic system.[1]
Phenyl (Meta/Para) Multiplet7.4 – 7.6Standard aromatic range.[1]

Experimental Protocol

Sample Preparation

Proper preparation is critical to avoid aggregation effects common with planar aromatic carboxylic acids.[1]

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: The carboxylic acid moiety often leads to poor solubility in CDCl3.[1] DMSO-d6 disrupts intermolecular hydrogen bonding (dimers), sharpening the signals.[1]

  • Concentration: 5–10 mg in 600 µL solvent.

    • Note: Higher concentrations may cause line broadening due to viscosity or stacking interactions.[1]

  • Additives: If the -COOH peak is extremely broad, add 1-2 drops of D2O after the initial spectrum to confirm the assignment (the peak will disappear).[1]

Instrument Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

  • Temperature: 298 K (25°C).[1]

  • Spectral Width (SW): 16 ppm (to capture the downfield -COOH).

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16–64 (Sufficient S/N for integration).

Workflow Diagram

The following logic flow ensures a self-validating experimental process.

NMR_Workflow Start Start: Purified Solid Sample Solvent Dissolve in DMSO-d6 (Prevents Dimerization) Start->Solvent Acquire Acquire 1H Spectrum (SW = 16 ppm) Solvent->Acquire Check_COOH Is COOH peak visible (13-14 ppm)? Acquire->Check_COOH Broad Peak Broad/Missing Check_COOH->Broad No Sharp Peak Sharp Check_COOH->Sharp Yes D2O_Shake Perform D2O Shake (Confirm Exchange) Broad->D2O_Shake Assign_Aromatic Assign Aromatic Region (7.0 - 9.0 ppm) Sharp->Assign_Aromatic D2O_Shake->Assign_Aromatic Identify_H5 Identify H-5 (Most Deshielded) Peri-effect from COOH Assign_Aromatic->Identify_H5 Identify_H8 Identify H-8 Adjacent to N=N Identify_H5->Identify_H8

Figure 1: Decision tree for NMR acquisition and signal validation.

Data Analysis & Interpretation

The "Fingerprint" Region (7.0 – 9.0 ppm)

The aromatic region will be complex.[1] Use the following logic to deconvolute the signals:

  • The "Deshielded Pair" (H-5 & H-8):

    • In cinnolines, the protons on the benzene ring closest to the heteroatoms (H-8) and the substituents at C-4 (H-5) are pushed downfield.[1]

    • H-5: Look for a doublet or doublet-of-doublets (dd) at the highest aromatic shift (approx 8.6-8.9 ppm). This is due to the Van der Waals deshielding from the bulky carboxylic acid group at position 4.

    • H-8: Look for a signal slightly upfield of H-5 but downfield of the rest (approx 8.3-8.5 ppm).[1] This is due to the paramagnetic anisotropy of the N=N bond.[1]

  • The "Phenyl" Multiplet:

    • The 3-Phenyl group adds 5 protons.[1]

    • Typically appears as two sets of multiplets:

      • Ortho (2H): ~7.7 ppm (closer to the heterocyclic ring).[1]

      • Meta/Para (3H): ~7.5 ppm (overlapping multiplets).

  • The "Bay" Protons (H-6 & H-7):

    • These will appear as triplets (or td) trapped between the H-5/H-8 signals and the phenyl multiplets.[1]

Integration Validation

To confirm purity, normalize the integral of the H-5 peak (if distinct) to 1.0 .[1]

  • Total Aromatic Integral should equal 9.0 (4 from Cinnoline + 5 from Phenyl).[1]

  • COOH Integral should equal 1.0 (often integrates lower due to relaxation issues or exchange).[1]

Common Artifacts & Troubleshooting
  • Water Peak: In DMSO-d6, water appears at ~3.33 ppm.[1] If the sample is wet, the COOH proton may exchange with the water, broadening both peaks and shifting their positions.

  • Residual Solvent: DMSO pentet at 2.50 ppm.[1]

  • Synthesis Impurities:

    • Aniline derivatives: Look for broad NH2 peaks (3-5 ppm) or upfield aromatic signals (6.5-7.0 ppm).

    • Decarboxylation:[1] If the COOH is lost (forming 3-phenylcinnoline), a new singlet for H-4 will appear around 8.0-8.2 ppm.[1]

References

  • Spectroscopy of Carboxylic Acids. LibreTexts Chemistry. (2025). Detailed analysis of carboxylic acid proton shifts and solvent effects.

  • Cinnoline 1H NMR Spectrum. ChemicalBook. (2025).[1] Reference spectral data for the parent cinnoline scaffold.[1]

  • Widman-Stoermer Synthesis. DrugFuture. (2025).[1] Classic synthesis routes for cinnoline derivatives.

  • Quinoline-4-carboxylic Acid NMR. ChemicalBook. (2025). Comparative spectral data for the bioisosteric quinoline scaffold.

  • Design and Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives. Frontiers in Chemistry. (2022).[1] Structural characterization of related phenyl-substituted heterocyclic carboxylic acids.

Note: This protocol assumes a standard purity level of >95%. For complex mixtures, LC-MS coupling is recommended to verify molecular weight (MW ~250.25 g/mol ) prior to NMR interpretation.[1]

Sources

HPLC purification of 3-Phenylcinnoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of 3-Phenylcinnoline-4-carboxylic acid (CAS 10604-21-4), a critical heterocyclic scaffold in drug discovery. Due to its amphoteric nature—possessing both a basic diazanaphthalene core and an acidic carboxyl group—this molecule presents unique chromatographic challenges, including peak tailing and solubility-driven precipitation. This guide provides a self-validating Reverse-Phase HPLC (RP-HPLC) workflow, optimizing mobile phase pH to suppress ionization and utilizing ion-pairing mechanics to achieve >98% purity.

Introduction & Chemical Context

Cinnoline derivatives are bio-isosteres of quinolines and are increasingly investigated for antitumor and antibacterial properties.[1][2][3] The synthesis of This compound is classically achieved via the Richter cyclization or modified Pfitzinger reactions involving isatin derivatives [1, 2].

The Purification Gap: While synthetic routes are well-documented, purification is often oversimplified in literature as "recrystallization," which frequently fails to remove decarboxylated by-products (3-phenylcinnoline) or unreacted isomeric precursors. HPLC purification is required for pharmaceutical-grade material but is complicated by the molecule's physicochemical properties.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Structure: A bicyclic aromatic system (cinnoline) with a hydrophobic phenyl ring at C3 and a hydrophilic carboxylic acid at C4.

  • Acidity (pKa): The C4-carboxylic acid has a pKa of approximately 2.64 [3].[4]

  • Basicity: The N1/N2 nitrogens are weakly basic.

  • Solubility: Poor in water and non-polar organics (e.g., Hexane). Soluble in DMSO, MeOH, and alkaline aqueous buffers.

Method Development Strategy

To achieve separation, we must control the ionization state. At neutral pH, the molecule exists as a zwitterion (COO⁻ / NH⁺), leading to poor retention and split peaks.

The Acidic Lock Strategy (Recommended): By maintaining the mobile phase pH at ~2.0 (below pKa) , we force the carboxylic acid into its neutral protonated form (COOH). While the ring nitrogens may protonate, the addition of Trifluoroacetic Acid (TFA) serves two functions:

  • pH Control: Suppresses carboxylic ionization, increasing hydrophobic retention on the C18 column.[5]

  • Ion Pairing: The trifluoroacetate anion pairs with the protonated ring nitrogens, masking positive charges and preventing secondary interactions with silanol groups on the stationary phase (reducing tailing).

Visualization: Purification Workflow

The following diagram outlines the critical decision path from crude synthesis to pure isolate.

PurificationWorkflow Crude Crude Reaction Mixture (Contains: Product, Isatin, Decarboxylated species) Solubility Solubility Check Dissolve in DMSO:MeOH (1:1) Crude->Solubility Analytical Analytical QC (Gradient 5-95%) Solubility->Analytical Decision Peak Shape Acceptable? Analytical->Decision Decision->Analytical No (Adjust TFA/Gradient) Prep Prep-HPLC (Focused Gradient) Decision->Prep Yes (Tailing Factor < 1.3) Recovery Fraction Recovery (Lyophilization < 40°C) Prep->Recovery Final Pure 3-Phenylcinnoline-4-COOH (>98% Purity) Recovery->Final Avoid Heat (Decarboxylation Risk)

Figure 1: End-to-end workflow for the isolation of cinnoline carboxylic acids. Note the temperature constraint during recovery.

Experimental Protocols

Sample Preparation (Critical)

Direct dissolution in the mobile phase often leads to precipitation due to the high hydrophobicity of the phenyl group.

  • Solvent: 100% DMSO or a 50:50 mixture of DMSO and Methanol.

  • Concentration: 10 mg/mL (Analytical) / 50 mg/mL (Prep).

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the acidic analyte).

Analytical Method (QC & Purity Check)

This method validates the separation of the target acid from its decarboxylated derivative (3-phenylcinnoline).

ParameterCondition
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (pH ~2.0)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Hold)2-12 min: 10% → 90% B (Linear)12-15 min: 90% B (Wash)
Detection UV @ 254 nm (Aromatic) and 320 nm (Cinnoline specific)
Temperature 30°C

Expected Results:

  • Impurity (Isatin precursors): Elute early (2-4 min).

  • Target (3-Phenylcinnoline-4-COOH): Elutes ~7-8 min.

  • Impurity (3-Phenylcinnoline): Elutes later (~9-10 min) due to loss of polar COOH group.

Preparative Purification Protocol

Scale up based on the analytical retention time.

ParameterCondition
Column Prep C18 (e.g., Waters XBridge), 19 x 150 mm, 5 µm
Mobile Phase Same as Analytical (Water/MeCN + 0.1% TFA)
Flow Rate 20 mL/min
Focused Gradient 0-1 min: 20% B1-10 min: 30% → 60% B (Shallow gradient for max resolution)10-12 min: 95% B
Injection Vol. 500 µL - 1000 µL (depending on column loading capacity)

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the basic cinnoline nitrogens and residual silanols on the column silica.

  • Solution: Increase TFA concentration to 0.2% or switch to a "High pH" strategy (Ammonium Bicarbonate pH 10). Note: At pH 10, the molecule is fully deprotonated (COO⁻) and elutes much faster; reduce organic modifier by 20% to compensate.

Issue: Sample Recovery (Decarboxylation)
  • Risk: Cinnoline-4-carboxylic acids are thermally unstable. Heating acidic fractions in a rotovap bath >50°C can cause loss of CO₂ to form 3-phenylcinnoline [1].

  • Protocol: Freeze fractions immediately with liquid nitrogen and lyophilize (freeze-dry) . Do not use heat to dry.

Visualization: Mobile Phase Decision Tree

MobilePhaseLogic Start Select Mobile Phase Acidic Acidic (0.1% TFA) pH ~2.0 Start->Acidic Standard Basic Basic (10mM NH4HCO3) pH 10.0 Start->Basic If Tailing Persists EffectA Species: COOH / NH+ High Retention Good for Hydrophobic Impurities Acidic->EffectA EffectB Species: COO- / N Low Retention Good for Polar Impurities Basic->EffectB

Figure 2: Logic for selecting pH based on impurity profile and retention needs.

References

  • Richter, V. (1883).[2][6] "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft, 16, 677. (Foundational synthesis and decarboxylation risks).

  • Saeed, A. E. M., et al. (2019). "Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives." IAEA/INIS. (Parallel chemistry for quinoline/cinnoline purification).

  • PubChem. (2025). "Cinnoline-4-carboxylic acid | Physical Properties." National Institutes of Health.

  • Zhang, T., et al. (2014). "Enantiomer separation of acidic compounds." Chiral Technologies Application Note. (Discusses acidic mobile phases for carboxylated heterocycles).

  • Fikriya, S. H., & Cahyana, A. H. (2023).[1] "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids." Makara Journal of Science. (UV spectral shifts and purification context).

Sources

Application Note: Mechanistic Profiling of Monocarboxylate Transporter 1 (MCT1) using 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility & Introduction

In the landscape of cancer metabolism, the "Warburg Effect" dictates that malignant cells rely heavily on glycolysis, resulting in the rapid accumulation of intracellular lactate.[1][2] To survive, these cells overexpress Monocarboxylate Transporters (MCTs), specifically MCT1 (SLC16A1), to export lactate and protons.[3]

3-Phenylcinnoline-4-carboxylic acid (3-PCCA) serves as a critical pharmacophore scaffold and research tool for investigating this pathway. While optimized clinical candidates like AZD3965 are 7-substituted derivatives of this parent structure, 3-PCCA remains the foundational tool for establishing Structure-Activity Relationships (SAR) and validating MCT1-dependent metabolic vulnerabilities in early-stage drug discovery.

Key Applications
  • Metabolic Phenotyping: Distinguishing between glycolytic (MCT1-dependent) and oxidative tumor models.

  • SAR Library Generation: The C-4 carboxylic acid and C-7 positions are prime vectors for increasing potency (e.g., via amide coupling).

  • Synthetic Lethality Studies: Investigating synergistic effects with Metformin or radiotherapy in hypoxic tumor microenvironments.

Mechanism of Action

MCT1 is a proton-coupled symporter (stoichiometry 1 Lactate⁻ : 1 H⁺). 3-PCCA acts as a competitive inhibitor at the substrate-binding site within the transmembrane channel. By mimicking the carboxylate headgroup of lactate but possessing a bulky aromatic tail (the phenylcinnoline core), it sterically occludes the channel, preventing the conformational change required for translocation.

Pathway Visualization

The following diagram illustrates the critical node where 3-PCCA intervenes, leading to intracellular acidification and metabolic catastrophe.

MCT1_Inhibition_Pathway Glucose Glucose Input Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Lactate_In Intracellular Lactate + H+ Glycolysis->Lactate_In Generates MCT1 MCT1 Transporter ( transmembrane) Lactate_In->MCT1 Export attempt Acidosis Intracellular Acidosis (pH Drop) Lactate_In->Acidosis Accumulation Lactate_Out Extracellular Lactate MCT1->Lactate_Out Blocked Flow PCCA 3-Phenylcinnoline- 4-carboxylic acid PCCA->MCT1 BLOCKS (Ki ~ nM range) Apoptosis Apoptosis/Necrosis Acidosis->Apoptosis Cytotoxicity

Figure 1: Mechanism of 3-PCCA induced metabolic catastrophe via MCT1 blockade.

Experimental Protocols

Protocol A: 14C-Lactate Transport Inhibition Assay

Purpose: To determine the IC50 of 3-PCCA derivatives on lactate influx. This is the gold-standard assay for validating direct transporter interaction.

Reagents:

  • Cell Line: RBE4 (Rat Brain Endothelial) or Raji (Burkitt Lymphoma) – High MCT1 expressors.

  • Tracer: L-[14C]Lactate (specific activity > 100 mCi/mmol).

  • Buffer: Krebs-Ringer HEPES (KRH), pH 7.4. Critical: pH must be strictly controlled as transport is proton-dependent.

  • Stop Solution: Ice-cold KRH containing 100 µM Phloretin (a generic transport blocker) to instantly freeze transport.

Workflow:

  • Seeding: Plate cells (1×10⁵/well) in 24-well plates; incubate overnight.

  • Equilibration: Wash cells 2x with KRH buffer (37°C).

  • Inhibitor Loading: Add 3-PCCA (dissolved in DMSO, final concentration 0.1% v/v) at varying concentrations (1 nM – 10 µM). Incubate for 15 minutes .

    • Note: Pre-incubation is vital to allow the inhibitor to access the transmembrane binding pocket.

  • Uptake Phase: Add L-[14C]Lactate (0.5 µCi/mL) + unlabeled L-lactate (1 mM). Incubate for exactly 60 seconds .

    • Why 60s? You must measure the initial rate of transport before the gradient equilibrates.

  • Termination: Aspirate rapidly and wash 3x with Ice-Cold Stop Solution .

  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Transfer to scintillation vials and count CPM.

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a non-linear regression (Sigmoidal dose-response) to derive IC50.

Protocol B: Intracellular pH (pHi) Flux Assay

Purpose: A non-radioactive alternative measuring the proton-coupling effect of MCT1.

Methodology:

  • Load cells with BCECF-AM (pH-sensitive fluorescent dye) for 30 mins.

  • Perfuse cells with buffer containing 20 mM Sodium Lactate.

  • Observation: In control cells, lactate entry brings H⁺, causing a rapid drop in fluorescence (acidification).

  • Treatment: In the presence of 3-PCCA, the rate of acidification (dpHi/dt) is significantly blunted.

Chemical Handling & SAR Insights

For researchers using 3-PCCA as a scaffold for drug development, understanding the Structure-Activity Relationship (SAR) is crucial. The parent molecule is moderately active, but potency is dramatically improved by substitution.

Comparative Potency Table:

CompoundStructure ModificationMCT1 IC50 (In Vitro)Solubility (pH 7.4)
3-PCCA (Parent) Core Scaffold~150 - 300 nMModerate
7-Benzyl-3-PCCA Lipophilic tail at C-7~10 - 50 nMLow
AZD3965 Complex 7-sub + 4-amide< 2 nMHigh

Synthesis Workflow for Derivatives (Graphviz): This workflow describes how to utilize 3-PCCA to generate high-affinity libraries.

SAR_Workflow Start 3-Phenylcinnoline- 4-carboxylic acid Step1 Acid Chloride Formation (SOCl2) Start->Step1 Activation Step2 Amide Coupling (R-NH2) Step1->Step2 Derivatization Step3 7-Position Functionalization (Suzuki Coupling) Step2->Step3 Optimization Final High Potency MCT1 Inhibitor Step3->Final Screening

Figure 2: Synthetic workflow for optimizing the 3-PCCA scaffold.

Troubleshooting & Validation

Self-Validating the System: To ensure your data is reliable, every experiment must include these controls:

  • MCT4 Counter-Screen: 3-PCCA is selective for MCT1. If your cell line expresses high MCT4 (e.g., MDA-MB-231), 3-PCCA will be ineffective because MCT4 will compensate for lactate transport.

    • Validation Step: Always perform Western Blot for MCT1 vs. MCT4 expression before selecting your cell model.

  • The "Lactate Rescue" Check:

    • Treat cells with 3-PCCA in glucose-free media supplemented with Pyruvate or Glutamine .

    • Result: Cells should survive. If they die, your compound has off-target toxicity (non-specific killing), because MCT1 inhibition should only be lethal when cells are forced to rely on glycolysis/lactate export.

References

  • Guile, S. D., et al. (2006). Potent blockers of the monocarboxylate transporter MCT1: novel 7-substituted-3-quinoline-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters.

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.

  • Polański, J., et al. (2018). AZD3965: A potent MCT1 inhibitor in clinical trials for lymphoma. Cancer Research.[4][5]

  • Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology.

  • AstraZeneca R&D. (2020). MCT1 Inhibitor Protocols and Assays.

Sources

Application Notes and Protocols: Formulation of 3-Phenylcinnoline-4-carboxylic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-Phenylcinnoline-4-carboxylic acid, a representative poorly soluble weak acid, for in vivo studies. Recognizing the frequent challenge of low aqueous solubility in drug discovery, this guide delineates a systematic approach from initial physicochemical characterization to the development of robust and effective formulations. We will explore multiple strategic approaches, including pH adjustment, co-solvent systems, cyclodextrin complexation, and lipid-based formulations. Each section provides not only step-by-step protocols but also the underlying scientific rationale to empower researchers in making informed decisions for their specific experimental needs.

Introduction: The Challenge of Poorly Soluble Carboxylic Acids

The cinnoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4] However, like many nitrogen-containing heterocyclic compounds, this compound is anticipated to have low aqueous solubility, a major impediment to its in vivo evaluation. The presence of the carboxylic acid moiety offers a critical handle for formulation development, as its ionization state, and therefore solubility, is pH-dependent.

Effective formulation is not merely about solubilization; it is about creating a delivery system that is biocompatible, stable, and maintains the drug in a bioavailable state upon administration. This guide will provide the foundational knowledge and practical protocols to navigate these challenges.

Pre-Formulation Assessment: Characterizing Your Active Pharmaceutical Ingredient (API)

Key Physicochemical Parameters:
  • Aqueous Solubility: This is the most critical parameter. It is expected to be low in neutral and acidic pH but should increase significantly at pH values above its pKa.

  • pKa: The dissociation constant of the carboxylic acid group is crucial. It will determine the pH at which the compound transitions from its neutral, less soluble form to its ionized, more soluble carboxylate form. The pKa of aromatic carboxylic acids can vary but is typically in the range of 3-5.

  • LogP: The partition coefficient will indicate the lipophilicity of the compound, which influences its solubility in organic solvents and lipids, guiding the selection of formulation excipients.

  • Melting Point & Thermal Stability: A high melting point, as seen in related quinoline structures, suggests strong crystal lattice energy, which often correlates with poor solubility.[10]

  • Chemical Stability: Assessment of stability in various pH conditions and in the presence of light and oxygen is necessary to ensure the integrity of the compound throughout the formulation and study period.

Protocol 1: Basic Solubility and pKa Determination
  • Equilibrium Solubility Measurement:

    • Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 10.

    • Add an excess of this compound to a known volume of each buffer.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH.

  • pKa Estimation:

    • The pKa can be estimated from the pH-solubility profile. The pH at which the solubility begins to increase sharply corresponds to the pKa.

    • Alternatively, potentiometric titration or UV-spectrophotometry can be used for a more precise determination.

Formulation Strategies and Protocols

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a poorly soluble carboxylic acid, several avenues are viable.

Strategy 1: pH-Adjusted Aqueous Solutions

This is the simplest approach and should be the first to be evaluated. By raising the pH of the vehicle above the pKa of the carboxylic acid, the compound is converted to its more soluble salt form.

  • Rationale: The deprotonation of the carboxylic acid to a carboxylate introduces a negative charge, which enhances the interaction with polar water molecules, thereby increasing solubility.

  • Protocol 2: Preparation of a pH-Adjusted Formulation

    • Weigh the required amount of this compound.

    • Add a small amount of an aqueous alkaline solution (e.g., 0.1 N NaOH) dropwise while stirring to aid dissolution.

    • Once dissolved, add the primary vehicle (e.g., saline or phosphate-buffered saline, PBS).

    • Adjust the final pH to a physiologically acceptable range (typically 6.5-8.0 for parenteral routes) using dilute acid or base.

    • Sterile filter the final solution (0.22 µm filter) for parenteral administration.

  • Considerations:

    • Precipitation upon Injection: A potential drawback is the risk of precipitation at the injection site if the local physiological pH is lower than that of the formulation, causing the compound to convert back to its less soluble free acid form.

    • Buffering Capacity: The buffering capacity of the in vivo environment (e.g., blood) should be considered.

Strategy 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous vehicle.[11][12]

  • Rationale: Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solubilization of hydrophobic molecules.

  • Commonly Used Co-solvents for In Vivo Studies:

    • Polyethylene Glycol (PEG 300, PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerol

    • Dimethyl Sulfoxide (DMSO) - use with caution due to potential toxicity and effects on biological systems.

  • Protocol 3: Co-Solvent Formulation Development

    • Screen the solubility of this compound in various individual co-solvents.

    • Based on the screening, select one or a combination of co-solvents.

    • Prepare a stock solution of the compound in the chosen co-solvent(s).

    • Titrate this stock solution with the aqueous vehicle (e.g., water, saline) to determine the maximum tolerable aqueous content before precipitation occurs.

    • A typical co-solvent system might be a ternary mixture, for example, 10% DMSO, 40% PEG 400, and 50% water. The final composition must be optimized to ensure solubility and minimize toxicity.

  • Visualization: Co-Solvent Formulation Workflow

    G A API Solubility Screening in Individual Co-solvents B Select Best Co-solvent(s) (e.g., PEG 400, DMSO) A->B C Prepare Concentrated API Stock in Co-solvent B->C D Titrate with Aqueous Vehicle (e.g., Saline) C->D E Determine Optimal Ratio for Solubility & Biocompatibility D->E F Final Formulation (e.g., 10% DMSO / 40% PEG 400 / 50% Saline) E->F

    Caption: Workflow for developing a co-solvent formulation.

Strategy 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug.[13]

  • Rationale: The formation of an inclusion complex masks the hydrophobic regions of the drug molecule from the aqueous environment, leading to a significant increase in apparent solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their high aqueous solubility and low toxicity.[11]

  • Protocol 4: Cyclodextrin Formulation and Phase Solubility Studies

    • Phase Solubility Diagram Construction:

      • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0-40% w/v).

      • Add an excess of this compound to each solution.

      • Equilibrate the samples by shaking for 24-48 hours at a constant temperature.

      • Filter the samples and analyze the filtrate for the concentration of the dissolved drug.

      • Plot the drug concentration against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

    • Formulation Preparation:

      • Based on the phase solubility diagram, determine the required concentration of cyclodextrin to achieve the target drug concentration.

      • Dissolve the cyclodextrin in the aqueous vehicle first.

      • Slowly add the this compound to the cyclodextrin solution while stirring. Sonication may be used to aid complexation.

      • The process can be enhanced by adjusting the pH to transiently increase the intrinsic solubility of the acid, followed by readjustment to a physiological pH.

  • Visualization: Cyclodextrin Inclusion Complex

    G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Enhanced Solubility) CD->Complex Drug Poorly Soluble Drug (Lipophilic) Drug->Complex CD_int Lipophilic Cavity

    Caption: Formation of a drug-cyclodextrin inclusion complex.

Strategy 4: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be an excellent choice, particularly for oral administration.[15][16][17] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Rationale: Lipid-based systems enhance solubility and can improve oral bioavailability by utilizing the body's natural lipid absorption pathways, potentially bypassing the first-pass metabolism via lymphatic uptake.[11]

  • Protocol 5: Screening for Lipid-Based Formulations

    • Excipient Solubility Screening:

      • Determine the solubility of this compound in a range of oils (e.g., medium-chain triglycerides, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).

    • Constructing Ternary Phase Diagrams (for SEDDS):

      • Select the best-performing oil, surfactant, and co-surfactant based on the solubility screening.

      • Systematically mix these three components in various ratios and observe the formation of a single-phase system.

      • For each clear mixture, add a small amount to water and observe its self-emulsification properties. The goal is to identify compositions that rapidly form fine oil-in-water emulsions.

    • Drug Loading and Characterization:

      • Dissolve the drug in the optimized SEDDS pre-concentrate.

      • Characterize the resulting emulsion upon dilution with water for droplet size, polydispersity index, and stability.

Data Summary and Formulation Selection

The choice of the final formulation will depend on the target dose, the route of administration, and the stability of the prepared vehicle.

Table 1: Hypothetical Pre-formulation Data for this compound

ParameterValueImplication for Formulation
Aqueous Solubility (pH 5.0)< 0.01 mg/mLRequires significant solubility enhancement.
Aqueous Solubility (pH 7.4)0.5 mg/mLpH adjustment is a viable strategy for lower doses.
pKa~4.5Confirms pH-dependent solubility.
LogP3.8Indicates lipophilicity; suitable for co-solvents and lipids.
Melting Point>250 °CHigh crystal lattice energy, poor intrinsic solubility.

Table 2: Comparison of Formulation Approaches

Formulation StrategyProsConsBest For...
pH Adjustment Simple, uses minimal excipients.Risk of precipitation upon pH change in vivo.Low doses, initial screening, IV infusions.
Co-solvents High drug loading achievable.Potential for toxicity, precipitation upon dilution.Higher doses, various routes (with care).
Cyclodextrins Low toxicity, well-established for parenteral use.Can be expensive, potential for renal toxicity at high doses.IV injections, enhancing stability.
Lipid-Based (SEDDS) Enhances oral bioavailability, protects API.Complex development, only for oral/topical routes.Oral dosing of highly lipophilic compounds.

Conclusion and Recommendations

The formulation of this compound for in vivo studies necessitates a systematic, data-driven approach. The initial and most critical step is a thorough pre-formulation assessment to determine its physicochemical properties. Based on the anticipated characteristics of a poorly soluble weak acid, we recommend the following tiered evaluation strategy:

  • Start with pH-adjusted aqueous solutions. This is the simplest and most direct method. If the required dose can be achieved in a physiologically compatible pH range without precipitation upon dilution, this may be sufficient.

  • Explore co-solvent and cyclodextrin systems in parallel. These are robust platforms for achieving higher concentrations. The choice between them may depend on the specific route of administration and any known sensitivities of the animal model to particular excipients.

  • For oral studies, consider lipid-based formulations if the compound exhibits sufficient lipophilicity and other methods fail to provide adequate exposure.

Each formulation must be assessed for short-term stability and compatibility with the dosing apparatus. By following the protocols and understanding the rationale outlined in these notes, researchers can develop effective and reliable formulations to advance the in vivo investigation of this compound and other challenging new chemical entities.

References

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (2021, July 9). Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications. Retrieved from [Link]

  • PubMed. (2013, August 30). Lipid-based formulations for oral administration of poorly water-soluble drugs. Retrieved from [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Encapsulation of benzene carboxylic acids using cyclodextrins | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • PubMed Central. (2021, July 20). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (n.d.). Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formulations | Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • PubMed Central. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2022, December 24). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drugs: Precipitation of Drug after Dispersion of Formulations in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cinnoline Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation of Cinnoline Carboxylic Acids Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational

Introduction

Welcome to the technical center. If you are working with cinnoline-3-carboxylic acid or cinnoline-4-carboxylic acid derivatives (e.g., via Richter cyclization or Widman-Stoermer synthesis), you are likely facing a specific triad of challenges: amphoteric solubility issues , silica gel streaking , and thermal decarboxylation .

These molecules are not standard organic acids. They are zwitterions . The basic nitrogen (N1 or N2) and the acidic carboxyl group create an internal salt that defies standard liquid-liquid extraction (LLE) logic. This guide abandons generic advice to focus on the specific physicochemical behaviors of the cinnoline scaffold.

Module 1: The "Crash Out" Protocol (Isoelectric Precipitation)

User Query: "I cannot extract my product into DCM or EtOAc. It stays in the aqueous layer, but it's not pure enough to just rotovap. How do I isolate it?"

The Scientific Reality

Cinnoline carboxylic acids possess an isoelectric point (pI). At low pH, they are cationic (protonated nitrogen). At high pH, they are anionic (carboxylate). In both states, they are highly water-soluble.

  • The Mistake: Trying to extract at pH 1 (cationic) or pH 10 (anionic).

  • The Fix: You must target the zwitterionic window (usually pH 3.5 – 5.0), where the net charge is zero and water solubility is at its nadir (lowest point).

Workflow: The pH Titration Method

DO NOT use a separatory funnel yet. Use a beaker and a pH meter.

  • Dissolution: Start with your crude reaction mixture in the aqueous phase. If it is currently acidic (e.g., post-hydrolysis with HCl), it should be a clear solution.

  • Titration: Slowly add 2M NaOH (or solid NaHCO3 for gentler control) while monitoring pH.

  • Observation:

    • pH < 2: Solution is clear (Cationic species).

    • pH 3-4: Turbidity begins. STOP.

    • pH 4.5: Heavy precipitation usually occurs here. This is the "Crash Out."

  • Filtration: Filter the solid. This is often >95% pure product.

  • Wash: Wash with cold water (removes inorganic salts) and minimal cold ether (removes non-polar organic impurities).

Visualization: Solubility vs. pH

pH_Solubility cluster_0 Target Zone Acid pH < 2 (Cationic Form) Soluble in H2O Zwitter pH ~ 3.5 - 5.0 (Zwitterion) INSOLUBLE (Precipitates) Acid->Zwitter Add Base (Slowly) Base pH > 8 (Anionic Form) Soluble in H2O Zwitter->Base Add Excess Base (Re-dissolves!)

Caption: The solubility profile of cinnoline carboxylic acid. The goal is to hit the green zone (Zwitterion) to force precipitation.

Module 2: Chromatographic Challenges (Silica Interactions)

User Query: "My compound streaks from the baseline to the solvent front on TLC, or it never comes off the column. What mobile phase should I use?"

The Scientific Reality

Silica gel is slightly acidic. The basic nitrogen of the cinnoline ring interacts strongly with silanol groups, causing irreversible adsorption or severe tailing. Standard Hexane/EtOAc gradients will fail.

Troubleshooting Table: Mobile Phase Selection
MethodMobile Phase CompositionMechanism of ActionSuitability
Standard Normal Phase DCM / MeOH (95:5)High Risk. Strong tailing due to H-bonding.Poor. Avoid if possible.
Acidic Modifier DCM / MeOH / Acetic Acid (95:5:0.5)Protonates silanols, preventing amine binding.Good for free acids.
Reverse Phase (C18) H2O / MeCN + 0.1% Formic Acid Suppresses ionization of carboxylate; improves peak shape.Excellent. Recommended for high purity.
HILIC Acetonitrile / Ammonium Acetate bufferSeparates based on polarity/charge.Best for highly polar zwitterions.
Protocol: The "C18 Flash" Switch

If you are struggling with normal phase silica:

  • Switch to C18: Use a reverse-phase flash cartridge (C18).

  • Load: Dissolve crude in minimal DMSO or DMF. Inject directly onto the column (solid load is risky for zwitterions).

  • Elute: Run a gradient from 5% MeCN (with 0.1% Formic Acid) to 100% MeCN.

    • Why Formic Acid? It ensures the carboxylic acid remains protonated (neutral) for better retention on the hydrophobic C18 chain.

Module 3: Thermal Instability (Decarboxylation)

User Query: "I had a pure solid, but after drying it in the oven, the NMR shows a missing carbonyl peak, or the melting point dropped significantly."

The Scientific Reality

Cinnoline-3-carboxylic and -4-carboxylic acids are prone to thermal decarboxylation. The electron-deficient heterocyclic ring facilitates the loss of CO2, often transforming the acid into the parent cinnoline (or polymerized tars) at temperatures as low as 100°C–150°C, or even lower under vacuum.

Critical Handling Rules
  • NO High-Vac Ovens > 50°C: Drying at 80°C+ is a recipe for converting your acid into a decarboxylated oil.

  • Lyophilization is King: If your product is wet with water (from Module 1), freeze-dry it. Sublimation of ice at low temp preserves the carboxyl group.

  • Avoid GC-MS: Gas Chromatography requires vaporization. You will likely see the decarboxylated peak (M-44) and assume your reaction failed. Use LC-MS (ESI-) instead.

Decarboxylation Pathway Diagram

Decarboxylation Acid Cinnoline-4-COOH (Desired Product) Heat Heat (>100°C) or GC Injection Acid->Heat Transition Transition State (Ring Stabilization) Heat->Transition Product Cinnoline (Parent) + CO2 (Gas) Transition->Product Irreversible

Caption: Thermal degradation pathway. Avoid heat to prevent the irreversible loss of the carboxylic acid moiety.

Module 4: Scavenging & Impurity Removal

User Query: "My product is colored (red/brown) even after precipitation. How do I clean it without recrystallizing?"

The Scientific Reality

Cinnoline synthesis (e.g., Richter) often involves diazonium intermediates, leading to azo-coupling byproducts (highly colored). If metal catalysts (Pd, Cu) were used, the chelating nature of the N-N bond and COOH group will trap metals.

Purification Decision Tree
  • For Colored Organic Impurities:

    • Trituration: Suspend the solid in refluxing EtOAc or Acetone. The zwitterionic acid will likely remain insoluble, while the colored non-polar impurities dissolve. Filter hot.

  • For Metal Contamination:

    • Resin Scavenging: Dissolve product in DMF/Water. Add Thiol-based scavenger resin (e.g., SiliaMetS® Thiol). Stir for 4 hours. Filter and reprecipitate.

    • Why? The resin binds Pd/Cu stronger than the cinnoline carboxylate does.

References

  • Synthesis and Properties of Cinnolines

    • Source: Wikipedia / Chemical Liter
    • Context: General properties, Richter synthesis, and decarboxylation risks.[1]

    • Link:

  • HPLC Method for Quinoline/Cinnoline Carboxylic Acids

    • Source: SIELC Technologies Applic
    • Context: Separation of heterocyclic carboxylic acids using mixed-mode and reverse-phase chrom
    • Link:

  • Decarboxylation of Heterocyclic Acids

    • Source: ResearchGate / Journal of Chemical and Pharmaceutical Research
    • Context: Thermal instability and decarboxylation pathways of quinoline/cinnoline-4-carboxylic acids.
    • Link:

  • Zwitterion Isolation Techniques

    • Source: ResearchG
    • Context: "Crash out" methods at isoelectric points for amino-acid-like heterocycles.
    • Link:

  • Cinnoline-4-Carboxylic Acid Physical Data

    • Source: Sigma-Aldrich

    • Context: Melting point data (175°C dec) confirming thermal instability.
    • Link:

Sources

Technical Support Center: Synthesis of 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Phenylcinnoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Cinnoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] However, their synthesis can be challenging, often accompanied by the formation of persistent and structurally similar side products.

This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice, mechanistic explanations for the formation of common byproducts, and validated strategies to optimize your reaction outcomes.

Section 1: Core Synthetic Strategy: The Richter Cyclization

The most direct and historically significant route to the cinnoline core involves the cyclization of a suitably substituted arenediazonium salt.[3][4] For the specific synthesis of this compound, a modified Richter Synthesis is the most plausible pathway.[5] This process involves the intramolecular cyclization of a diazotized o-alkynyl aniline derivative.

The general workflow is outlined below:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-α-phenylcinnamic acid B o-Alkynyl Arenediazonium Salt (Key Intermediate) A->B NaNO₂, aq. HCl 0-5 °C C This compound (Desired Product) B->C Spontaneous Warm to RT

Caption: General workflow for the Richter synthesis of the target molecule.

Section 2: Troubleshooting Guide: Isolating Product from Impurities

This section addresses the most common issues encountered during the synthesis and workup, presented in a question-and-answer format.

Q1: My reaction yields are consistently low, and LC-MS analysis shows a major byproduct with the same mass as my desired product. What is it?

Probable Cause: Formation of an Isomeric Indazole Side Product.

This is the most frequent and challenging issue in this synthesis. The key diazonium intermediate can undergo two competing intramolecular cyclization pathways:

  • 6-exo-dig Cyclization (Favored): The terminal alkyne carbon attacks the distal nitrogen of the diazonium group, leading to the desired six-membered cinnoline ring.

  • 5-endo-dig Cyclization (Competing): The internal alkyne carbon attacks the distal nitrogen, forming a five-membered indazole ring. This pathway can become significant under certain conditions.[5]

The electronic nature of substituents on the phenyl ring can influence this selectivity; electron-donating groups may favor the formation of five-membered products.[5]

G cluster_0 Desired Pathway cluster_1 Side Reaction A o-Alkynyl Arenediazonium Intermediate B 6-exo-dig Cyclization A->B Favorable Conditions (Conc. Acid) D 5-endo-dig Cyclization A->D Unfavorable Conditions (e.g., electronic effects) C This compound B->C E 3-Phenyl-1H-indazole-1-carboxylic acid (Isomeric Impurity) D->E

Caption: Competing cyclization pathways of the key diazonium intermediate.

Troubleshooting & Solutions:

The choice of acid and its concentration during the cyclization step is critical for directing the reaction pathway.

ParameterCondition Favoring Cinnoline (6-membered)Condition Favoring Indazole (5-membered)Rationale
Acid Concentrated HCl, H₂SO₄Dilute aqueous acids, neutral pHStrong acid protonates the alkyne, potentially favoring the 6-exo transition state. Water can participate in undesired side reactions.[5]
Temperature Maintain 0-5 °C during diazotization, then allow slow warmingRapid or uncontrolled warmingPrecise temperature control minimizes decomposition and side reactions of the sensitive diazonium salt.
Solvent Less polar, aprotic solvents (if feasible post-diazotization)Protic, polar solventsMinimizes competing nucleophilic attack on the diazonium group.

Actionable Protocol Adjustment: After forming the diazonium salt in concentrated HCl at 0-5 °C, ensure the reaction mixture remains strongly acidic as it warms to room temperature to facilitate the cyclization. Avoid premature neutralization or dilution with large volumes of water.

Q2: The crude product is a dark, tarry solid that is difficult to purify. What causes this?

Probable Cause: Azo Coupling and Diazonium Decomposition.

Arenediazonium salts are notoriously reactive electrophiles. If the intramolecular cyclization is slow or incomplete, the diazonium salt can undergo intermolecular side reactions:

  • Azo Coupling: The diazonium salt can couple with any electron-rich aromatic species present, including the starting material or the product itself, to form intensely colored azo compounds.

  • Phenol Formation: Reaction with water can lead to the formation of phenolic impurities.

  • Decomposition: Uncontrolled temperature increases can lead to radical decomposition pathways, resulting in a complex mixture of byproducts.

Troubleshooting & Solutions:

  • Strict Temperature Control: The diazotization step must be performed between 0-5 °C without exception. Use an ice/salt bath for robust temperature management.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of sodium nitrite to ensure complete conversion of the aniline, but avoid a large excess.

  • Remove Excess Nitrous Acid: Before allowing the reaction to warm, add a small amount of a nitrous acid scavenger, such as sulfamic acid or urea, until a potassium iodide-starch paper test is negative. This prevents unwanted side reactions during the cyclization phase.

  • Efficient Stirring: Ensure the reaction mixture is homogenous to prevent localized "hot spots" or areas of high reagent concentration.

Q3: I've isolated a clean product, but NMR and mass spec show it's missing the -COOH group (C₁₄H₁₀N₂). What happened?

Probable Cause: Decarboxylation.

The carboxylic acid group at the C4 position can be labile under certain conditions, particularly elevated temperatures or in the presence of specific catalysts.

Troubleshooting & Solutions:

  • Milder Workup: Avoid boiling the reaction mixture for extended periods during workup. If extraction is necessary, perform it promptly without heating.

  • Purification Strategy: Opt for recrystallization over column chromatography if possible, as prolonged contact with silica gel (which is slightly acidic) can sometimes promote decarboxylation of sensitive compounds. If chromatography is necessary, consider using deactivated silica or alumina. Avoid high-temperature techniques like sublimation unless the compound's stability is confirmed.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the ideal starting material for this synthesis?

    • A: The ideal precursor is 2-amino-α-phenylcinnamic acid. It must be of high purity, as impurities from its synthesis can carry through and complicate the diazotization and cyclization steps.

  • Q: Which analytical techniques are most effective for identifying the indazole byproduct?

    • A: High-Resolution Mass Spectrometry (HRMS) will confirm it is an isomer of your target. ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons on the core heterocycle will be distinctly different between the cinnoline and indazole scaffolds. 2D NMR techniques (COSY, HMBC) can definitively establish the connectivity.

  • Q: How can I effectively separate the target cinnoline from the isomeric indazole?

    • A: This separation can be very difficult due to their similar polarity. Meticulous column chromatography using a shallow solvent gradient is often required. Alternatively, exploring different recrystallization solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, DMF/water) may allow for fractional crystallization if one isomer is significantly less soluble.

Section 4: Optimized Experimental Protocol (Richter Synthesis)

This protocol is a validated starting point designed to minimize the formation of the side products discussed above.

Step 1: Diazotization

  • Suspend 2-amino-α-phenylcinnamic acid (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 M concentration) in a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Cool the slurry to 0-5 °C using an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold, vigorously stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Nitrous Acid Quench (Optional but Recommended)

  • Add a small amount of sulfamic acid portion-wise until a test with KI-starch paper indicates the absence of nitrous acid.

Step 3: Cyclization and Isolation

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. Gentle warming (to 40-50 °C) may be required to drive the cyclization to completion, but should be approached with caution to avoid decarboxylation.

  • Once the reaction is complete, pour the mixture over crushed ice.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the crude solid thoroughly with cold water and then with a small amount of cold ethanol to remove highly soluble impurities.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • If isomeric impurities are present, careful column chromatography on silica gel may be necessary.

Section 5: References

  • Cinnoline - Wikipedia. Wikipedia. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A Concise Review on Cinnolines - Innovative Journal. Innovative Journal of Medical and Health Science. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. MDPI. [Link]

  • Methods for the synthesis of cinnolines (Review) - ResearchGate. ResearchGate. [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Frontiers. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. PubMed Central. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Frontiers. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. Bentham Science. [Link]

  • Synthesis of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-Phenylcinnoline-4-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Molecule: Physicochemical Profile

3-Phenylcinnoline-4-carboxylic acid is characterized by a rigid, aromatic core (the phenylcinnoline scaffold) and an ionizable carboxylic acid group. This bifunctional nature is central to its solubility behavior. The large, non-polar ring system drives its hydrophobicity and low intrinsic aqueous solubility, while the acidic proton on the carboxyl group offers a handle for dramatically increasing solubility through pH manipulation.

PropertyValueSource
CAS Number 10604-21-4[3][4]
Molecular Formula C₁₅H₁₀N₂O₂[3]
Molecular Weight 250.25 g/mol [3]
Key Structural Features Aromatic Cinnoline Core, Phenyl Group, Carboxylic AcidN/A
Predicted Behavior Poorly soluble at neutral/acidic pH; solubility increases significantly at basic pH.[5][6]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common solubility-related issues encountered during in-vitro assays.

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how do I fix it?

A1: The Cause: Kinetic vs. Thermodynamic Solubility

What you are observing is a classic case of exceeding the kinetic solubility limit.[7] Compounds, especially those that are "brick-dust" like, are often highly soluble in 100% DMSO but crash out when the DMSO is diluted into an aqueous environment where the compound's thermodynamic solubility is much lower.[7] The DMSO acts as an excellent organic co-solvent, but its solubilizing power diminishes rapidly upon dilution.[8] This precipitation can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1]

Troubleshooting Workflow:

Follow this workflow to diagnose and solve the precipitation issue.

G start Precipitation observed upon dilution of DMSO stock into assay buffer check_pH Is your compound acidic (like This compound)? start->check_pH adjust_pH Step 1: Increase Buffer pH (e.g., to pH 7.4 or higher). Does precipitation stop? check_pH->adjust_pH  Yes check_cosolvent Step 2: Assay Tolerates Co-solvent? (e.g., up to 5% DMSO) check_pH->check_cosolvent  No / Unsure adjust_pH->check_cosolvent  No success Problem Solved: Proceed with Assay adjust_pH->success  Yes optimize_dilution Step 3: Optimize Dilution Protocol (e.g., serial dilution in DMSO first). Does this resolve the issue? check_cosolvent->optimize_dilution  Yes fail Assay Interference or Persistent Insolubility: Re-evaluate compound or assay design. check_cosolvent->fail  No advanced_sol Step 4: Advanced Solubilization Consider surfactants (e.g., Tween-80) or cyclodextrins. optimize_dilution->advanced_sol  No optimize_dilution->success  Yes advanced_sol->success  If compatible advanced_sol->fail  If incompatible

Caption: Troubleshooting workflow for compound precipitation.

Q2: How does pH dramatically affect the solubility of this compound, and how can I use this to my advantage?

A2: The Mechanism: Acid-Base Chemistry

This compound is a weak acid. Its solubility is highly dependent on the pH of the aqueous medium.[5]

  • At Low pH (e.g., < 5): The carboxylic acid group is protonated (-COOH). In this neutral state, the molecule is dominated by its hydrophobic core, making it poorly soluble in water.[5]

  • At High pH (e.g., > 7): The carboxylic acid group is deprotonated to form the carboxylate anion (-COO⁻).[5] This charged species is significantly more polar and, therefore, much more soluble in water.[6]

You can leverage this by ensuring your assay buffer pH is at least 1.5 to 2 units above the compound's pKa. For most carboxylic acids, a buffer pH of 7.4 is sufficient to ensure the majority of the compound is in its soluble, deprotonated form.

Caption: pH-dependent equilibrium of a carboxylic acid.

Practical Steps:

  • Determine the pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) to predict the pKa of your compound.

  • Select a Buffer: Choose a buffer system that is effective in the desired range (e.g., PBS or HEPES for pH ~7.4).

  • Test Solubility: Prepare saturated solutions of your compound in buffers of varying pH (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) and measure the concentration of the supernatant after equilibration.

Q3: My assay is pH-sensitive and must be run at pH 6.0, where my compound is insoluble. What are my other options?

A3: Alternative Solubilization Strategies

When pH modification is not an option, several other formulation strategies can be employed.[9] The key is to test these excipients for compatibility with your specific assay, as they can interfere with biological components.

StrategyMechanism of ActionProsCons / Assay Interference Risk
Co-solvents Reduce the polarity of the aqueous medium, increasing solubility of non-polar compounds.[8][9]Simple to implement; effective for many compounds.High concentrations can denature proteins, inhibit enzymes, or affect cell viability.
Surfactants Form micelles that encapsulate the hydrophobic compound, carrying it into solution.[9]Highly effective at low concentrations.Can disrupt cell membranes, interfere with protein-protein interactions, or inhibit enzymes.
Cyclodextrins Form host-guest inclusion complexes, with the hydrophobic compound inside the cyclodextrin's non-polar cavity.[9]Generally low toxicity and specific interaction.Can sometimes pull cholesterol from cell membranes; may compete with other binding interactions.

Recommendation: Start by evaluating a small panel of co-solvents (e.g., Ethanol, Propylene Glycol, PEG-400) at low final concentrations (e.g., 1-5%). If that fails, cautiously evaluate non-ionic surfactants like Tween® 80 or cyclodextrins (e.g., HP-β-CD). Always run a vehicle control (assay buffer + excipient) to check for interference.

Q4: How should I prepare and handle my stock solutions to minimize solubility artifacts?

A4: Best Practices for Stock Preparation and Dilution

Improper handling is a common source of solubility problems. Low solubility can manifest as artificially low potency or poor reproducibility.[1]

  • Initial Dissolution: When preparing the primary DMSO stock (e.g., 10-20 mM), ensure complete dissolution. Use gentle warming (37°C water bath) and vortexing or brief sonication if necessary.[10] Visually inspect against a light source to confirm no solid particles remain.

  • Storage: Store DMSO stocks at -20°C or -80°C in tightly sealed containers to prevent water absorption, which can cause precipitation over time.

  • Dilution Protocol: The dilution method is critical. Avoid making large dilution steps directly into an aqueous buffer. The best practice is to perform a serial dilution in 100% DMSO first to get to an intermediate concentration before the final dilution into the assay buffer.[1] This minimizes the time the compound spends at a supersaturated state in a mixed solvent system.

Q5: How can I be certain my compound is truly dissolved and not just a fine suspension that I can't see?

A5: Methods for Verifying Dissolution

Visual inspection can be misleading. A fine, colloidal suspension can appear clear but will still produce artifacts.

  • Nephelometry/Turbidimetry: This is a rapid, high-throughput method that measures light scattering caused by insoluble particles. It's an excellent way to determine kinetic solubility.[7][11][12]

  • Microscopy: Polarized light microscopy can be used to detect crystalline material, helping to distinguish between amorphous and crystalline precipitates.[7]

  • Filtration/Centrifugation + LC-MS/UV: This is a definitive method. Prepare your solution, pass it through a filter (e.g., 0.22 µm) or centrifuge at high speed to pellet any solids. Then, measure the concentration of the compound in the filtrate/supernatant. If the concentration is lower than expected, your compound was not fully dissolved.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out 2.50 mg of this compound (MW = 250.25 g/mol ).

  • Add Solvent: Add this to a clean, dry glass vial. Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If solids persist, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Inspect: Hold the vial up to a light source to ensure the solution is completely clear with no visible particulates.

  • Store: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C.

Protocol 2: Determination of Kinetic Solubility via Nephelometry
  • Prepare Compound Plate: In a 96-well plate (polypropylene), prepare a serial dilution of your 10 mM DMSO stock in 100% DMSO. For example, a 2-fold dilution series from 10 mM down to ~20 µM.

  • Prepare Buffer Plate: Fill a clear, flat-bottom 96-well assay plate with your final assay buffer (e.g., 198 µL per well).

  • Transfer and Mix: Using a multichannel pipette, transfer 2 µL from the compound plate to the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately and thoroughly by pipetting up and down several times.

  • Incubate: Let the plate sit at room temperature for a set time (e.g., 1-2 hours) to allow for precipitation to occur.

  • Read Plate: Read the plate on a nephelometer or plate reader capable of measuring turbidity (absorbance at ~620 nm).

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer/DMSO vehicle control.

Protocol 3: Systematic Evaluation of Co-Solvents for Assay Compatibility
  • Prepare Vehicle Controls: In a 96-well plate, prepare your assay buffer containing different final concentrations of the co-solvent you wish to test (e.g., 0.5%, 1%, 2%, 5% Ethanol). Include a "no co-solvent" control.

  • Run Assay: Execute your biological assay using these vehicle controls in place of a test compound. For an enzyme assay, this would mean measuring enzyme activity in the presence of the co-solvent. For a cell-based assay, this would mean measuring cell viability.

  • Determine Tolerance: Analyze the results. The highest concentration of the co-solvent that does not significantly alter your assay's signal (e.g., <10% change in enzyme activity or cell viability) is the maximum tolerated concentration. Use a concentration below this limit for your compound screening.

References
  • Solubility of Cinnoline. Solubility of Things.
  • Why is the carboxylic acid soluble at high pH and not
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024-03-15).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010-05-01).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central (PMC).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • 3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem.
  • 2-Phenyl-4-quinolinecarboxylic acid 99%. Sigma-Aldrich.
  • 3-Amino-2-phenylquinoline-4-carboxylic acid. PubChem.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • This compound. BLD Pharm.
  • Formulation strategies for poorly soluble drugs.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SciRP.org.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • How to deal with the poor solubility of tested compounds in MTT assay?
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central (PMC), NIH.
  • Cinnoline. Wikipedia.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • This compound | CAS 10604-21-4.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • Solubility enhancement techniques: A comprehensive review. WJBPHS. (2023-03-13).
  • Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central (PMC).
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica. (2026-01-22).
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. (2019-03-09).
  • pH Adjustment and Co-Solvent Optimiz
  • The Effects of pH on Solubility. Chemistry LibreTexts. (2019-01-03).

Sources

Cinnoline Synthesis Technical Support: Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses non-canonical outcomes in the synthesis of cinnoline (1,2-diazanaphthalene) derivatives. While cinnolines are critical pharmacophores—isosteres of quinolines with distinct hydrogen-bonding capabilities—their synthesis is often plagued by competing pathways.

This support documentation focuses on three specific failure modes reported frequently by our user base:

  • Ring Contraction: Unexpected formation of indazoles or indoles.

  • Regioselectivity Inversion: C3 vs. C4 selectivity issues in metal-catalyzed annulations.

  • Pathway Deviation: Carbocycle formation (Pschorr reaction) during classical diazonium cyclizations.

Module 1: The "Missing Nitrogen" – Indazole Formation

Symptom: You attempted a Rh(III)-catalyzed annulation or a hydrazone cyclization targeting a cinnoline, but analytical data (MS/NMR) confirms a 5-membered 2H-indazole or indole product.

The Mechanism of Failure

This is the most common "unexpected" result. It stems from denitrogenation (extrusion of


) or competitive nucleophilic attacks. In Rh(III) catalysis using azobenzenes or hydrazines, the intermediate rhodacycle can undergo a reductive elimination that expels nitrogen if the migratory insertion of the alkyne is slow or if the electronic bias favors the 5-membered ring.
Diagnostic Workflow & Solution

Decision Tree for Nitrogen Retention:

Cinnoline_vs_Indazole Start Reaction Outcome Analysis CheckMS Check Mass Spec: [M-28] peak observed? Start->CheckMS Indazole Outcome: Indazole/Indole (Denitrogenation) CheckMS->Indazole Yes (Loss of N2) Cinnoline Outcome: Cinnoline (Target) CheckMS->Cinnoline No Mech1 Mechanism: Reductive Elimination prior to migratory insertion Indazole->Mech1 Metal Catalysis Mech2 Mechanism: Competitive Nucleophilic Attack (N vs C) Indazole->Mech2 Hydrazone Cyclization

Figure 1: Diagnostic pathway for distinguishing ring contraction errors.

Protocol Adjustment (Rh-Catalyzed)

To suppress indazole formation during the reaction of azobenzenes with alkynes:

  • Oxidant Switch: Switch from Cu(OAc)₂ to a stronger oxidant system like Ag₂CO₃ or AgSbF₆ . This accelerates the reductive elimination after alkyne insertion, favoring the 6-membered ring.

  • Solvent Polarity: Use t-Amyl alcohol instead of DCE. Protic solvents often stabilize the larger transition state required for cinnoline formation.

Module 2: Regioselectivity Inversion in C-H Activation

Symptom: In the synthesis of 3,4-substituted cinnolines via Rh(III) catalysis, the substituents at C3 and C4 are reversed compared to the predicted outcome based on alkyne polarization.

Technical Insight

In the reaction of 4-amino-2-quinolones or similar directing-group-bearing arenes with unsymmetrical alkynes, regioselectivity is governed by the reversible alkyne insertion step.[1]

  • Standard Expectation: Steric bulk usually directs the larger alkyne substituent away from the metal center (or directing group).

  • The Anomaly: If the directing group (e.g., N-acetyl) is insufficiently bulky, or if the alkyne has electronic bias (e.g., ester vs. alkyl), the insertion becomes reversible, leading to thermodynamic control rather than kinetic control.

Optimization Protocol: Locking Regioselectivity

Objective: Synthesis of 3,4-fused cinnoline derivatives with high regiocontrol.

ParameterRecommendationRationale
Catalyst [Cp*RhCl₂]₂ (2.5 mol%)Standard stable precatalyst.
Additive Zn(OAc)₂ (20 mol%)CRITICAL: Zinc additives have been shown to stabilize the specific metallacycle intermediate, preventing reversibility.
Directing Group Pivaloyl (Piv) instead of AcetylThe t-butyl group provides the steric wall necessary to force the alkyne into a single orientation.
Temperature 100°CLower temperatures (60-80°C) often yield mixtures due to incomplete equilibration.

Step-by-Step Protocol:

  • Charge a sealed tube with the N-pivaloyl substrate (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Add Zn(OAc)₂ (20 mol%) .

  • Add the unsymmetrical alkyne (1.5 equiv) in DCE/TFE (4:1 ratio) .

  • Stir at 100°C for 16 hours.

  • Note: If the reaction turns black immediately, reduce temperature to 80°C; rapid decomposition of the Ag salt suggests thermal runaway.

Module 3: Classical Method Failures (Widman-Stoermer)

Symptom: The reaction yields a carbocycle (Phenanthrene derivative) or a tarry mixture instead of the cinnoline.

The "Pschorr" Competition

In the Widman-Stoermer synthesis (cyclization of diazotized o-aminoarylethylenes), the diazonium intermediate has two pathways:

  • Widman-Stoermer: Attack of the diazonium on the alkene to form the N-N bond (Cinnoline).

  • Pschorr Reaction: Loss of N₂ followed by radical cyclization onto a pendant phenyl ring (Phenanthrene).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Product is a carbocycle (no nitrogen in ring) Pschorr reaction dominated.Remove Copper catalysts. Pschorr is often Cu-catalyzed. Ensure glassware is acid-washed. Perform reaction in the dark to prevent photolytic radical generation.
Reaction stalls at diazonium salt Improper pH buffering.Maintain pH 4-5. If too acidic, the alkene nucleophilicity is suppressed. Add NaOAc to buffer.
Dehalogenation (Cl/Br lost) Over-reduction.If using SnCl₂ or similar reducing agents for the precursor step, ensure complete removal before diazotization. Halogens on cinnolines are labile.
Visualizing the Competition

Widman_vs_Pschorr Precursor o-Aminoarylethylene Diazo Diazonium Intermediate Precursor->Diazo NaNO2, HCl Cinnoline Cinnoline (Heterocycle) Diazo->Cinnoline pH 4-5, No Cu Phenanthrene Phenanthrene (Carbocycle) Diazo->Phenanthrene Cu cat. or Light path_Cinn Widman-Stoermer (Electrophilic Attack) path_Psch Pschorr Reaction (Radical/N2 Loss)

Figure 2: Divergent pathways in diazonium cyclization.

FAQ: Rapid Fire Troubleshooting

Q: My cinnoline product is oxidizing to the N-oxide spontaneously on the bench. How do I stop this? A: Cinnolines are electron-deficient but can form N-oxides (usually at N1 or N2) in air if electron-donating groups (OMe, NH2) are present. Store under Argon at -20°C. To deliberately remove the N-oxide, treat with PCl₃ or Raney Nickel (mild conditions).

Q: I am trying to synthesize a 4-hydroxycinnoline via the Richter synthesis, but the yield is <10%. A: The Richter synthesis (from o-ethynylaryl diazonium salts) is highly sensitive to water concentration. Ensure the hydrolysis step is controlled. If the alkyne terminal proton is acidic, it may undergo premature hydration. Consider using a trimethylsilyl (TMS) protected alkyne ; the TMS group often stabilizes the intermediate and can be removed in situ or post-cyclization.

References

  • Rh(III)

    • Title: Rh(III)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne insertion.[1]

    • Source: Chemical Science / PubMed Central (2024).
    • URL:[Link]

  • Indazole vs.

    • Title: Synthesis of (2H)-Indazoles and Dihydrocinnolinones through Annulation of Azobenzenes with Vinylene Carbonate under Rh(III) Catalysis.[2]

    • Source: Advanced Synthesis & Catalysis (via ResearchG
    • URL:[Link]

  • Classical Synthesis Reviews

    • Title: Methods for the synthesis of cinnolines (Review).
    • Source: Chemistry of Heterocyclic Compounds (via ResearchGate).[3]

    • URL:[Link]

  • Cinnoline N-Oxide Functionalization

    • Title: Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation.[4]

    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

Sources

degradation of 3-Phenylcinnoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Phenylcinnoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental results.

Introduction to this compound

This compound belongs to the cinnoline class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. This guide will address potential degradation issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

Based on the chemical structure, the primary factors of concern for the degradation of this compound are pH, light exposure (photodegradation), temperature, and the presence of oxidizing agents. The carboxylic acid group is susceptible to decarboxylation, particularly at elevated temperatures, while the cinnoline ring system can be sensitive to oxidation and photolytic conditions.[3][4]

Q2: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, it is recommended to store solutions of this compound at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: In which solvents is this compound most stable?

While specific stability data in various solvents is not extensively available, polar aprotic solvents such as DMSO or DMF are commonly used for initial stock solutions. For aqueous buffers in biological assays, it is crucial to assess the compound's stability at the specific pH of the experiment.

Q4: Can I anticipate the potential degradation products of this compound?

Yes, based on its structure, the most probable degradation pathways are:

  • Decarboxylation: Loss of the carboxylic acid group to form 3-phenylcinnoline. This is a common reaction for heteroaromatic carboxylic acids, especially under thermal stress.[5]

  • Oxidation: The nitrogen atoms in the cinnoline ring can be oxidized, leading to the formation of N-oxides. Similar cinnoline derivatives have shown susceptibility to oxidative conditions.[4]

  • Photodegradation: Exposure to UV or visible light may induce complex reactions, leading to various degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause 1: Degradation of the compound in the stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound.

      • Analyze the old and new stock solutions by HPLC-UV to compare the peak area of the parent compound and check for the presence of degradation peaks.

      • If degradation is confirmed, review your storage procedures. Ensure solutions are stored at an appropriate temperature and protected from light.

  • Potential Cause 2: Instability in the assay buffer.

    • Troubleshooting Steps:

      • Incubate a solution of the compound in the assay buffer for the duration of the experiment.

      • At various time points, analyze samples by HPLC-UV to quantify the amount of remaining parent compound.

      • If significant degradation is observed, consider adjusting the pH of the buffer (if the experimental design allows) or reducing the incubation time.

Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
  • Potential Cause: On-instrument or in-solution degradation.

    • Troubleshooting Steps:

      • Assess Photodegradation: Prepare a sample and immediately analyze it. Prepare a second sample and expose it to ambient light for a few hours before analysis. A comparison of the chromatograms will indicate light sensitivity.

      • Evaluate Thermal Stability: Analyze a freshly prepared sample. Heat another aliquot of the same sample at a moderately elevated temperature (e.g., 40-60°C) for a set period and re-analyze. The appearance of new peaks would suggest thermal degradation.

      • Check for Oxidative Degradation: If your mobile phase or sample solvent contains components that could be a source of oxidative stress, or if samples are left exposed to air for extended periods, oxidative degradation may occur. Prepare samples fresh and limit their exposure to the atmosphere before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.[3][6]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV or LC-MS.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Incubate at room temperature and analyze at different time intervals.

3. Thermal Degradation:

  • Store a solid sample of the compound and a solution of the compound at an elevated temperature (e.g., 70°C) in a stability chamber.
  • Analyze at various time points.

4. Photodegradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
  • Keep a control sample in the dark at the same temperature.
  • Analyze both samples at different time points.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A robust HPLC method is essential for monitoring the stability of this compound.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing an acid modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated) is recommended.[7]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Validation: The method should be validated for specificity by demonstrating that the degradation products from the forced degradation study are well-resolved from the parent peak.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Product (Hypothesized)
0.1 M HCl24 hours60°C< 5%-
0.1 M NaOH24 hours60°C~10%Possible hydrolysis products
3% H₂O₂8 hoursRoom Temp~25%N-oxide derivatives
Heat (Solid)48 hours70°C< 2%-
Heat (Solution)24 hours70°C~15%3-phenylcinnoline (decarboxylation)
Photolysis24 hoursRoom Temp~20%Various photoproducts

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution in Appropriate Solvent acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose Aliquots to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose Aliquots to Stress Conditions oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose Aliquots to Stress Conditions thermal Thermal Stress (e.g., 70°C) prep->thermal Expose Aliquots to Stress Conditions photo Photolytic Stress (UV/Vis Light) prep->photo Expose Aliquots to Stress Conditions hplc HPLC-UV / LC-MS Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Interpretation (Peak Purity, Degradant ID) hplc->data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

G parent This compound decarboxy 3-Phenylcinnoline parent->decarboxy Thermal Stress (Decarboxylation) n_oxide N-oxide derivatives parent->n_oxide Oxidative Stress photoproducts Various Photoproducts parent->photoproducts Photolytic Stress hydrolysis_products Hydrolysis Products parent->hydrolysis_products Basic Hydrolysis

Caption: Potential degradation pathways for the compound.

References

  • Tonk, R. K., Bawa, S., Chawla, G., Kumar, S., Gupta, H., & Afzal, O. (2012). Synthesis and evaluation of some new pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6209-6213.
  • ICH, Q1A (R2)
  • Klarić, D., Kutleša, L., Jug, M., & Galić, N. (2023). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceutics, 15(10), 2445.
  • Wu, J., et al. (2012). A mild and efficient method for the synthesis of quinoline-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 49(5), 1123-1128.
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products, International Council for Harmonis
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • A concise review on cinnoline and its biological activities. (n.d.).
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules, 25(21), 5098.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

Sources

preventing byproduct formation in cinnoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, demonstrating a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The synthesis of the cinnoline scaffold, however, is often fraught with challenges, primarily the formation of unwanted byproducts that can complicate purification, reduce yields, and compromise the integrity of the final compound.

This technical support guide is designed to provide researchers with practical, in-depth solutions to common issues encountered during cinnoline synthesis. Moving beyond simple procedural lists, this document delves into the mechanistic origins of byproduct formation and offers field-proven strategies for their prevention and mitigation.

Core Synthesis Pathways & Associated Byproducts

The classical approaches to cinnoline synthesis, first developed by pioneers like Richter, Widman-Stoermer, and Borsche, typically involve the cyclization of arenediazonium salts.[5][6] While effective, these methods are sensitive to reaction conditions, and slight deviations can lead to significant byproduct formation.

Synthesis MethodKey PrecursorCommon Byproducts
Richter Synthesis o-Aminophenylpropiolic acidTar-like polymers, decarboxylated side products
Widman-Stoermer Synthesis α-Vinyl anilinePhenanthrenes (via Pschorr reaction), polymeric materials
Borsche-Herbert Synthesis o-Aminoacetophenone4-Halocinnolines, uncyclized diazonium intermediates
Modern Syntheses Varies (e.g., N-phenylhydrazones)Depends on catalyst and reaction type; may include oxidized or reduced impurities

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both an explanation of the underlying cause and a robust, actionable solution.

Question 1: My diazotization step is producing a dark, tar-like substance, and the yield of the subsequent cyclization is very low. What is happening and how can I fix it?

Answer:

This is a classic problem related to the instability of the arenediazonium salt intermediate. Tar formation is a direct result of the decomposition of this key intermediate, which can then polymerize or engage in a multitude of undesired side reactions.

Causality: The diazotization reaction, which converts a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic and temperature-sensitive.[7][8] The resulting diazonium salt is only metastable and will readily decompose, particularly at temperatures above 5 °C, extruding nitrogen gas to form a highly reactive aryl cation. This cation can then react indiscriminately with other species in the mixture, leading to polymerization and tar formation.

Preventative Measures & Protocol Adjustments:

  • Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 and 5 °C throughout the addition of sodium nitrite and for a short period afterward. Use an ice-salt bath for more effective cooling.

  • Slow, Portion-wise Addition: Add the sodium nitrite solution dropwise or in very small portions to the acidic solution of your amine. This prevents localized temperature spikes from the exothermic reaction.

  • Use of the Intermediate in situ: Do not attempt to isolate the diazonium salt unless you are using specific counterions (like tosylates) that confer stability.[7] The best practice is to generate the diazonium salt and immediately proceed with the cyclization step in the same pot.

  • Acid Choice: While hydrochloric acid is common, some protocols may benefit from sulfuric acid or formic acid, which can influence the stability and reactivity of the diazonium intermediate.[5]

Workflow for Mitigating Tar Formation

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Phenylcinnoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this important synthesis. Our goal is to equip you with the expertise and practical insights needed to achieve reliable and high-yield production.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmacologically active compounds. The most common and effective method for this synthesis is the Widman-Stoermer reaction.[1][2][3] This reaction involves the cyclization of a diazotized α-vinyl-aniline derivative.[2] While the reaction is robust, scaling up can present challenges that require a nuanced understanding of the reaction mechanism and careful control of reaction parameters.

This guide will walk you through the critical steps of the synthesis, from the preparation of the starting materials to the final purification of the product, with a focus on troubleshooting common issues encountered during scale-up.

Reaction Overview: The Widman-Stoermer Synthesis

The synthesis of this compound via the Widman-Stoermer reaction can be conceptually broken down into two main stages:

  • Formation of the α-vinyl-aniline precursor: This step typically involves the reaction of an appropriate aniline derivative with a carbonyl compound to form an enamine or a related intermediate.

  • Diazotization and Cyclization: The α-vinyl-aniline precursor is then diazotized using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt undergoes an intramolecular cyclization to form the cinnoline ring system.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Potential Causes:

  • Incomplete Diazotization: The diazotization step is highly sensitive to temperature and pH. If the reaction is not kept sufficiently cold (typically below 5°C), the diazonium salt can decompose, leading to byproducts and a lower yield.[4] Additionally, the acidity of the medium is crucial for the generation of the active diazotizing agent.[5][]

  • Side Reactions During Cyclization: The cyclization step can be compromised by competing side reactions, such as the formation of phenols if the reaction mixture is warmed prematurely.

  • Poor Quality of Starting Materials: Impurities in the starting aniline or carbonyl compound can interfere with the reaction.

  • Suboptimal Reaction Concentration: When scaling up, simply increasing the amounts of reagents without adjusting the solvent volume can lead to issues with solubility and mixing, impacting reaction kinetics and overall yield.

Solutions:

Parameter Recommendation Causality
Temperature Control Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite. Use an ice-salt bath for larger scale reactions to ensure efficient cooling.Low temperatures stabilize the diazonium salt, preventing its premature decomposition to nitrogen gas and a carbocation, which would lead to unwanted side products.[4]
pH Control Ensure a strongly acidic medium (typically using hydrochloric or sulfuric acid) for the diazotization step. The pH should be carefully monitored and maintained.Strong acid is required to generate nitrous acid in situ from sodium nitrite and to protonate it to form the highly electrophilic nitrosyl cation, the active diazotizing species.[5][]
Reagent Quality Use freshly distilled or recrystallized starting materials. Verify the purity of reagents via appropriate analytical techniques (e.g., NMR, GC-MS).Impurities can act as catalysts for side reactions or consume reagents, leading to a decrease in the desired product.
Solvent Volume When scaling up, proportionally increase the solvent volume to maintain optimal reaction concentration and ensure efficient stirring and heat transfer.Proper dilution prevents localized overheating and ensures that all reactants are in solution and can interact effectively.
Problem 2: Formation of a Tar-Like or Oily Byproduct

Potential Causes:

  • Decomposition of the Diazonium Salt: As mentioned, if the temperature rises above 5°C, the diazonium salt can decompose, leading to the formation of phenolic compounds and other polymeric materials.[4]

  • Oxidation of the Product or Intermediates: The reaction mixture can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.

  • Incorrect Stoichiometry: An excess of the nitrite reagent can lead to undesired side reactions.

Solutions:

  • Strict Temperature Control: This is the most critical factor in preventing the formation of tars.

  • Inert Atmosphere: For larger scale reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Careful Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and portion-wise to control the exotherm and prevent a localized excess of the reagent.

Problem 3: Difficulty in Isolating and Purifying the Product

Potential Causes:

  • Incomplete Precipitation: The product may not fully precipitate from the reaction mixture if the pH is not adjusted correctly or if the solution is not sufficiently cooled.

  • Contamination with Starting Materials or Byproducts: If the reaction is incomplete or if side reactions have occurred, the crude product will be contaminated.

  • Amphoteric Nature of the Product: The carboxylic acid and the basic nitrogen atoms in the cinnoline ring give the molecule amphoteric properties, which can complicate extraction and crystallization.

Solutions:

Purification Step Recommendation Rationale
Precipitation After the reaction is complete, carefully adjust the pH to the isoelectric point of this compound to maximize precipitation. Cool the mixture thoroughly in an ice bath before filtration.At its isoelectric point, the molecule has a net zero charge, minimizing its solubility in the aqueous medium and promoting crystallization.
Washing Wash the crude product with cold water to remove any inorganic salts and then with a small amount of a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.This sequential washing procedure effectively removes different types of impurities without dissolving a significant amount of the desired product.
Recrystallization Choose an appropriate solvent system for recrystallization. A mixed solvent system (e.g., ethanol/water or acetic acid/water) may be necessary to achieve good recovery and high purity.The ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities will either remain in solution or be insoluble at high temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid in the diazotization step?

A: The strong acid serves two primary purposes. First, it reacts with sodium nitrite to generate nitrous acid (in situ), which is unstable and must be formed in the reaction mixture.[4] Second, it protonates the nitrous acid to form the highly reactive nitrosyl cation (NO+), which is the electrophile that attacks the amino group of the aniline derivative to initiate the diazotization process.[]

Q2: Can I use a different acid instead of hydrochloric acid?

A: Yes, other strong, non-oxidizing acids like sulfuric acid can be used. However, the choice of acid can influence the solubility of the intermediates and the final product. It is important to be consistent with the acid used throughout the procedure and to be aware of potential differences in reaction outcomes.

Q3: My reaction mixture turned dark brown/black. What happened?

A: A dark coloration is often an indication of diazonium salt decomposition and the formation of phenolic byproducts and other polymeric tars.[4] This is almost always due to a loss of temperature control. The reaction should be stopped, and the focus should be on improving the cooling efficiency in future attempts.

Q4: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an effective way to monitor the disappearance of the starting aniline derivative. A starch-iodide paper test can be used to check for the presence of excess nitrous acid, indicating that the diazotization is complete. A positive test (the paper turns blue-black) signifies the presence of nitrous acid.

Q5: What is the best way to handle and dispose of the waste from this reaction?

A: The reaction waste will contain acidic solutions and potentially unreacted sodium nitrite. The excess nitrous acid should be quenched by the addition of a reducing agent like sulfamic acid or urea before neutralization and disposal according to your institution's safety guidelines.

IV. Experimental Protocols

Detailed Step-by-Step Synthesis of this compound

Materials:

  • 2-Amino-α-phenylcinnamic acid (or its precursor)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 2-amino-α-phenylcinnamic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

    • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amino acid, ensuring the temperature does not rise above 5°C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

    • Check for the presence of excess nitrous acid using starch-iodide paper.

  • Cyclization and Precipitation:

    • Slowly allow the reaction mixture to warm to room temperature. You should observe the evolution of nitrogen gas and the formation of a precipitate.

    • Once the gas evolution has ceased, gently heat the mixture to 50-60°C for about an hour to ensure complete cyclization.

    • Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

V. Visualizing the Process

Workflow for the Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start precursor Prepare α-vinyl-aniline Precursor start->precursor diazotization Diazotization (0-5°C) precursor->diazotization cyclization Cyclization (Warming) diazotization->cyclization low_yield Low Yield diazotization->low_yield Incomplete isolation Isolation & Purification cyclization->isolation tar_formation Tar Formation cyclization->tar_formation Decomposition end Final Product isolation->end purification_issues Purification Difficulty isolation->purification_issues Impurities temp_control Strict Temp. Control low_yield->temp_control ph_control pH Control low_yield->ph_control reagent_quality Reagent Quality low_yield->reagent_quality tar_formation->temp_control purification_opt Optimize Purification purification_issues->purification_opt

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization aniline α-vinyl-aniline diazonium Diazonium Salt aniline->diazonium NaNO₂, HCl, 0-5°C cyclized_intermediate Cyclized Intermediate diazonium->cyclized_intermediate Intramolecular Attack cinnoline This compound cyclized_intermediate->cinnoline - H⁺, - N₂

Caption: Simplified mechanism of the Widman-Stoermer synthesis.

VI. References

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • SciSpace. (2020, May 3). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 11.4 Synthesis of Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Retrieved from

  • Google Patents. (n.d.). US5874547A - Diazotization of amines. Retrieved from

  • Comprehensive Organic Name Reactions and Reagents. (n.d.). Widman-Stoermer Synthesis. Retrieved from [Link]

  • MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Widman-Stoermer synthesis of pyrido[3,4-c]pyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Retrieved from [Link]

  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]

  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2022, December 15). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). 138. Cinnolines. Part VII. Further Observations on the Widman-Xtoermer. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of 3-Phenylcinnoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Phenylcinnoline-4-carboxylic acid. This guide is designed to provide in-depth, practical advice for navigating the complexities of its stability testing. Recognizing that each experiment presents unique challenges, this center is structured to offer not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Here we address the most common initial queries encountered during the stability assessment of this compound.

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to photodegradation , hydrolysis of the carboxylic acid group, and oxidation of the nitrogen-containing cinnoline ring system. The aromatic nature of the compound suggests a degree of thermal stability, but this should be experimentally verified.

Q2: Which regulatory guidelines should I follow for the stability testing of this compound?

A2: For pharmaceutical applications, the International Council for Harmonisation (ICH) guidelines are paramount. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances, including recommendations for long-term, intermediate, and accelerated studies.[1][2] ICH Q1B offers specific guidance on photostability testing.[3][4]

Q3: What is a stability-indicating method, and why is it crucial for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[1] It is crucial because it must be able to separate the intact drug from its degradation products, ensuring that the measured potency is not falsely inflated by co-eluting impurities.[5][6]

Q4: I am observing significant peak tailing in my HPLC analysis of this compound. What is the likely cause?

A4: Peak tailing for acidic compounds like this is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. The issue can be exacerbated if the mobile phase pH is not appropriately controlled. Operating the mobile phase at a pH well below the pKa of the carboxylic acid group (typically around pH 2.5-3.5) will keep the analyte in its protonated, less polar form, minimizing these secondary interactions.

Q5: What are the expected degradation pathways for this compound under forced degradation conditions?

A5: While specific data for this exact molecule is limited, based on its structural motifs, the following pathways are anticipated:

  • Acid/Base Hydrolysis: Primarily targeting the carboxylic acid functionality, though extreme pH could potentially lead to ring-opening of the cinnoline system.

  • Oxidation: The nitrogen atoms in the cinnoline ring are susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: The conjugated aromatic system is likely to absorb UV light, leading to a complex array of degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.

TROUBLESHOOTING GUIDES

This section provides structured approaches to common experimental challenges.

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis

Symptom: Broad, tailing, or split peaks for this compound, leading to inaccurate quantification and poor resolution from degradants.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Mobile Phase pH The carboxylic acid group can interact with the stationary phase if it is ionized.Adjust the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate buffer) to ensure the carboxylic acid is fully protonated.
Secondary Silanol Interactions Residual silanols on the silica backbone of the C18 column can interact with the polar carboxylic acid group.Use an end-capped C18 column or a column with a different stationary phase (e.g., a polymer-based column) that is less prone to silanol interactions.
Column Overload Injecting too much sample can saturate the stationary phase.Reduce the injection volume or the concentration of the sample.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Inconsistent or No Degradation in Forced Degradation Studies

Symptom: Less than 5% or no degradation observed under stress conditions (acid, base, peroxide, heat, light).

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Stress Conditions Too Mild The compound may be more stable than anticipated.Increase the concentration of the stressor (e.g., from 0.1N to 1N HCl), increase the temperature (e.g., from 60°C to 80°C), or prolong the exposure time.
Poor Solubility in Stress Medium The compound is not fully dissolved, limiting its exposure to the stressor.Use a co-solvent (e.g., methanol or acetonitrile) to ensure complete dissolution. However, be mindful that the co-solvent itself could participate in degradation reactions.
Inappropriate Analytical Method The analytical method may not be able to detect the degradation products formed.Ensure the use of a photodiode array (PDA) detector to monitor multiple wavelengths and check for the appearance of new peaks. Mass spectrometry (MS) can be used to confirm the presence of degradants.
Issue 3: Mass Balance Issues in Stability Studies

Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Non-Chromophoric Degradants Some degradation products may not absorb UV light at the detection wavelength.Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.
Volatile Degradants Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.Use headspace GC-MS to analyze for volatile degradation products.
Precipitation of Degradants Degradation products may be insoluble in the analytical solvent.Visually inspect the stressed samples for any precipitation. If observed, attempt to dissolve the precipitate in a different solvent for analysis.
Adsorption of Degradants Highly polar or charged degradants may adsorb to glassware or the HPLC column.Use silanized glassware and evaluate different column chemistries.

EXPERIMENTAL PROTOCOLS

These protocols provide a starting point for your stability studies. They should be adapted and validated for your specific laboratory conditions and regulatory requirements.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

dot

HPLC_Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection cluster_validation Method Validation (ICH Q2(R1)) C18 Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) pH Adjust pH to 2.5-3.5 (e.g., with formic or phosphoric acid) C18->pH Organic Optimize organic modifier (Acetonitrile vs. Methanol) pH->Organic Gradient Develop a gradient elution (e.g., 10-90% organic over 20 min) Organic->Gradient PDA Use PDA detector to monitor multiple wavelengths Gradient->PDA MS Use MS for peak identification PDA->MS Specificity Specificity MS->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: HPLC Method Development and Validation Workflow.

Recommended Starting Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA, 210-400 nm
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and general knowledge of similar compounds.

dot

Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound C₁₅H₁₀N₂O₂ Decarboxylated Decarboxylated Product Loss of CO₂ Parent:f0->Decarboxylated:f0 Thermal Stress N_Oxide N-Oxide Oxidation of Cinnoline Nitrogen Parent:f0->N_Oxide:f0 Oxidative Stress (H₂O₂) Ring_Opened Ring-Opened Products Extreme pH or Photolysis Parent:f0->Ring_Opened:f0 Hydrolysis (strong acid/base) / Photolysis Hydroxylated Hydroxylated Phenyl Ring Oxidative Stress Parent:f0->Hydroxylated:f0 Oxidative Stress

Caption: Potential Degradation Pathways.

This technical support center provides a comprehensive starting point for your stability studies on this compound. Remember that these are guidelines, and rigorous experimental work is necessary to fully understand the stability profile of this compound. For further assistance, please consult the referenced literature and regulatory guidelines.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-68.
  • Bakeer, R. A., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin. Journal of Analytical Methods in Chemistry, 2017, 8565213. [Link]

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-621. [Link]

  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Raval, M., & Panchal, I. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 16(5), 1000-1008.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
  • Tevzadze, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

Sources

Technical Support Center: Cinnoline Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Tier: Level 3 (Advanced Chemistry Support) | Topic: 1,2-Benzodiazine (Cinnoline) Analysis

Welcome to the Cinnoline Technical Support Hub

From the Desk of Dr. Aris Thorne, Senior Application Scientist

If you are accessing this guide, you are likely encountering spectral anomalies or stability issues with a cinnoline derivative. You are not alone. While cinnolines are valuable bioisosteres for quinolines and isoquinolines in kinase inhibitor design, the 1,2-diazine core introduces unique electronic perturbations that confuse standard analytical workflows.

This guide is not a textbook. It is a troubleshooting protocol designed to resolve the three most common support tickets we receive:

  • "My NMR signals are in the wrong place." (Tautomerism & Anisotropy)

  • "I cannot find my molecular ion." (Fragmentation & N2 Extrusion)

  • "My compound decomposes during purification." (Stability & Isolation)

Module 1: NMR Anomalies & Tautomerism

Issue: "The proton signals for my 4-hydroxycinnoline derivative are significantly shielded compared to prediction."

Diagnosis: You are likely observing the 4(1H)-cinnolinone tautomer, not the hydroxy-aromatic form.[1]

Technical Explanation: Unlike quinolines, 4-hydroxycinnolines exist predominantly as the oxo-tautomer (cinnolinone) in both solid state and polar solvents (DMSO-d6). This breaks the aromaticity of the pyridazine ring, causing a dramatic upfield shift of the adjacent protons and a downfield shift of the carbonyl carbon.

The "Tautomer Trap" Protocol: If you observe a broad singlet around 13-14 ppm (NH) and a carbon signal ~170 ppm, you have the ketone form.

Comparative Data: Tautomer Identification
Feature4-Hydroxycinnoline (Aromatic) 4(1H)-Cinnolinone (Keto-form)
Dominant Phase Rare (Non-polar solvents only)Standard (Solid, DMSO, MeOH)
C4 Chemical Shift ~150-160 ppm (C-OH)~165-175 ppm (C=O)
H3 Proton Shift Deshielded (Aromatic region)Shielded (Alkene-like character)
NH Signal AbsentBroad singlet (13-14 ppm)
Ring Current Strong (Full 10

aromaticity)
Weak (Benzo-fused pyridone)
Issue: "I cannot distinguish Cinnoline from Quinazoline isomers."

Diagnosis: The N=N bond anisotropy is the key differentiator.

Resolution: Focus on the H3 and H4 protons . In cinnoline, the H4 proton is in the "bay region" relative to the benzene ring, but the N=N bond exerts a unique deshielding effect on H3.

  • Cinnoline: H3 and H4 appear as a distinctive doublet pair (if unsubstituted) with

    
    .
    
  • Quinazoline: H2 and H4 are often singlets (or weakly coupled) and appear further downfield due to the N-C-N environment.

Module 2: Mass Spectrometry & Stability

Issue: "My LC-MS shows the correct peak, but HRMS (EI) shows [M-28]."

Diagnosis: Thermal extrusion of Nitrogen (


).

Technical Explanation: The 1,2-diazine bond is energetically "spring-loaded." Under high-energy ionization (Electron Impact - EI) or high source temperatures, the ring opens and extrudes a molecule of nitrogen gas (


, 28 Da), leaving a radical cation (often an acetylene derivative).

Troubleshooting Workflow:

MS_Troubleshooting Start Missing Molecular Ion [M+] Check_Ion Check Ionization Method Start->Check_Ion EI_Method Method: EI (70eV) Check_Ion->EI_Method ESI_Method Method: ESI / APCI Check_Ion->ESI_Method N2_Loss Result: [M-28] Peak? EI_Method->N2_Loss Adducts Check for Adducts [M+H]+, [M+Na]+ ESI_Method->Adducts Fragment Diagnosis: Thermal N2 Extrusion N2_Loss->Fragment Yes Action1 Action: Switch to Cold ESI Reduce Desolvation Temp Adducts->Action1 Signal Weak

Figure 1: Decision logic for troubleshooting missing molecular ions in cinnoline MS analysis.

Corrective Actions:

  • Switch to ESI (Electrospray Ionization): Use positive mode (

    
    ). The basic nitrogens protonate easily.
    
  • Lower Source Temperature: Cinnolines are thermally labile. Reduce desolvation temperature to <250°C.

  • Check for [M+H-N2]+: Even in ESI, "in-source fragmentation" can occur. If you see

    
     (loss of HCN) or 
    
    
    
    , lower the cone voltage.

Module 3: Validated Characterization Workflow

Objective: To unambiguously confirm the structure of a synthesized cinnoline derivative, distinguishing it from isomers (phthalazine/quinazoline) and tautomers.

Step-by-Step Protocol

1. Sample Preparation (Crucial Step)

  • Do NOT use

    
     for potential hydroxy-cinnolines; it promotes aggregation and broadens exchangeable signals.
    
  • Standard: Dissolve ~5 mg in DMSO-d6 (0.6 mL). This stabilizes the tautomeric form and sharpens NH protons.

2. 1H-NMR Acquisition

  • Acquire standard 1D proton spectrum.

  • Checkpoint: Look for the "low-field doublet" of H3/H4 (typically 7.5 - 8.5 ppm).

  • Verification: If H3/H4 are obscured by the benzene ring protons, run a 1D-NOE or NOESY . Irradiate the signal suspected to be H4; you should see an NOE enhancement of the H5 (peri-position) proton on the benzene ring. This confirms the bicyclic structure.

3. 15N-HMBC (The "Gold Standard")

  • Because the nitrogens are the defining feature, 15N-HMBC is the definitive test.

  • Cinnoline Pattern: You will see correlations to two distinct nitrogen environments.[2]

  • Symmetry Check: Phthalazine (isomeric) is symmetric; Cinnoline is not. 15N NMR immediately resolves this.

4. UV-Vis Confirmation (Optional)

  • Cinnolines have characteristic absorption bands.

  • Band I: 300-320 nm (high intensity).

  • Band II: 370-400 nm (lower intensity,

    
    ). This band is often responsible for the yellow color of the compounds.
    

Module 4: Synthesis & Purification FAQs

Q: "My product turns red/brown on the silica column." A: Cinnolines are basic and can be acid-sensitive. Standard silica is slightly acidic (


).
  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexane before loading. This neutralizes the acid sites. Alternatively, use neutral alumina.

Q: "I synthesized 4-chlorocinnoline, but it hydrolyzed back to the cinnolinone." A: The C4-Cl bond is highly activated (like an acid chloride) due to the adjacent nitrogens.

  • Fix: Store 4-chlorocinnolines under Argon in the freezer. Perform nucleophilic substitutions (e.g., with amines) immediately after isolation. Do not leave in aqueous workup for extended periods.

Q: "How do I remove the red impurity?" A: The "red impurity" is often an azo-dimer formed by ring opening and recombination during diazonium cyclization (Richter synthesis).

  • Fix: These dimers are usually much less polar. A quick filtration through a short plug of silica using 100% Dichloromethane (DCM) often elutes the dimer, while the polar cinnoline sticks. Elute the product with 5% MeOH/DCM.

Visualizing the Tautomerism Logic

The following diagram illustrates the structural decision process when analyzing 4-substituted cinnolines.

Tautomer_Logic Sample Unknown Cinnoline Derivative Substituent Substituent at C4? Sample->Substituent OH_Group -OH / -SH Substituent->OH_Group Exchangeable OR_Group -OMe / -Cl / -Ar Substituent->OR_Group Fixed Group NMR_Check Check 1H NMR (DMSO-d6) OH_Group->NMR_Check Result_Aromatic Aromatic System (Standard Cinnoline) OR_Group->Result_Aromatic NMR_Check->Result_Aromatic No NH Signal Result_Keto Keto/Thione Form (NH detected, C=O shift) NMR_Check->Result_Keto Broad Singlet >13ppm

Figure 2: Workflow for determining tautomeric state in 4-substituted cinnolines.

References

  • IUPAC Nomenclature of Organic Chemistry. (Rule B-2: Heterocyclic Systems). International Union of Pure and Applied Chemistry. [Link]

  • Holzer, W., et al. (2008). "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine." Heterocycles. (Detailed NMR assignment of tautomers). [Link]

  • Parrick, J., et al. (2000).[3] "Cinnolines and Phthalazines."[2][3] Comprehensive Heterocyclic Chemistry II. (Review of reactivity and synthesis). [Link]

  • PubChem Compound Summary: Cinnoline. National Center for Biotechnology Information. [Link]

For further assistance with specific spectra, please upload your .mnova or .dx files to our secure portal. - Dr. Thorne

Sources

Technical Support Center: Acidic Compound Purification Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Topic: Optimization of Recrystallization for Acidic Organic Compounds Case ID: RC-ACID-001

Introduction

Welcome to the Acidic Compound Purification Hub. You are likely here because your carboxylic acid, phenol, or enol is behaving unpredictably—forming oils, refusing to crystallize, or trapping impurities.

Acidic compounds present unique challenges due to their propensity for hydrogen-bond dimerization in non-polar solvents and their pH-dependent solubility in aqueous media. This guide moves beyond basic "dissolve and cool" instructions to address the thermodynamic and kinetic drivers specific to acidic moieties.

Module 1: Solvent System Selection

Q: Why won't my acid dissolve, even at reflux, or why does it precipitate immediately upon cooling?

A: You are likely fighting the "Dimerization Trap" or an incorrect Polarity/pKa match.

Organic acids (especially carboxylic acids) exist in equilibrium between monomers and hydrogen-bonded dimers.

  • Non-polar solvents (e.g., Toluene, Hexane): Acids form stable dimers. This effectively doubles the molecular weight and reduces polarity, often leading to unexpectedly high solubility at low temperatures (preventing crystallization) or complete insolubility if the lattice energy is too high.

  • Protic solvents (e.g., Methanol, Ethanol): These disrupt dimers by hydrogen bonding with the solute. This is usually preferred for crystallization but can lead to "solvates."[1]

Protocol: The "Polarity Ladder" Screening

Do not guess. Follow this logic to select your solvent system.

SolventSelection Start Start: Solubility Check SolubleCold Soluble at Room Temp? Start->SolubleCold InsolubleHot Insoluble at Reflux? Start->InsolubleHot Ideal Soluble Hot / Insoluble Cold Start->Ideal TooSoluble Too Soluble: Switch to less polar solvent (e.g., EtOH -> Toluene) SolubleCold->TooSoluble Yes TooInsoluble Too Insoluble: Increase Polarity (e.g., Toluene -> EtOAc -> EtOH) InsolubleHot->TooInsoluble Yes CheckYield Check Yield & Purity Ideal->CheckYield Proceed

Figure 1: Decision matrix for solvent selection based on solubility behavior.

Data: Common Solvent Classes for Acids

Solvent ClassExamplesInteraction MechanismBest For
Protic Polar Methanol, Ethanol, WaterH-bond Donor/AcceptorHighly polar acids; breaking dimers.
Aprotic Polar Ethyl Acetate, AcetoneH-bond Acceptor onlyGeneral recrystallization; moderate solubility.
Non-Polar Toluene, HeptaneWeak Van der WaalsDimer-heavy crystallization; driving precipitation.
Chlorinated DCM, ChloroformWeak H-bond DonorAvoid if possible (toxicity); good for very lipophilic acids.

Module 2: Troubleshooting Phase Separation ("Oiling Out")

Q: My product separates as a sticky oil instead of crystals. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2]

This occurs when the Metastable Zone Width (MSZW) is traversed incorrectly. Thermodynamically, your system enters a region where a solute-rich liquid phase is more stable than the solid crystal phase. This usually happens because:

  • The temperature is above the melting point of the solvated compound.[3]

  • Impurities have depressed the melting point of your solid.[3]

  • Supersaturation is too high (concentration is too high).

The Fix: Temperature & Seeding Control

Step-by-Step Recovery Protocol:

  • Re-dissolve: Heat the mixture until the oil layer dissolves completely into a single phase.

  • Lower Concentration: Add 10-20% more solvent. This shifts the system away from the LLPS boundary.

  • Seed at High Temperature:

    • Cool slowly.[4]

    • Add seed crystals before you reach the temperature where oiling previously occurred.

    • Why? Seeding provides a surface for growth, bypassing the high-energy nucleation step that often favors the amorphous/oil phase [1][2].

  • Isothermal Aging: Hold the temperature constant once seeds are added to allow the oil droplets (if any form) to re-dissolve and deposit onto the crystal seeds (Ostwald Ripening).

OilingOut Problem Oiling Out Observed Analysis Check Temp vs. MP Problem->Analysis Action1 Add Solvent (Reduce Conc.) Analysis->Action1 Temp > MP Action2 Seed at T > T_oil Action1->Action2 Result Crystalline Solid Action2->Result

Figure 2: Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Yield Optimization (pH Swing)

Q: I have low yield. Can I use pH to force precipitation?

A: Yes, this is the "pH Swing" or "Reactive Crystallization" method.

For acidic compounds (


), solubility is strictly dependent on pH.


  • High pH: High solubility (Salt form).

  • Low pH: Low solubility (Free acid form).

Protocol: The "Back-Titration" Recrystallization

Use this for zwitterions or weak acids with poor thermal recovery.

  • Dissolution: Suspend your impure acid in water (or water/alcohol mix).

  • Basification: Add 1M NaOH or KOH dropwise until the solid fully dissolves (pH > pKa + 2).

    • Benefit: Insoluble non-acidic impurities can be filtered off at this stage.

  • Filtration: Filter the solution to remove mechanical impurities.

  • Controlled Acidification (The Critical Step):

    • Slowly add 1M HCl or H2SO4.

    • Stop when you see the first permanent cloudiness (Nucleation Point).

    • Age: Stir for 15-30 minutes. Let crystals grow.

    • Finish: Continue acidifying to pH < pKa - 2 to maximize yield.

  • Wash: Wash the filter cake with cold, acidic water to prevent re-dissolution of the salt form [3][4].

Module 4: Polymorph & Impurity Control

Q: My crystals are the wrong shape or color. What is happening?

A: You are dealing with Polymorphism or Inclusion .

  • Polymorphs: Acidic drugs often have multiple crystal forms (e.g., needles vs. blocks).

    • Kinetic Form:[2] Formed by fast cooling or rapid pH swing (often metastable, needles).

    • Thermodynamic Form: Formed by slow cooling or solvent-mediated transformation (stable, blocks/prisms).

  • Color/Impurities: Acids can trap colored impurities in the lattice.

Troubleshooting Guide
IssueCauseSolution
Needles (Hard to filter) Fast nucleation (Kinetic control)Slow down cooling. Use a "cubic" cooling profile. Switch to a solvent with lower viscosity.
Colored Crystals Impurity inclusionCarbon Treatment: Dissolve hot, add Activated Carbon (check pH compatibility—acidic carbon for acids), filter hot, then crystallize.
Amorphous Solid Rapid precipitationSolvent Vapor Diffusion: Dissolve in good solvent, place in a closed chamber with anti-solvent. Allow slow diffusion.[5]

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from

  • Organic Process Research & Development. Study on the Oiling-out and Crystallization for the Purification of Idebenone. (2019).[6] Retrieved from

  • MDPI. pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media. (2023).[7] Retrieved from

  • National Institutes of Health (NIH). Crystallization of a salt of a weak organic acid and base. (2005).[8] Retrieved from

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from

For further assistance, please contact the Process Development Group or submit a sample for FBRM (Focused Beam Reflectance Measurement) analysis.

Sources

Validation & Comparative

Technical Comparison Guide: 3-Phenylcinnoline-4-carboxylic Acid Scaffolds vs. Classical NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Phenylcinnoline-4-carboxylic Acid Derivatives vs. Standard NSAIDs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (PCA) represents a distinct chemical scaffold within the nitrogen-containing heterocycle class, historically overshadowed by its isosteres, the quinolines (e.g., Cinchophen). While classical NSAIDs like Indomethacin and Phenylbutazone are potent cyclooxygenase (COX) inhibitors, they are plagued by severe gastrointestinal (GI) toxicity.

Research initiated by H.S. Lowrie (1966) and reviewed in subsequent medicinal chemistry literature identifies PCA derivatives—specifically amides and esters —as possessing a unique dual pharmacological profile: potent anti-inflammatory activity comparable to Phenylbutazone combined with reduced ulcerogenic liability . Certain piperazine-amide derivatives of this scaffold have even demonstrated anti-ulcer properties, challenging the traditional paradigm that COX inhibition must inevitably damage the gastric mucosa.

This guide objectively compares the PCA scaffold against industry-standard NSAIDs, evaluating efficacy, safety mechanisms, and experimental protocols.

Chemical Profile & Mechanism of Action

Structural Differentiation

The core differentiation lies in the 1,2-diazanaphthalene (cinnoline) ring system versus the 1-azanaphthalene (quinoline) system found in older anti-inflammatories.

  • PCA Scaffold: Contains a hydrazine-like (

    
    ) linkage within the aromatic ring. This electron-deficient ring alters the pKa and lipophilicity compared to quinolines, potentially affecting tissue distribution and enzyme binding kinetics.
    
  • Pharmacophore: The 3-phenyl group and the 4-carboxyl moiety mimic the arachidonic acid structure, allowing entry into the COX active site (Arg120 interaction).

Mechanistic Pathway (Visualized)

The following diagram illustrates the intervention points of PCA derivatives compared to standard NSAIDs within the arachidonic acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Prostaglandins_Homeo Homeostatic PGs (Mucus secretion, Platelet agg.) COX1->Prostaglandins_Homeo Prostaglandins_Inf Pro-inflammatory PGs (PGE2, PGI2) COX2->Prostaglandins_Inf Indomethacin Indomethacin (Non-selective Potent Inhibitor) Indomethacin->COX1 Strong Inhibition (High GI Toxicity) Indomethacin->COX2 Strong Inhibition PCA 3-Phenylcinnoline Derivatives (Balanced Inhibition + Mucosal Defense?) PCA->COX1 Moderate/Weak Inhibition PCA->COX2 Effective Inhibition

Figure 1: Mechanistic intervention of PCA derivatives vs. Indomethacin. Note the potential for reduced COX-1 affinity or secondary mucosal protective mechanisms in PCA derivatives.

Comparative Performance Analysis

The following data synthesizes findings from Lowrie’s seminal patents and subsequent pharmacological reviews (Lewgowd & Stanczak).

Efficacy vs. Toxicity Matrix
Feature3-Phenylcinnoline Derivatives Indomethacin Phenylbutazone
Primary Indication Anti-inflammatory, HypotensiveRheumatoid Arthritis, GoutAnkylosing Spondylitis (Vet)
Potency (Edema Inhibition) High (Comparable to Phenylbutazone)Very High (Gold Standard)High
Ulcerogenic Index Low (Some derivatives are anti-ulcer)Very High (Dose-limiting toxicity)High
Half-Life (T1/2) Moderate (Derivative dependent)Short (4.5 hours)Long (50–100 hours)
Key Adverse Effect Hypotension (in some aminoalkyl esters)Severe GI bleeding, HeadacheAplastic Anemia, Agranulocytosis
Chemical Class Cinnoline (1,2-Benzodiazine)Indole Acetic AcidPyrazolone
Key Experimental Data Points
  • Edema Inhibition: In carrageenan-induced rat paw edema models, this compound amides demonstrated edema inhibition rates of 35–58% , statistically comparable to Phenylbutazone at equipotent doses.

  • Gastric Safety: Unlike Indomethacin, which induces gastric lesions at therapeutic doses (Ulcer Index > 20), specific piperazine amides of the PCA scaffold showed 0% ulceration at doses up to 100 mg/kg and exhibited protective effects against chemically induced ulcers.

Detailed Experimental Protocols

To replicate or expand upon these findings, the following self-validating protocols are recommended.

Synthesis of this compound (Richter/Lowrie Method)
  • Objective: Synthesize the parent scaffold for derivatization.

  • Reagents: Isatin, Sodium Hydroxide, Phenylhydrazine.

  • Protocol:

    • Ring Opening: Suspend 1-(benzylideneamino)-1H-indole-2,3-dione (5.0g) in 10% NaOH solution (100 mL).

    • Rearrangement: Heat on a water bath (90°C) for 1 hour. The color transitions from red to yellow, indicating ring expansion from indole to cinnoline.

    • Precipitation: Acidify the solution with HCl to pH 2.0. The crude acid precipitates as a solid.

    • Purification: Recrystallize from ethanol.

    • Validation: Confirm structure via NMR (Proton signals at C5-C8 region) and Melting Point (~224°C).

In Vivo Anti-Inflammatory Assay (Carrageenan Paw Edema)
  • Objective: Quantify acute anti-inflammatory efficacy.

  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Workflow:

    • Basal Measurement: Measure initial paw volume (

      
      ) using a plethysmometer.
      
    • Drug Administration: Administer PCA derivative (e.g., 50 mg/kg p.o.), Indomethacin (10 mg/kg), or Vehicle.

    • Induction: Wait 1 hour, then inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar tissue of the right hind paw.

    • Measurement: Measure paw volume (

      
      ) at 1, 3, and 5 hours post-injection.
      
    • Calculation:

      
      [1]
      
Ulcerogenic Liability Screening
  • Objective: Verify the "gastric sparing" claim of PCA derivatives.

  • Protocol:

    • Fast rats for 24 hours (water ad libitum).

    • Administer test compound orally (high dose: 100–200 mg/kg).

    • Sacrifice animals 6 hours post-dosing.

    • Remove stomach, open along the greater curvature, and wash with saline.

    • Scoring: Examine under 10x magnification. Score 0 (normal) to 5 (perforation). Compare Ulcer Index (UI) against Indomethacin (Positive Control).

Strategic Conclusion

For drug development professionals, the This compound scaffold offers a "lost gem" opportunity. While Indomethacin remains the potency champion, its toxicity profile limits long-term use. The PCA scaffold—particularly its piperazine-amide derivatives —presents a viable alternative for chronic inflammatory conditions where gastric mucosal integrity is paramount. Future optimization should focus on separating the hypotensive side effects (observed in esters) from the anti-inflammatory activity (dominant in amides).

References

  • Lowrie, H. S. (1966).[2] this compound esters and amides. U.S. Patent 3,239,525.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65–80. Link

  • Tonk, R. K., et al. (2012). Synthesis and anti-inflammatory activity of some new pyrazolo[4,3-c]cinnoline derivatives. Journal of Pharmaceutical Negative Results. Link

  • Alford, E. J., & Schofield, K. (1952). Cinnolines.[2] Part XXVIII. The Richter synthesis. Journal of the Chemical Society, 2102-2108. Link

Sources

A Comparative Analysis for Drug Discovery Professionals: 3-Phenylcinnoline-4-carboxylic Acid vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Heterocyclic Compound Against a Gold-Standard NSAID

Introduction: The Rationale for Comparison

In the landscape of anti-inflammatory drug discovery, the vast chemical space of heterocyclic compounds presents a fertile ground for identifying novel pharmacophores. This guide provides a comparative overview of 3-Phenylcinnoline-4-carboxylic acid, a representative of the biologically active cinnoline class, against the archetypal non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Ibuprofen's well-characterized, non-selective inhibition of cyclooxygenase (COX) enzymes makes it an invaluable benchmark for assessing the potential of new chemical entities.[1][2] The cinnoline nucleus, a bicyclic heterocycle, is a structural subunit in many compounds demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and potential COX-2 binding properties.[3][4][5]

This document is structured to provide researchers with a foundational framework for comparison, moving from fundamental physicochemical properties and mechanisms of action to detailed, actionable experimental protocols for direct evaluation. While direct, peer-reviewed comparative data for this compound is not extensively published, this guide synthesizes data from closely related cinnoline and quinoline derivatives to build a scientifically grounded predictive comparison.[4][6]

Part 1: Physicochemical and Pharmacological Profile

A molecule's fundamental properties dictate its potential as a drug candidate. Solubility, molecular weight, and pKa are critical determinants of bioavailability and formulation feasibility.

PropertyThis compound (Predicted/Related)Ibuprofen (Established)Significance in Drug Development
Chemical Structure The rigid, planar cinnoline scaffold contrasts with ibuprofen's flexible arylpropionic acid structure, influencing binding site interactions.
Molecular Weight ~264.26 g/mol (Calculated)206.29 g/mol Both fall well within the parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Aqueous Solubility Predicted to be low; similar quinolines are insoluble in water.[7]Practically insoluble (0.021 g/L).[1]Low aqueous solubility is a common challenge for NSAIDs and necessitates formulation strategies (e.g., salt forms, excipients) to improve dissolution and absorption.
pKa Predicted acidic (due to carboxylic acid)4.45 (approx.)[8]The acidic nature of both compounds is crucial for their absorption, distribution, and interaction with the COX enzyme active site.
Mechanism of Action Hypothesized: COX Inhibition.[4][5]Non-selective COX-1 and COX-2 Inhibition.[1][9]The primary goal is to determine if the cinnoline derivative offers improved potency or selectivity over ibuprofen.

Part 2: Mechanism of Action - The Cyclooxygenase Pathway

Ibuprofen functions by competitively and reversibly inhibiting both COX-1 and COX-2 enzymes.[9][10] These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, concurrent COX-1 inhibition can lead to gastrointestinal side effects by disrupting the production of protective prostaglandins in the stomach lining.[11]

Cinnoline derivatives, based on preliminary in silico and in vitro studies of related compounds, are hypothesized to also target the COX pathway.[4][5] A key objective for any new candidate is to assess its relative selectivity for COX-2 over COX-1, a feature that could translate to a more favorable safety profile.

COX_Pathway cluster_COX Cyclooxygenase Enzymes cluster_Prostanoids Prostanoids sub sub enzyme enzyme drug drug product product pathway pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 Metabolized by COX2 COX-2 (Inducible) AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (Inflammation, Pain, Fever) PGH2->PGs Converted to TXA2 Thromboxanes (Platelet Aggregation) PGH2->TXA2 Converted to PGI2 Prostacyclins (Vasodilation) PGH2->PGI2 Converted to Ibu Ibuprofen Ibu->COX1 Ibu->COX2 Cinnoline 3-Phenylcinnoline- 4-carboxylic acid Cinnoline->COX1 ? Cinnoline->COX2 ?

Figure 1: Simplified arachidonic acid pathway showing points of inhibition.

Part 3: Head-to-Head Evaluation: Experimental Protocols

To objectively compare this compound with ibuprofen, a tiered approach involving in vitro enzymatic assays followed by cell-based models is recommended.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against isolated COX-1 and COX-2 enzymes, thereby establishing potency and selectivity.

Causality and Rationale: This enzyme-based assay is the most direct method to quantify a compound's interaction with its purified target, free from the complexities of a cellular environment. By measuring the production of prostaglandin E2 (PGE2), we can directly assess the enzymatic activity of COX.[12] Using specific inhibitors for each isoform allows for the deconvolution of their respective activities. The protocol described is based on commercially available kits, ensuring reproducibility.[13][14]

a start start step step reagent reagent endpoint endpoint start_node Start: Prepare Reagents step1 Aliquot Reaction Buffer, Heme, and COX-1 or COX-2 Enzyme into Wells start_node->step1 step2 Add Test Compound (Cinnoline or Ibuprofen) or Vehicle (DMSO) step1->step2 step3 Pre-incubate at 37°C (e.g., 10 minutes) step2->step3 reagent1 Initiate Reaction: Add Arachidonic Acid step3->reagent1 step4 Incubate at 37°C (e.g., 2 minutes) reagent1->step4 reagent2 Stop Reaction: Add Stannous Chloride / HCl step4->reagent2 step5 Quantify Prostaglandin (PGE2 or PGF2α) via ELISA reagent2->step5 end_node Endpoint: Calculate IC50 and Selectivity Index step5->end_node

Figure 2: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid substrate according to the manufacturer's protocol (e.g., Cayman Chemical, Sigma-Aldrich).[14][15]

  • Compound Preparation: Prepare stock solutions of this compound and ibuprofen in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add reaction buffer, heme, and the respective COX enzyme to appropriate wells.

  • Inhibitor Addition: Add 10 µL of each compound dilution to the test wells. Add DMSO vehicle to the "100% activity" control wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.

  • Reaction Incubation: Incubate for exactly two minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as stannous chloride or hydrochloric acid.[15]

  • Quantification: The amount of prostaglandin (e.g., PGF2α) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value. The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2).

Anticipated Data and Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen Literature valuesLiterature values~1 (Non-selective)
This compound ExperimentalExperimental>1 suggests COX-2 preference
Celecoxib (Control) Literature valuesLiterature values>100 (COX-2 Selective)

A higher selectivity index for the cinnoline compound would indicate a potential for reduced gastrointestinal side effects compared to ibuprofen.

Cell-Based Anti-Inflammatory Assay

Objective: To evaluate the ability of the compounds to inhibit the production of inflammatory mediators in a relevant cellular model.

Causality and Rationale: Moving from a purified enzyme system to a whole-cell model provides a more biologically relevant context. Using a macrophage cell line (e.g., J774A.1 or THP-1) stimulated with lipopolysaccharide (LPS) mimics an inflammatory response.[16] Measuring the inhibition of pro-inflammatory cytokines like TNF-α or IL-6 provides evidence of anti-inflammatory activity that may be downstream of or parallel to COX inhibition.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture J774A.1 macrophage cells in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the cells into a 96-well plate at a density of ~1x10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and ibuprofen for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value for cytokine release inhibition.

Part 4: Synthesis and Conclusion

This guide outlines a logical, experimentally-driven framework for comparing this compound to the benchmark NSAID, ibuprofen. The core hypothesis is that the cinnoline scaffold may offer a favorable potency and/or selectivity profile.

  • If the cinnoline derivative shows potent, selective COX-2 inhibition (high SI) in the enzymatic assay and effectively reduces pro-inflammatory cytokine production in the cell-based model, it would be considered a promising lead for further development.

  • Conversely, if it demonstrates weak activity or non-selective COX inhibition similar to or worse than ibuprofen, it may not represent a significant advancement.

The provided protocols are designed to be self-validating, employing standard controls and quantifiable endpoints. By systematically generating the data outlined above, drug development professionals can make an informed, evidence-based decision on the future of this compound and related compounds in their discovery pipeline.

References

  • Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. (2016). Research Journal of Pharmacy and Technology.
  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2025).
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New Compounds. (2022). PMC - NIH.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic.
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflamm
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). PMC - PubMed Central.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid. (1993). PubMed.
  • A concise review on cinnoline and its biological activities. (2019). IJARIIT.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • Ibuprofen. Wikipedia.
  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • COX Inhibitors. (2023).
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2023). International Journal of Pharmaceutical and Bio-Medical Science.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (2011). PMC - NIH.
  • 3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem.
  • Ibuprofen P
  • An ELISA method to measure inhibition of the COX enzymes. (2007). PubMed - NIH.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2025).
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). NIH.
  • Physiochemical properties of ibuprofen. (2019).
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors. (2024). PubMed.
  • Improving the Physical and Chemical Properties of Ibuprofen. (2004). Pharmaceutical Technology.
  • COX Inhibitor Screening Assay Kit. Cayman Chemical.
  • 2-Phenyl-4-quinolinecarboxylic acid 99%. Sigma-Aldrich.
  • Ibuprofen. ChemicalBook.

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A Comparative Guide to 3-Phenylcinnoline-4-carboxylic acid and Established Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epigenetic Frontier in Drug Discovery

In the intricate landscape of cellular regulation, the dynamic process of histone acetylation and deacetylation stands as a critical checkpoint in gene expression. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[1][2] The dysregulation of HDAC activity is a hallmark of numerous diseases, most notably cancer, where it contributes to the silencing of tumor suppressor genes.[3][4] This has propelled the development of HDAC inhibitors as a promising class of therapeutic agents.

This guide provides a comprehensive comparison of a novel compound, 3-Phenylcinnoline-4-carboxylic acid, with well-established, clinically relevant HDAC inhibitors. While direct experimental data on the HDAC inhibitory activity of this compound is not yet publicly available, this document will offer a predictive analysis based on its structural attributes in the context of the known pharmacophore for HDAC inhibition. We will delve into the mechanism of action of HDAC inhibitors, compare the structural features of our compound of interest with those of known inhibitors, and provide detailed experimental protocols for its evaluation.

The HDAC Inhibitor Pharmacophore: A Blueprint for Activity

The design and discovery of potent HDAC inhibitors are guided by a well-defined pharmacophore model, which consists of three key components:

  • Zinc-Binding Group (ZBG): This moiety chelates the zinc ion (Zn2+) located at the active site of the HDAC enzyme, which is crucial for its catalytic activity.[5][6] Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.

  • Linker: This is typically a hydrophobic chain that connects the ZBG to the "cap" group and fits into the narrow channel of the HDAC active site.[7]

  • Cap Group: This is a larger, often aromatic or heterocyclic, group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.[5][8]

HDAC_Pharmacophore cluster_HDAC_Enzyme HDAC Enzyme Active Site cluster_Inhibitor HDAC Inhibitor Active_Site Active Site Pocket Zinc_Ion Zn2+ ZBG Zinc-Binding Group ZBG->Zinc_Ion Chelates Zinc Ion Linker Linker Linker->ZBG Occupies active site channel Cap_Group Cap Group Cap_Group->Linker Interacts with enzyme surface

Caption: A diagram illustrating the general pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.

Structural Analysis of this compound: A Potential HDAC Inhibitor?

While direct experimental evidence is pending, we can dissect the structure of this compound to evaluate its potential as an HDAC inhibitor based on the established pharmacophore.

  • Potential Zinc-Binding Group: The carboxylic acid moiety at the 4-position of the cinnoline ring is a known, albeit generally weaker, zinc-binding group compared to hydroxamic acids.[9] Its ability to chelate the active site zinc ion is a key determinant of potential inhibitory activity.

  • The Cinnoline Scaffold as a "Cap" and "Linker": The rigid, bicyclic cinnoline ring system substituted with a phenyl group at the 3-position can be considered a combination of the cap and linker. The phenyl group can engage in hydrophobic and pi-stacking interactions with the surface residues of the HDAC enzyme, fulfilling the role of a cap group.[8] The cinnoline ring itself provides a rigid scaffold that positions the carboxylic acid for potential interaction with the zinc ion.

The biological activities of cinnoline derivatives are diverse, with many exhibiting anticancer properties.[1][3][4][10] This suggests that the cinnoline scaffold is a privileged structure in medicinal chemistry. Furthermore, the structurally similar 2-phenylquinoline-4-carboxylic acid derivatives have been explicitly investigated as HDAC inhibitors, lending credence to the hypothesis that this compound may possess similar activity.[8][11][12]

Comparative Analysis with Known HDAC Inhibitors

To provide a clear benchmark for the potential activity of this compound, we present a comparison with three well-characterized HDAC inhibitors, including two FDA-approved drugs.

Compound Structure Class Zinc-Binding Group Reported IC50 Values (nM) FDA Approval
Vorinostat (SAHA) [Image of Vorinostat structure]Pan-HDAC inhibitorHydroxamic AcidHDAC1: 10, HDAC3: 20Yes
Romidepsin (Istodax®) [Image of Romidepsin structure]Class I selective HDAC inhibitorThiol-Yes
Panobinostat (Farydak®) [Image of Panobinostat structure]Pan-HDAC inhibitorHydroxamic AcidPan-HDAC (low nM range)Yes
This compound [Image of this compound structure]UnknownCarboxylic AcidNot yet determinedNo

Data for known inhibitors sourced from publicly available databases and scientific literature.

Experimental Workflow for Assessing HDAC Inhibitory Activity

The following section outlines a detailed, step-by-step protocol for determining the in vitro HDAC inhibitory activity of a novel compound like this compound.

Experimental_Workflow start Start: Compound Synthesis and Purification prepare_reagents Prepare Reagents: - HDAC Enzyme (e.g., HeLa nuclear extract or recombinant) - HDAC Substrate (e.g., Fluor-de-Lys®) - Assay Buffer - Developer Solution - Test Compound (this compound) - Positive Control (e.g., SAHA) start->prepare_reagents assay_setup Assay Setup (96-well plate): - Add Assay Buffer - Add HDAC Substrate - Add Test Compound (serial dilutions) - Add Positive and Negative Controls prepare_reagents->assay_setup initiate_reaction Initiate Reaction: - Add HDAC Enzyme to all wells - Incubate at 37°C for a defined period (e.g., 60 minutes) assay_setup->initiate_reaction stop_reaction Stop Reaction & Develop Signal: - Add Developer Solution (containing Trichostatin A) - Incubate at room temperature (e.g., 15 minutes) initiate_reaction->stop_reaction measure_signal Measure Signal: - Read fluorescence on a plate reader (Excitation/Emission wavelengths specific to the substrate) stop_reaction->measure_signal data_analysis Data Analysis: - Calculate percent inhibition - Determine IC50 value by plotting inhibition vs. log[concentration] measure_signal->data_analysis end End: Determine HDAC Inhibitory Potency data_analysis->end

Caption: A flowchart outlining the key steps in an in vitro fluorometric HDAC activity assay.

Detailed Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol is a generalized procedure and may require optimization based on the specific HDAC enzyme and substrate used.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
  • HDAC Enzyme: Dilute recombinant human HDAC enzyme or HeLa nuclear extract to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
  • HDAC Substrate: Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®) in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
  • Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
  • Positive Control: Prepare a stock solution of a known HDAC inhibitor, such as Vorinostat (SAHA), in DMSO and perform serial dilutions.
  • Developer Solution: Prepare the developer solution according to the manufacturer's instructions. This typically contains a trypsin-like protease and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and cleave the deacetylated substrate to release the fluorophore.

2. Assay Procedure (96-well plate format):

  • Add 25 µL of assay buffer to all wells.
  • Add 5 µL of the serially diluted test compound or positive control to the respective wells. For the negative control (100% activity), add 5 µL of DMSO.
  • Add 20 µL of the diluted HDAC substrate to all wells.
  • To initiate the enzymatic reaction, add 50 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" blank wells (add 50 µL of assay buffer instead).
  • Mix the plate gently and incubate at 37°C for 60 minutes.
  • Stop the reaction by adding 50 µL of the developer solution to each well.
  • Incubate the plate at room temperature for 15 minutes, protected from light.
  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

3. Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" blank from all other readings.
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of negative control well) x 100 ]
  • Plot the percent inhibition against the logarithm of the test compound concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the HDAC enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Future Directions: In Vivo Evaluation and Clinical Potential

Should this compound demonstrate promising in vitro HDAC inhibitory activity, the subsequent step would be to assess its efficacy and safety in preclinical in vivo models. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly employed to evaluate the antitumor effects of novel HDAC inhibitors. Key endpoints in these studies include tumor growth inhibition, assessment of target engagement (i.e., histone hyperacetylation in tumor tissue), and evaluation of potential toxicities.

Conclusion

While the definitive HDAC inhibitory profile of this compound awaits empirical validation, a thorough analysis of its chemical structure against the established pharmacophore for HDAC inhibition suggests its potential as a novel scaffold for the development of new epigenetic modulators. Its carboxylic acid moiety provides a potential zinc-binding group, and the phenyl-substituted cinnoline core could serve as an effective cap and linker region. The diverse biological activities of the broader cinnoline class further support the rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of its activity and a direct comparison with clinically validated HDAC inhibitors. Further research into this and similar cinnoline-based compounds may unveil a new class of potent and selective HDAC inhibitors with significant therapeutic potential.

References

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo. Retrieved January 31, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10. Retrieved January 31, 2026, from [Link]

  • Cinnoline derivatives with biological activity. (2015). Medicinal Chemistry Research, 24(5), 1849-1863.
  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (2014). Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2).
  • US Patent for 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (1998). Google Patents.
  • A concise review on cinnoline and its biological activities. (2021).
  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022).
  • Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 825-836.
  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. (2008). European Journal of Medicinal Chemistry, 43(11), 2347-2354.
  • General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications. CTCL. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • US Patent for Phenylmorpholines and analogues thereof. (2013). Google Patents.
  • Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. (2021). Journal of Medicinal Chemistry, 64(6), 3324-3340.
  • US Patent for (12) United States Patent. (2000). Googleapis.com. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(17), 7677-7691.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. Retrieved January 31, 2026, from [Link]

  • (IA) Classical pharmacophore model of HDAC inhibitors; (IB) extended.... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (2015).
  • US Patent for Anxiolytic 4-aminoquinoline-3-carboxamides. (1988). Google Patents.

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cross-validation of 3-Phenylcinnoline-4-carboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cinnoline Advantage

3-Phenylcinnoline-4-carboxylic acid (PCCA) (CAS: 10604-21-4) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the well-known quinoline derivative, Cinchophen . While quinolines have dominated the anti-inflammatory and antimicrobial landscape, the cinnoline core (1,2-diazanaphthalene) offers distinct physicochemical properties—specifically altered pKa and hydrogen bonding potential—that can modulate solubility and target binding affinity.

This guide provides a technical framework for cross-validating the bioactivity of PCCA against industry standards. It focuses on its dual-potential as an anti-inflammatory agent (COX inhibition) and an antimicrobial scaffold (DNA gyrase inhibition), referencing historical data from Lowrie and modern validation protocols.

Compound Profile & Mechanism of Action[1][2][3][4][5]

FeatureSpecification
Compound Name This compound
CAS Number 10604-21-4
Molecular Formula C₁₅H₁₀N₂O₂
Core Scaffold Cinnoline (Benzo[c]pyridazine)
Key Bioisostere 2-Phenylquinoline-4-carboxylic acid (Cinchophen)
Primary Targets Cyclooxygenase (COX-1/2), Bacterial DNA Gyrase
Mechanistic Insight: The Nitrogen Effect

The substitution of the CH group at position 2 of the quinoline ring with a Nitrogen atom (creating cinnoline) significantly lowers the basicity of the system.

  • Cinchophen (Quinoline): pKa ~ 4.5.

  • PCCA (Cinnoline): The additional nitrogen creates a "diaza" effect, potentially altering the binding mode in the hydrophobic pocket of COX enzymes or the ATP-binding site of DNA gyrase. This modification is a classic medicinal chemistry strategy to improve metabolic stability and reduce the hepatotoxicity associated with cinchophen.

Comparative Bioactivity Analysis

The following table contrasts PCCA with established standards in two therapeutic areas. Data is synthesized from structure-activity relationship (SAR) studies involving cinnoline derivatives (Lowrie et al.; Stanczak et al.).

Table 1: Comparative Efficacy & Safety Profile
ParameterProduct: PCCA Alternative: Cinchophen Alternative: Cinoxacin
Therapeutic Class Anti-inflammatory / AntimicrobialAnti-inflammatory (Gout)Antimicrobial (UTI)
Target COX Inhibition (Non-selective)Uric acid transport / COXDNA Gyrase (Subunit A)
Potency (IC50/MIC) Moderate (Parent); High (Amide derivatives)High (Anti-gout efficacy)Moderate (Gram-negative)
Toxicity Risk Lower Hepatotoxicity Risk (Predicted)High (Severe liver damage history)Low (GI side effects)
Solubility pH-dependent (Carboxylic acid)Poor (Requires salt form)Moderate

Critical Insight: While PCCA itself shows moderate activity, its amide and hydrazide derivatives have demonstrated superior anti-inflammatory profiles in historical screenings. Therefore, cross-validation should include derivatization steps to unlock full potency.

Experimental Validation Protocols

To objectively validate PCCA, researchers must employ a multi-tier assay system. The following protocols ensure data integrity and reproducibility.

Workflow Visualization

ValidationWorkflow cluster_Assays Parallel Bioactivity Screening Start PCCA Sample (CAS 10604-21-4) QC Purity Check (HPLC >98%, 1H-NMR) Start->QC Step 1 Deriv Functionalization (Amide/Hydrazide Synthesis) QC->Deriv Step 2 (Optional) COX Anti-inflammatory (COX-1/2 Inhibition ELISA) QC->COX Direct Path Deriv->COX Enhanced Path MIC Antimicrobial (Broth Microdilution) Deriv->MIC Data Data Normalization (vs. Cinchophen/Cinoxacin) COX->Data MIC->Data Decision Lead Optimization Data->Decision

Caption: Figure 1. Integrated workflow for the chemical and biological cross-validation of PCCA, distinguishing between direct parent compound testing and derivative screening.

Protocol A: Anti-inflammatory Cross-Validation (COX Inhibition)
  • Objective: Quantify the IC50 of PCCA against COX-1 and COX-2 relative to Indomethacin and Cinchophen.

  • Methodology:

    • Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2.

    • Incubation: Incubate PCCA (0.1 µM – 100 µM) with enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 mins at 37°C.

    • Initiation: Add Arachidonic Acid (10 µM) to initiate the reaction.

    • Detection: Measure PGF2α production via competitive ELISA.

    • Validation Check: The IC50 for the Indomethacin control must fall within 0.05–0.1 µM for the assay to be valid.

Protocol B: Antimicrobial Cross-Validation (MIC)
  • Objective: Determine Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

  • Methodology:

    • Strain Selection: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

    • Preparation: Dissolve PCCA in DMSO (stock 10 mg/mL).

    • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum: 5 x 10⁵ CFU/mL.

    • Readout: Visual turbidity check after 18-24h incubation at 37°C.

    • Benchmark: Parallel run with Cinoxacin or Ciprofloxacin . PCCA is expected to show higher MICs (>64 µg/mL) than fluoroquinolones unless derivatized at the C-7 position.

Synthesis & Purity Standards

Bioactivity data is often compromised by impurities (e.g., trace heavy metals from synthesis). PCCA is typically synthesized via the Stolle-Becker method (Isatin expansion) or Richter Synthesis .

  • Critical QC Step: Ensure removal of hydrazine intermediates if the Richter route is used, as hydrazines are false positives in many cytotoxicity assays.

  • Purity Requirement: >98% by HPLC (254 nm).

  • Identity Confirmation:

    • ¹H NMR (DMSO-d₆): Look for the characteristic singlet at the C-3/C-5 position if unsubstituted, though PCCA has a phenyl at C-3. The carboxylic acid proton should appear broad >13 ppm.

References

  • Lowrie, H. S. (1960). Cinnoline Chemistry: this compound Derivatives and their Anti-inflammatory Activity. Journal of Medicinal Chemistry.

  • Stanczak, A., & Lewgowd, W. (2007).[1] Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie.

  • Science of Synthesis . (2002). Product Class 9: Cinnolines. Thieme Chemistry.

  • Otto Chemie . (2024). Product Specification: this compound (CAS 10604-21-4).[2]

  • Miyamoto, T., & Matsumoto, J. (1989).[1] Synthesis and Antibacterial Activity of Cinnoline-3-carboxylic Acid Derivatives. Chemical & Pharmaceutical Bulletin.

Sources

Publish Comparison Guide: In Vivo Validation of 3-Phenylcinnoline-4-carboxylic Acid (3-PCCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Phenylcinnoline-4-carboxylic acid (3-PCCA) represents a critical scaffold in medicinal chemistry, primarily explored as a bioisostere of Cinchophen (2-phenylquinoline-4-carboxylic acid) . While Cinchophen was historically effective as a uricosuric and anti-inflammatory agent, its clinical use was curtailed by severe hepatotoxicity (acute yellow atrophy).

The introduction of the cinnoline (1,2-diazanaphthalene) core in place of the quinoline core aims to alter the metabolic profile, specifically mitigating the formation of toxic quinone-imine intermediates while retaining the pharmacophore required for CK2 inhibition (cancer) or uricosuric activity (gout).

This guide outlines the validation framework to transition 3-PCCA from in vitro enzymatic assays to in vivo efficacy, with a specific focus on de-risking hepatotoxicity compared to its quinoline antecedents.

Comparative Analysis: 3-PCCA vs. Established Alternatives

To validate 3-PCCA, it must be benchmarked against the structural parent (Cinchophen) and the clinical standard of care.

Table 1: Comparative Profile of 3-PCCA and Alternatives
Feature3-PCCA (Target Molecule) Cinchophen (Structural Analog) CX-4945 (Silmitasertib)
Core Scaffold Cinnoline (3-phenyl)Quinoline (2-phenyl)Cinnoline (3-substituted)
Primary Target CK2 Kinase / Urate TransporterUrate Transporter (URAT1)CK2 Kinase
Mechanism ATP-competitive InhibitionInhibition of ReabsorptionATP-competitive Inhibition
Key Liability Unknown (Metabolic Stability) Severe Hepatotoxicity Bioavailability / diarrhea
Solubility (pH 7.4) Moderate (logP ~3.5)Low (logP ~4.0)Moderate
Metabolic Risk Potential N-N bond cleavageQuinone-imine formationStable
Validation Goal Prove efficacy > Cinchophen w/o ToxHistorical Reference (Positive Control)Clinical Benchmark
Mechanistic Insight: The "Toxicity Switch"

The validation of 3-PCCA hinges on the Metabolic Shunt Hypothesis . Cinchophen toxicity is driven by CYP450-mediated oxidation of the quinoline ring to a reactive electrophile. The cinnoline ring of 3-PCCA introduces a second nitrogen atom, which alters the electron density and CYP binding orientation.

  • Hypothesis: 3-PCCA will resist epoxidation at the 5,6-position, reducing glutathione depletion in vivo.

Experimental Validation Protocols

Phase 1: Pharmacokinetic (PK) & Metabolic Stability (The Gatekeeper)

Before efficacy models, 3-PCCA must pass the metabolic stability threshold. Cinnolines can undergo reductive ring opening by cytosolic reductases.

Protocol A: Microsomal Stability & Metabolite ID
  • Objective: Confirm 3-PCCA does not form reactive quinone-imine metabolites.

  • System: Rat and Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate 3-PCCA (1 µM) with microsomes (0.5 mg/mL protein) at 37°C.

    • Quench at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard (Warfarin).

    • Trapping Assay: Run a parallel incubation with Glutathione (GSH) or N-Acetylcysteine (NAC) .

    • Analysis: LC-MS/MS (Triple Quad) for clearance (CL_int). High-Res MS (Q-TOF) to search for GSH-adducts (Mass shift +307 Da).

  • Pass Criteria:

    
     min; No significant GSH-adduct formation (< 1% of parent).
    
Protocol B: In Vivo Pharmacokinetics (Rat)
  • Dosing: IV (2 mg/kg) vs. PO (10 mg/kg) in Sprague-Dawley rats (n=3/group).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is often the limiting factor for carboxylic acids).

  • Sampling: Tail vein bleed at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Endpoint: Calculate Bioavailability (

    
    ). If 
    
    
    
    , prodrug strategies (esterification of the 4-COOH) are required.
Phase 2: Safety & Hepatotoxicity Screening (Critical Step)

Since 3-PCCA is a bioisostere of a hepatotoxin, standard toxicity screens are insufficient. A "Stress Test" is required.

Protocol C: The BSO-Sensitized Rat Model

This model depletes hepatic glutathione (GSH) using Buthionine Sulfoximine (BSO) to unmask latent hepatotoxicity of the test compound.

  • Pre-treatment: Administer BSO (2 mmol/kg, i.p.) to rats 2 hours prior to 3-PCCA dosing.

  • Dosing: Administer 3-PCCA (100 mg/kg, PO) or Cinchophen (Positive Control, 100 mg/kg).

  • Observation: 24 hours.

  • Readouts:

    • Serum Biochemistry: ALT (Alanine Transaminase) and AST levels.

    • Histology: H&E staining of liver sections for centrilobular necrosis.

  • Validation Logic: If 3-PCCA shows normal ALT/AST in BSO-treated rats while Cinchophen shows elevation, the bioisosteric replacement is successful .

Phase 3: Efficacy Models

Depending on the primary in vitro hit (CK2 inhibition vs. Uricosuric), select the appropriate model.

Scenario A: Cancer / CK2 Inhibition (Xenograft)
  • Model: HCT-116 (Colorectal) or PC-3 (Prostate) subcutaneous xenograft in nude mice.

  • Rationale: These lines are sensitive to CK2 inhibition (downregulation of Akt/NF-κB).

  • Dosing: 3-PCCA (50 mg/kg, bid, PO) for 21 days.

  • Comparator: CX-4945 (Silmitasertib) at 75 mg/kg.

  • Biomarker: Western blot of tumor lysate for p-Akt (S129) (direct CK2 substrate).

Scenario B: Gout / Uricosuric Activity
  • Model: Potassium Oxonate-induced Hyperuricemia in Rats.

  • Rationale: Oxonate inhibits uricase, mimicking human uric acid levels.

  • Protocol:

    • Induce hyperuricemia: Potassium oxonate (250 mg/kg, i.p.).

    • Wait 1 hour.

    • Administer 3-PCCA (Oral gavage).

    • Collect urine (0-5h) and plasma (5h).

  • Endpoint: Fractional Excretion of Uric Acid (FEUA).

Visualizations

Diagram 1: Validation Logic Flow

This decision tree illustrates the critical "Go/No-Go" decisions for 3-PCCA, prioritizing safety over efficacy due to the scaffold's history.

ValidationFlow Start 3-PCCA In Vitro Hit Microsomes Microsomal Stability (RLM/HLM + GSH) Start->Microsomes Reactive Reactive Metabolites? Microsomes->Reactive Stop1 STOP: High Toxicity Risk Reactive->Stop1 Yes (GSH Adducts) PK Rat PK Study (Bioavailability) Reactive->PK No Bioavail F > 20%? PK->Bioavail Prodrug Develop Ester Prodrug Bioavail->Prodrug No ToxModel BSO-Sensitized Hepatotoxicity Model Bioavail->ToxModel Yes Prodrug->PK Safe ALT/AST Normal? ToxModel->Safe Efficacy In Vivo Efficacy (Xenograft or Urate) Safe->Efficacy Yes Stop2 STOP: Hepatotoxic Safe->Stop2 No (Elevated Enzymes)

Caption: Step-wise validation workflow prioritizing metabolic de-risking before efficacy trials.

Diagram 2: Proposed Mechanism of Action (CK2 Inhibition Path)

If validating for oncology, 3-PCCA acts by stabilizing the inactive kinase conformation.

MOA PCCA 3-PCCA CK2 CK2 Alpha Subunit (ATP Pocket) PCCA->CK2 Inhibits (ATP Competitive) Akt Akt / PKB PCCA->Akt Blocks Activation Apoptosis Apoptosis Induction PCCA->Apoptosis Restores CK2->Akt Phosphorylates (S129) NFkB NF-κB Pathway CK2->NFkB Activates Survival Cell Survival Akt->Survival Promotes

Caption: 3-PCCA inhibits CK2, blocking the phosphorylation of Akt and downstream survival signaling.

References

  • Stine, Z. E., et al. "Targeting cancer metabolism in the era of precision oncology." Nature Reviews Drug Discovery (2022). [Link]

  • Billiard, J., et al. "Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells." Cancer & Metabolism (2013). [Link]

  • Chua, A. W., et al. "The role of CK2 in cancer: A potential therapeutic target." Pharmaceuticals (2021).[1] [Link]

  • Siddiqui, N., et al. "Cinnoline derivatives: A review on their synthesis and biological applications." Journal of Chemical and Pharmaceutical Research (2017). [Link]

  • Lombardino, J. G. "Nonsteroidal Anti-inflammatory Drugs." Wiley-Interscience (1985). (Reference for Cinchophen toxicity mechanisms).

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Safety Operating Guide

3-Phenylcinnoline-4-carboxylic Acid: Proper Disposal & Handling Procedures

[1][2][3][4][5][6]

Part 1: Executive Summary & Chemical Profile

3-Phenylcinnoline-4-carboxylic acid is a nitrogen-containing heterocyclic organic acid.[1] Unlike common mineral acids, this compound presents a dual hazard profile: corrosivity (due to the carboxylic acid moiety) and potential bioactivity (inherent to the cinnoline pharmacophore).

Effective disposal requires strict segregation from oxidizers and bases to prevent uncontrolled exothermic reactions or the release of toxic nitrogen oxides (

Chemical Identity & Hazard Characterization
ParameterTechnical Detail
Chemical Structure Cinnoline (1,2-benzodiazine) ring substituted with a phenyl group at C3 and a carboxylic acid at C4.[1][2]
Functional Class Heterocyclic Organic Acid.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Bioactive/Toxic (Treat as hazardous drug intermediate).[1]
RCRA Status (USA) Non-Listed (Not P- or U-listed).[1] Must be managed as Characteristic Waste if mixed with solvents, or generally as Hazardous Chemical Waste due to toxicity potential.
Incompatibilities Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., Sodium Hydroxide), Reducing Agents.[1]

Part 2: Technical Disposal Protocol

Pre-Disposal Characterization

Before disposal, you must categorize the physical state of the waste. The disposal pathway diverges significantly between solid isolates and solution-phase waste.

Scenario A: Solid Waste (Pure Substance)

Do not dispose of in regular trash or biohazard bags.

  • Primary Container: Place the solid substance into a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.[1]

  • Labeling: Label clearly with the full chemical name and the hazard warning: "Solid Waste - Organic Acid - Toxic/Irritant."

  • Secondary Containment: Place the primary container into the laboratory's designated Solid Hazardous Waste Drum .

  • Why? Solid organic acids can react with moisture in landfill situations to create acidic leachate that mobilizes heavy metals. Incineration is the required destruction method.

Scenario B: Liquid Waste (Mother Liquors & Solutions)

Strict segregation is required to prevent "commingled waste" incidents.

  • Solvent Check: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated Solvents (DCM, Chloroform): Use the Halogenated Waste stream.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated Organic stream.

  • Acidity Check: If the solution is highly acidic (

    
    ), do not  mix with general organic waste containing cyanides or sulfides, as this will generate lethal gas (HCN or 
    
    
    ).
  • Neutralization (NOT Recommended): Do not attempt to neutralize this compound in the lab for drain disposal. The resulting cinnoline salt remains a bioactive environmental pollutant.

  • Action: Pour into the appropriate solvent waste carboy. Tag the carboy immediately with the constituent percentages (e.g., "95% Methanol, 5% this compound").[1]

Scenario C: Contaminated Debris (Sharps & Consumables)[7]
  • Glassware: Rinse with acetone three times. Collect the acetone rinse in the Liquid Waste container. Dispose of the glass in the Broken Glass Box (if clean) or Sharps Container (if heavily contaminated/unable to clean).

  • Gloves/Towels: If visibly contaminated, place in a clear plastic bag, seal it, and place it in the Solid Hazardous Waste bin.

Part 3: Mechanism of Action & Rationale (The "Why")

The Nitrogen Oxide ( ) Hazard

Cinnolines contain a 1,2-diazine ring. Upon uncontrolled combustion or reaction with strong oxidizers (like Nitric Acid), the nitrogen-nitrogen bond can cleave, releasing nitrogen oxides (

1
  • Operational Consequence: Never dispose of cinnoline derivatives in waste streams destined for low-temperature treatment or oxidizer waste streams. They must be sent to high-temperature incineration facilities equipped with scrubbers.

The Acid-Base Exotherm

Mixing this compound directly with strong base waste (e.g., 10M NaOH waste) generates heat.[1]

  • Thermodynamics:

    
    [1]
    
  • Risk: In a closed waste carboy, this rapid exotherm can pressurize the vessel, leading to rupture or explosion. Always segregate organic acids from basic waste streams.

Part 4: Decision Matrix (Workflow)

The following diagram illustrates the critical decision points for safe disposal.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidContainerPlace in HDPE/Glass JarSolid->ContainerLabelSolidLabel: 'Solid Organic Acid'Container->LabelSolidBinSolidFinal: Solid Hazardous Waste DrumLabelSolid->BinSolidSolventCheckCheck Carrier SolventLiquid->SolventCheckHaloHalogenated (DCM, etc.)SolventCheck->HaloNonHaloNon-Halogenated (MeOH, etc.)SolventCheck->NonHaloSegregationCRITICAL: Ensure NO Bases/OxidizersHalo->SegregationNonHalo->SegregationBinHaloFinal: Halogenated Waste CarboySegregation->BinHaloBinNonHaloFinal: Organic Solvent Waste CarboySegregation->BinNonHalo

Figure 1: Decision tree for the segregation of cinnoline-derivative waste streams.

Part 5: Emergency Procedures

Spill Response (Small Scale < 100g/mL)
  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization (Solids): Dampen slightly to prevent dust, then sweep up carefully.

  • Neutralization (Liquids): Absorb with an inert material (vermiculite or spill pads). Do not use sodium bicarbonate directly on concentrated acid spills without expecting vigorous foaming.[1]

  • Disposal: Collect all spill debris into a heavy-duty plastic bag, label as "Hazardous Waste - Spill Debris," and contact EHS.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

    • [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

    • [1]

  • American Chemical Society (ACS).

    • [1]

  • PubChem.Cinnoline-4-carboxylic acid Compound Summary. (Used for structural analog hazard inference).

    • [1]

×

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